Product packaging for Benzyl 3-cyclopropyl-3-oxopropanoate(Cat. No.:CAS No. 212200-57-2)

Benzyl 3-cyclopropyl-3-oxopropanoate

Cat. No.: B3003245
CAS No.: 212200-57-2
M. Wt: 218.252
InChI Key: KRKIMZALHRHIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl 3-cyclopropyl-3-oxopropanoate is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O3 B3003245 Benzyl 3-cyclopropyl-3-oxopropanoate CAS No. 212200-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-cyclopropyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(11-6-7-11)8-13(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKIMZALHRHIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Benzyl 3-cyclopropyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 3-cyclopropyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

This compound (CAS No. 212200-57-2) is a bifunctional organic molecule that has garnered interest within the drug discovery and chemical synthesis communities.[1] Its structure, incorporating a reactive β-ketoester system and a strained cyclopropyl ring, presents a versatile scaffold for creating more complex molecular architectures. Notably, it is classified among "Protein Degrader Building Blocks," indicating its potential utility in the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).[1] This guide provides a comprehensive analysis of its core physicochemical properties, offering both reported data and field-proven methodologies for its characterization. The insights herein are designed to empower researchers to effectively utilize this compound in their synthetic and drug development endeavors.

Core Chemical and Physical Identity

A molecule's fundamental properties dictate its behavior in both chemical reactions and biological systems. Understanding these identifiers is the first step in any research application.

Molecular Structure and Identifiers

The structure combines a benzyl ester with a cyclopropyl ketone, linked by a methylene group. This arrangement is key to its reactivity.

Caption: Chemical Structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the known and predicted properties of the compound. Due to its specialized nature, some physical constants like boiling and melting points are not widely reported in public literature and should be determined experimentally.

PropertyValueSource / Comment
CAS Number 212200-57-2[1][2][3]
Molecular Formula C₁₃H₁₄O₃[1][3]
Molecular Weight 218.25 g/mol [2][3]
Appearance Red liquid[3]
Purity Typically ≥97%[1][4]
Storage Room temperature, under an inert atmosphere. Some suppliers recommend 0-8°C.[1][2][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] (Inferred from ethyl analog)
Density ~1.06 g/mL at 25°CPredicted based on ethyl analog
Refractive Index ~1.45 at 20°CPredicted based on ethyl analog

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

    • Aromatic Protons (δ ~7.3-7.4 ppm): A multiplet corresponding to the five protons of the benzyl group's phenyl ring.[6]

    • Benzyl Methylene Protons (δ ~5.2 ppm): A singlet integrating to two protons (Ar-CH₂ -O).[6]

    • Methylene Protons (α to carbonyls, δ ~3.5 ppm): A singlet integrating to two protons (O=C-CH₂ -C=O). This is a key feature of the β-dicarbonyl system.

    • Cyclopropyl Methine Proton (δ ~2.0-2.2 ppm): A multiplet corresponding to the single proton on the cyclopropyl ring attached to the carbonyl (C=O-CH -).

    • Cyclopropyl Methylene Protons (δ ~0.9-1.2 ppm): Two separate multiplets corresponding to the four remaining protons on the cyclopropyl ring.[7]

  • ¹³C NMR (Carbon NMR): The carbon spectrum will complement the proton data.

    • Carbonyl Carbons (δ ~205 ppm and ~167 ppm): Two distinct signals for the ketone and ester carbonyls, respectively.

    • Aromatic Carbons (δ ~128-136 ppm): Signals for the carbons of the phenyl ring.

    • Benzyl Methylene Carbon (δ ~67 ppm): The carbon of the -CH₂- group attached to the ester oxygen.

    • Methylene Carbon (α to carbonyls, δ ~45-50 ppm): The central CH₂ carbon.

    • Cyclopropyl Carbons (δ ~10-20 ppm): Signals for the methine and methylene carbons of the cyclopropyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For electrospray ionization (ESI-MS), the expected molecular ion would be [M+H]⁺ at m/z 219.09 or [M+Na]⁺ at m/z 241.07.

Experimental Protocols for Property Determination

For drug development, precise experimental determination of physicochemical properties is non-negotiable. The following protocols outline standard, self-validating methodologies.

Workflow for Solubility Assessment

Aqueous solubility is a critical parameter for assessing bioavailability. A standard kinetic solubility assay using nephelometry or turbidimetry provides rapid and reliable data.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare 10 mM DMSO stock solution of this compound prep2 Dispense stock into 96-well plate (e.g., 2 µL per well) prep1->prep2 assay1 Add aqueous buffer (pH 7.4) to wells to create concentration gradient prep2->assay1 assay2 Incubate plate at 25°C with shaking for 2 hours assay1->assay2 assay3 Measure turbidity/nephelometry at t=0 and t=2h using a plate reader assay2->assay3 analysis1 Identify highest concentration well with no significant increase in turbidity assay3->analysis1 analysis2 Calculate and report kinetic solubility in µg/mL or µM analysis1->analysis2

Caption: Workflow for Kinetic Solubility Determination.

Causality and Trustworthiness: This protocol uses a high-throughput plate-based method common in drug discovery. The initial reading (t=0) serves as a baseline for each well, correcting for any initial light scattering. The final reading (t=2h) measures the increase in turbidity due to precipitation, providing a self-validating system where each well has its own control.

Determination of Lipophilicity (LogP)

Lipophilicity, often expressed as LogP (the partition coefficient between octanol and water), is crucial for predicting membrane permeability. A shake-flask method is the gold standard.

Step-by-Step Protocol:

  • Preparation: Prepare a standard solution of the compound in a known concentration in either water-saturated n-octanol or octanol-saturated water.

  • Partitioning: Add an equal volume of the other phase (e.g., if dissolved in octanol, add octanol-saturated water).

  • Equilibration: Vigorously shake the mixture for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Expertise Insight: The choice of the initial solvent and the use of pre-saturated phases are critical to prevent volume changes that would skew the final concentration measurements, ensuring the trustworthiness of the result.

Reactivity, Stability, and Synthetic Utility

Chemical Reactivity

The molecule's reactivity is dominated by the β-ketoester moiety.

  • Enolate Formation: The methylene protons located between the two carbonyl groups are acidic (pKa ~11-13 in DMSO, estimated) and can be readily deprotonated by a suitable base to form a stabilized enolate. This nucleophilic enolate is a cornerstone of its synthetic utility, allowing for alkylation and acylation reactions at the central carbon.

  • Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it will exist as an equilibrium mixture of keto and enol tautomers. The exact ratio is solvent-dependent.

  • Hydrolysis: The benzyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

The cyclopropyl group is generally stable but can participate in ring-opening reactions under certain catalytic (e.g., with specific transition metals) or radical conditions.[8]

Stability and Storage

The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.[2] While stable at room temperature, refrigeration (0-8°C) is recommended for long-term storage to minimize potential slow degradation.[3]

Role in Drug Development

As a building block, this compound is valuable for several reasons:

  • Scaffold for Heterocycles: The β-ketoester is a classic precursor for synthesizing a wide variety of heterocyclic rings (e.g., pyrimidines, pyrazoles) through condensation reactions with dinucleophiles like ureas or hydrazines.

  • Rigid Structural Element: The cyclopropyl group introduces conformational rigidity, which can be advantageous in drug design for optimizing binding to a biological target.[9]

  • Linker Chemistry: The enolate can be used to attach this fragment to other molecules, making it a useful component in the modular synthesis of complex molecules like PROTACs.

Conclusion

This compound is a chemical tool of significant potential for medicinal chemists and synthetic researchers. Its value lies in the predictable reactivity of its β-ketoester functionality, combined with the unique structural and conformational properties imparted by the cyclopropyl and benzyl groups. By understanding its fundamental physicochemical properties and employing robust analytical and experimental methodologies as described in this guide, scientists can confidently and effectively integrate this versatile building block into their research and development pipelines, accelerating the discovery of new chemical entities.

References

Benzyl 3-cyclopropyl-3-oxopropanoate: A Keystone Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

Benzyl 3-cyclopropyl-3-oxopropanoate is a bifunctional organic molecule featuring a β-ketoester moiety and a cyclopropyl group. This unique combination of a reactive ketone, a versatile ester, and a conformationally rigid cyclopropyl ring makes it a valuable intermediate in complex organic synthesis.

The primary identifiers and key properties of this compound are summarized below for quick reference.

IdentifierValueSource(s)
CAS Number 212200-57-2[1][2]
Molecular Formula C₁₃H₁₄O₃[1]
Molecular Weight 218.25 g/mol [2]
IUPAC Name This compoundN/A
Common Synonyms Benzyl 3-oxo-3-cyclopropylpropionate[2]
Canonical SMILES C1CC1C(=O)CC(=O)OCC2=CC=CC=C2[3]
Appearance Typically supplied as a liquid[4]
Purity Commercially available at ≥97%[1]

Strategic Importance in Medicinal Chemistry

The structural features of this compound are particularly relevant to modern drug design. The cyclopropyl group is a well-established "bioisostere" and a valuable architectural element in medicinal chemistry. Its incorporation into drug candidates can confer several advantageous properties:

  • Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

  • Conformational Rigidity: The rigid three-membered ring can lock a molecule into a specific, bioactive conformation, potentially increasing its binding affinity and potency for a biological target.

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune a molecule's lipophilicity and polarity, which influences its solubility, permeability, and pharmacokinetic profile.

The β-ketoester functionality provides a reactive handle for a wide array of chemical transformations, including alkylations, acylations, and condensations, allowing for the facile construction of more complex molecular scaffolds.[5]

Application Spotlight: A Building Block for Protein Degraders

A key application for this compound is its use as a specialized building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.

The general workflow for PROTAC action is illustrated below.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Formation of Ternary Complex POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to E3 Ligase Ternary POI-PROTAC-E3 Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced Ub_POI Polyubiquitinated POI Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: Workflow of PROTAC-induced targeted protein degradation.

This compound can be elaborated into either the target-binding ligand or the linker component of a PROTAC, leveraging the reactivity of its keto-ester system to build out the required chemical architecture.

Synthesis and Handling

Representative Synthesis: Transesterification

While multiple synthetic routes are possible, a common and efficient method to produce this compound is through the catalyzed transesterification of its corresponding ethyl ester, Ethyl 3-cyclopropyl-3-oxopropanoate (CAS 24922-02-9), which is commercially available.[6] Silica-supported boric acid is an effective, recyclable catalyst for this type of transformation.[7]

Synthesis_Workflow EthylEster Ethyl 3-cyclopropyl-3-oxopropanoate Mixing Mix Reactants & Catalyst EthylEster->Mixing BenzylOH Benzyl Alcohol BenzylOH->Mixing Catalyst SiO2-H3BO3 Catalyst Catalyst->Mixing Heating Heat (e.g., 100 °C) under Solvent-Free Conditions Mixing->Heating Monitoring Monitor Reaction (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for synthesis via transesterification.

Experimental Protocol (Representative):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq.), Benzyl Alcohol (1.1-1.2 eq.), and silica-supported boric acid (catalytic amount, e.g., 50 mg per mmol of ester).

  • Heating: Heat the solvent-free mixture with stirring to approximately 100 °C.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ethyl ester is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the final this compound.

Analytical Characterization (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30-7.45 (m, 5H, Ar-H)

    • δ 5.20 (s, 2H, -O-CH₂-Ph)

    • δ 3.60 (s, 2H, -CO-CH₂-CO-)

    • δ 1.80-1.90 (m, 1H, Cyclopropyl-CH)

    • δ 1.00-1.20 (m, 2H, Cyclopropyl-CH₂)

    • δ 0.80-0.95 (m, 2H, Cyclopropyl-CH₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~205 (C=O, ketone)

    • δ ~167 (C=O, ester)

    • δ ~135 (Ar-C, quat.)

    • δ ~128-129 (Ar-CH)

    • δ ~67 (-O-CH₂-)

    • δ ~49 (-CO-CH₂-CO-)

    • δ ~20 (Cyclopropyl-CH)

    • δ ~11 (Cyclopropyl-CH₂)

Storage and Handling

Safe and effective use of this compound requires adherence to standard laboratory safety protocols.

AspectRecommendationSource(s)
Storage Store in a tightly-closed container in a cool, dry, well-ventilated area. Room temperature storage is generally acceptable.[1][4]
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.[4]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection (safety goggles/face shield).[4]

GHS Hazard Information:

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H332: Harmful if inhaled.[3]

    • H335: May cause respiratory irritation.[4]

In case of accidental exposure, follow standard first aid measures and seek medical advice. For spills, absorb with an inert material and place into a suitable disposal container.[4]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its unique structural combination provides a direct route to incorporating the valuable cyclopropyl moiety into complex molecules. Its demonstrated utility as a building block for protein degraders places it at the forefront of innovative therapeutic design. As the field of targeted protein degradation continues to expand, the strategic value and application of this versatile compound are set to grow in significance.

References

Spectroscopic Characterization of Benzyl 3-cyclopropyl-3-oxopropanoate: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Benzyl 3-cyclopropyl-3-oxopropanoate is a β-keto ester of interest in synthetic organic chemistry, potentially serving as a versatile building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. Despite a comprehensive search of the public domain, including scientific literature and chemical databases, experimental spectroscopic data (NMR, IR, MS) for this compound remains elusive.

This technical guide addresses this information gap by providing a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The predictions herein are grounded in fundamental spectroscopic principles and are informed by the known spectral data of analogous compounds, such as other β-keto esters, benzyl esters, and cyclopropyl ketones. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a robust framework for the anticipated spectroscopic features of this compound.

Introduction to this compound

This compound, with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol , belongs to the class of β-keto esters.[1][2] This class of compounds is characterized by the presence of a ketone functional group at the β-position relative to an ester group. This arrangement leads to interesting chemical properties, including the potential for keto-enol tautomerism. The presence of a cyclopropyl group introduces conformational rigidity and unique electronic properties, while the benzyl ester provides a common protecting group that can be selectively removed.

The structural features of this compound are expected to give rise to a distinct set of signals in various spectroscopic analyses. The following sections will provide a detailed predictive analysis of these spectral signatures.

Figure 1: Molecular Structure of this compound with Atom Numbering.

Predicted ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals for the benzyl, methylene, and cyclopropyl protons.

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35m5HAr-HAromatic protons of the benzyl group.
~5.20s2H-OCH₂PhMethylene protons of the benzyl group, adjacent to the ester oxygen.
~3.60s2H-C(O)CH₂C(O)-Methylene protons alpha to two carbonyl groups.
~2.00m1HCyclopropyl-CHMethine proton of the cyclopropyl group.
~1.00-1.20m4HCyclopropyl-CH₂Diastereotopic methylene protons of the cyclopropyl group.

Interpretation:

  • The aromatic protons of the benzyl group are expected to appear as a complex multiplet around 7.35 ppm.

  • The benzylic methylene protons (-OCH₂Ph) are deshielded by the adjacent oxygen and the aromatic ring, and are predicted to resonate as a singlet around 5.20 ppm.

  • The active methylene protons flanked by two carbonyl groups [-C(O)CH₂C(O)-] are acidic and will appear as a singlet at approximately 3.60 ppm. The chemical shift of this peak can be influenced by the degree of enolization.

  • The cyclopropyl protons will exhibit a characteristic pattern. The methine proton, being adjacent to the carbonyl group, will be the most deshielded and is predicted to appear as a multiplet around 2.00 ppm. The four methylene protons on the cyclopropyl ring are diastereotopic and will likely appear as complex multiplets in the upfield region of the spectrum, between 1.00 and 1.20 ppm.

Predicted ¹³C NMR Spectrum

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound is expected to show 10 distinct signals, corresponding to the 13 carbon atoms in the molecule (with some overlap expected for the aromatic carbons).

Experimental Protocol (General):

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~205.0C=O (keto)Ketone carbonyl carbon.
~167.0C=O (ester)Ester carbonyl carbon.
~135.0Ar-C (quat)Quaternary aromatic carbon of the benzyl group.
~128.5Ar-CHAromatic methine carbons of the benzyl group.
~128.0Ar-CHAromatic methine carbons of the benzyl group.
~67.0-OCH₂PhBenzylic methylene carbon.
~48.0-C(O)CH₂C(O)-Methylene carbon between the two carbonyls.
~20.0Cyclopropyl-CHMethine carbon of the cyclopropyl group.
~12.0Cyclopropyl-CH₂Methylene carbons of the cyclopropyl group.

Interpretation:

  • The two carbonyl carbons are expected to be the most downfield signals, with the ketone carbonyl appearing at a higher chemical shift (~205.0 ppm) than the ester carbonyl (~167.0 ppm).

  • The aromatic carbons of the benzyl group will resonate in the typical aromatic region (128-135 ppm).

  • The benzylic methylene carbon is deshielded by the oxygen and will appear around 67.0 ppm.

  • The active methylene carbon is predicted to be around 48.0 ppm.

  • The cyclopropyl carbons will be found in the upfield region, with the methine carbon appearing at a slightly higher chemical shift (~20.0 ppm) than the methylene carbons (~12.0 ppm).

ArH Ar-H (~7.35 ppm) OCH2Ph_H -OCH₂Ph (~5.20 ppm) CH2_H -C(O)CH₂C(O)- (~3.60 ppm) cPr_CH_H cPr-CH (~2.00 ppm) cPr_CH2_H cPr-CH₂ (~1.10 ppm) cPr_CH_H->cPr_CH2_H

Figure 2: Predicted Key ¹H-¹H COSY Correlations for this compound.

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups and the aromatic ring.

Experimental Protocol (General):

  • Sample Preparation: The spectrum can be acquired from a thin film of the neat liquid between salt plates (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Frequency (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (cyclopropyl and methylene)
~1745StrongC=O stretch (ester)
~1720StrongC=O stretch (keto)
~1600, ~1495MediumC=C stretch (aromatic ring)
~1200StrongC-O stretch (ester)

Interpretation:

  • The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands. The ester carbonyl is expected to absorb at a higher frequency (~1745 cm⁻¹) than the ketone carbonyl (~1720 cm⁻¹). The exact positions can be influenced by conjugation and the physical state of the sample.

  • The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • Aliphatic C-H stretching from the cyclopropyl and methylene groups will be observed below 3000 cm⁻¹.

  • A strong C-O stretching band for the ester group is expected around 1200 cm⁻¹.

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron ionization (EI) is a common technique that is expected to produce a molecular ion peak and several characteristic fragment ions for this compound.

Experimental Protocol (General):

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is typically used.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Key Fragment Ions (EI-MS):

m/zIon StructureFragmentation Pathway
218[C₁₃H₁₄O₃]⁺Molecular ion (M⁺)
127[C₇H₇O₂]⁺Loss of the benzyl radical ([M - C₇H₇]⁺)
108[C₇H₈O]⁺McLafferty rearrangement (loss of ketene from the benzyl ester)
91[C₇H₇]⁺Benzyl cation (tropylium ion)
69[C₄H₅O]⁺Cyclopropylcarbonyl cation

Interpretation:

  • The molecular ion peak [M]⁺ is expected at m/z 218, corresponding to the molecular weight of the compound.

  • A prominent peak at m/z 91 is anticipated, corresponding to the stable benzyl cation (which often rearranges to the tropylium ion). This is a characteristic fragment for benzyl-containing compounds.

  • Loss of the benzyl radical would lead to a fragment at m/z 127.

  • The cyclopropylcarbonyl cation at m/z 69 is another expected characteristic fragment.

  • McLafferty rearrangement, a common fragmentation pathway for esters and ketones, could also occur, leading to various other fragment ions.[1][3]

M [M]⁺˙ m/z 218 F1 [C₇H₇]⁺ m/z 91 M->F1 - •OCH₂C₆H₅ F2 [C₆H₅O₂]⁺ m/z 127 M->F2 - •C₇H₇ F3 [C₄H₅O]⁺ m/z 69 M->F3 - •CH₂COOBn F4 [C₇H₈O]⁺˙ m/z 108 M->F4 - CH₂=C=O (McLafferty)

Figure 3: Predicted Major Fragmentation Pathways of this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive predictive overview of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. While experimental data is not currently available in the public domain, this guide, based on established spectroscopic principles and data from analogous structures, offers a robust and scientifically grounded framework for the anticipated spectral characteristics of this compound. Researchers working with this compound can use this information to aid in its identification, assess its purity, and track its involvement in chemical transformations. It is recommended that experimental data, once generated, be compared with the predictions outlined in this guide.

References

A Technical Guide to the Stability, Storage, and Handling of Benzyl 3-cyclopropyl-3-oxopropanoate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Benzyl 3-cyclopropyl-3-oxopropanoate (CAS No. 212200-57-2) is a valuable building block in modern organic synthesis, particularly in the development of novel therapeutics and protein degraders.[1] Its unique structure, featuring a β-ketoester moiety, provides versatile reactive sites for constructing complex molecular architectures.[2][3] However, these same functional groups also represent inherent vulnerabilities that can lead to degradation if the compound is not stored and handled correctly. This guide provides an in-depth analysis of the chemical stability of this compound, elucidates the primary degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling to ensure its integrity for research and drug development applications.

Chemical Structure and Intrinsic Reactivity

To understand the stability of this compound, one must first appreciate the reactivity endowed by its constituent functional groups: the benzyl ester and the β-keto system.

  • Benzyl Ester: The ester linkage is susceptible to cleavage via hydrolysis, a reaction that can be catalyzed by both acid and base.

  • β-Keto System: This is the most significant feature governing the compound's reactivity. The methylene protons (α-protons) situated between the two carbonyl groups are acidic, making the compound prone to enolization and susceptible to various reactions. More critically for stability, the entire β-ketoester framework is predisposed to a two-step degradation process: hydrolysis followed by decarboxylation.[4][5]

The primary non-combustion degradation pathway involves the hydrolytic cleavage of the benzyl ester to form the corresponding β-ketoacid. This intermediate is thermally unstable and readily loses carbon dioxide (decarboxylates) to yield cyclopropyl methyl ketone.[5]

parent This compound intermediate 3-Cyclopropyl-3-oxopropanoic Acid (Unstable Intermediate) parent->intermediate  Hydrolysis (+H₂O)  (Moisture, Acid/Base catalysis) product1 Benzyl Alcohol intermediate->product1 product2 Cyclopropyl Methyl Ketone intermediate->product2 Decarboxylation  (Heat) co2 Carbon Dioxide (CO2) product2->co2

Figure 1: Primary hydrolytic and decarboxylative degradation pathway of this compound.

Critical Factors Influencing Stability

The integrity of this compound is contingent on the stringent control of its environment. The following factors are critical determinants of its shelf-life and experimental suitability.

Temperature

While some suppliers permit room temperature storage, this is often intended for short-term transit.[1][6] A more cautious approach is warranted for long-term storage. One supplier specifically recommends storage at 0-8 °C.[7]

  • Expert Rationale: Chemical reactions, including hydrolysis, are kinetically dependent on temperature. Lowering the storage temperature to refrigerated conditions (2-8 °C) significantly reduces the rate of molecular motion and, consequently, the rate of any potential degradation reactions. For long-term storage (> 6 months), refrigeration is the authoritative recommendation to preserve the compound's specified purity of ≥95-97%.[1][8]

Moisture and Atmosphere

Moisture is the primary chemical threat to the stability of this compound due to the risk of hydrolysis.

  • Expert Rationale: The recommendation to store under an "inert atmosphere" is a direct countermeasure to ambient moisture.[6] Argon or nitrogen provides a dry, non-reactive blanket, preventing water molecules from initiating ester cleavage. A tightly sealed container is mandatory to maintain this inert environment.[8]

pH

The β-ketoester linkage is sensitive to both acidic and basic conditions, which can catalyze hydrolysis.

  • Expert Rationale: When preparing solutions, the choice of solvent and the pH of any aqueous buffers are critical. Unbuffered or alkaline solutions should be avoided for storage. If used in a reaction, the compound should be added at the appropriate step, minimizing its exposure time to harsh pH conditions.

Incompatible Materials

Safety Data Sheets explicitly list "strong oxidizing agents" as incompatible.[8]

  • Expert Rationale: While the molecule does not have readily oxidizable groups, strong oxidizers can initiate aggressive, uncontrolled reactions, leading to decomposition and the generation of hazardous byproducts. Contact with materials such as peroxides, permanganates, or chromates must be strictly avoided.

Recommended Storage and Handling Protocols

Adherence to validated storage and handling procedures is non-negotiable for ensuring the compound's integrity from procurement to experimental use.

Storage Conditions Summary

The following table summarizes the optimal conditions for storing this compound to ensure maximum stability and shelf-life.

ParameterShort-Term Storage (< 1 Month)Long-Term Storage (> 1 Month)Rationale
Temperature Controlled Room Temperature (20-25 °C)Refrigerated (2-8 °C) Minimizes the kinetic rate of hydrolysis and other potential degradation pathways.[7][8]
Atmosphere Tightly sealed container.Inert Atmosphere (Argon or Nitrogen) Prevents exposure to atmospheric moisture, which drives hydrolysis.[6]
Container Original supplier vial, tightly sealed.Original supplier vial or amber glass vial with a PTFE-lined cap, backfilled with inert gas.Prevents moisture ingress and protects from light.[8]
Light Exposure Store in a dark location (e.g., cabinet).Store in a dark location or use an amber vial.While not explicitly documented as light-sensitive, this is a best practice for complex organic molecules.
Ventilation Store in a well-ventilated area.Store in a well-ventilated, designated chemical storage unit.Safety precaution to prevent accumulation of any potential vapors.[8]
Safe Handling Protocol

Given that the compound is an irritant, a systematic handling procedure is essential.[7][8]

  • Work Area Preparation: Conduct all manipulations within a certified chemical fume hood to ensure adequate ventilation.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

  • Inert Atmosphere Handling: For long-term storage or sensitive applications, use a gentle stream of nitrogen or argon to flush the vial before sealing.

  • Weighing and Dispensing: If solid, minimize dust generation.[8] If it is a liquid, use a calibrated pipette.[7] Perform these actions promptly to reduce exposure to the atmosphere.

  • Cleaning: Wash hands thoroughly after handling.[8] Decontaminate any spills according to standard laboratory procedures.

  • Disposal: Dispose of waste materials in an approved waste disposal plant, adhering to local regulations.[8]

Experimental Protocol: A Self-Validating Stability Assessment

To ensure the compound's suitability for a specific application or formulation, researchers can perform an accelerated stability study. This protocol provides a framework for such an assessment.

cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile prep_samples Aliquot into Vials prep_stock->prep_samples stress_control Control (4°C, Dark) prep_samples->stress_control stress_heat Heat (40°C) stress_acid Acid (0.1N HCl) stress_base Base (0.1N NaOH) sampling Sample at T=0, 24, 48, 72h stress_control->sampling hplc HPLC-UV Analysis (e.g., C18 column) sampling->hplc data Calculate % Purity & Identify Degradants hplc->data

Figure 2: Workflow for an accelerated stability study of this compound.

Methodology
  • Stock Solution Preparation: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as acetonitrile.

  • Sample Aliquoting: Distribute the stock solution into separate, labeled HPLC vials for each stress condition and time point to avoid repeated sampling from a single vial.

  • Application of Stress Conditions:

    • Control: Store one set of vials at 2-8 °C in the dark.

    • Thermal Stress: Place vials in a calibrated oven at 40 °C.

    • Acidic Stress: Add a small volume of 0.1 N HCl to the vials.

    • Basic Stress: Add a small volume of 0.1 N NaOH to the vials.

  • Time Point Sampling: At designated time points (e.g., 0, 24, 48, and 72 hours), retrieve one vial from each stress condition. Neutralize the acid/base stressed samples if necessary before analysis.

  • HPLC Analysis: Analyze each sample using a validated reverse-phase HPLC method with UV detection. A C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water.

  • Data Interpretation: Calculate the percentage of the parent compound remaining by comparing its peak area to the T=0 control. Analyze any new peaks that appear, which represent degradation products.

This self-validating protocol allows researchers to quantify the stability of this compound under their specific experimental conditions, providing ultimate confidence in their results.

Conclusion

This compound is a stable compound when managed under appropriate conditions. Its primary vulnerabilities stem from the inherent reactivity of its β-ketoester functional group, specifically its susceptibility to hydrolysis and subsequent decarboxylation. By implementing the scientifically-grounded storage and handling protocols detailed in this guide—namely, long-term refrigerated storage under an inert atmosphere and meticulous handling to prevent moisture exposure—researchers can effectively mitigate degradation risks. This ensures the compound's purity and reactivity are preserved, safeguarding the integrity and reproducibility of critical research and development endeavors.

References

Commercial availability and suppliers of Benzyl 3-cyclopropyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl 3-cyclopropyl-3-oxopropanoate for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, synthesis, and critical applications, particularly focusing on its role in targeted protein degradation.

Introduction: The Strategic Value of a Unique Scaffold

This compound (CAS No. 212200-57-2) is a bifunctional organic compound featuring a β-keto ester system and a cyclopropyl ring.[1][2] This unique combination of motifs makes it a highly valuable intermediate in modern organic synthesis and medicinal chemistry.

  • The β-Keto Ester Moiety: This functional group is a cornerstone of synthetic chemistry, serving as a versatile precursor for a wide array of chemical transformations, including alkylations, acylations, and the synthesis of heterocyclic systems.[3]

  • The Cyclopropyl Ring: The inclusion of a cyclopropyl group is a strategic design element in contemporary drug discovery.[4] This small, rigid ring can significantly enhance a molecule's pharmacological properties by:

    • Increasing metabolic stability.[4]

    • Improving potency and binding affinity.[4]

    • Enhancing membrane permeability.[4]

    • Constraining molecular conformation to favor binding to a target protein.[4]

The presence of the benzyl ester provides a stable protecting group that can be selectively removed under specific conditions, such as hydrogenolysis, adding another layer of synthetic utility.

Physicochemical Properties and Specifications

A clear understanding of the compound's properties is essential for its effective use in experimental design.

PropertyValueSource(s)
CAS Number 212200-57-2[1]
Molecular Formula C₁₃H₁₄O₃[1][2]
Molecular Weight 218.25 g/mol [2]
SMILES String C1CC1C(=O)CC(=O)OCC2=CC=CC=C2[2]
Typical Purity ≥95% - 97%[1][5]
Appearance Colorless to slightly yellow liquid or oil (Inferred from analogs)[6][7]
Storage Conditions Store at room temperature under an inert atmosphere.[2]

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers catering to the research and development sector. It is typically supplied in quantities ranging from grams to kilograms for laboratory and scale-up use.

SupplierPurity SpecificationNotes
AK Scientific, Inc.≥95%Provides safety and handling information.[5]
CP Lab Safetymin 97%Lists the compound as a "Protein Degrader Building Block".[1]
Various Online Vendors~97%Availability should be verified for research and manufacturing purposes.[2]

Note: When sourcing this reagent, it is imperative for researchers to request a Certificate of Analysis (CoA) to verify purity and identity, ensuring the reliability and reproducibility of experimental results.

Synthesis and Quality Control

General Synthetic Approach

The logical workflow for synthesizing the benzyl ester is depicted below.

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product A Cyclopropyl Carboxylic Acid D 1. Activation of Carboxylic Acid to form Cyclopropylcarbonyl Chloride A->D with C B Benzyl Potassium Malonate E 2. Acylation of Benzyl Malonate with Acid Chloride B->E C Activating Agent (e.g., Oxalyl Chloride) D->E F 3. Decarboxylation (Often in situ or during workup) E->F G This compound F->G

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Conceptual Protocol

Causality: This protocol is based on the known reactivity of malonic esters and carboxylic acids, as demonstrated in the synthesis of the analogous ethyl ester.[7] The activation of the carboxylic acid (Step 1) is crucial to convert the hydroxyl group into a better leaving group, facilitating the subsequent nucleophilic attack by the malonate enolate (Step 2). The final decarboxylation (Step 3) is a classic reaction of β-keto esters, driven by the formation of a stable enol intermediate and the release of CO₂.

  • Activation: Cyclopropanecarboxylic acid is reacted with an activating agent like oxalyl chloride or thionyl chloride in an aprotic solvent (e.g., tetrahydrofuran) to form the highly reactive cyclopropylcarbonyl chloride.

  • Acylation: In a separate vessel, benzyl potassium malonate is treated with a base (e.g., triethylamine) and a Lewis acid (e.g., magnesium chloride) to form a reactive magnesium enolate complex. The previously synthesized cyclopropylcarbonyl chloride is then added slowly to this solution.

  • Workup and Decarboxylation: The reaction mixture is quenched with a mild acid (e.g., aqueous citric acid). During this workup, the intermediate β-keto diester often undergoes spontaneous decarboxylation upon gentle heating to yield the final product.

  • Purification: The crude product is purified using column chromatography on silica gel to yield pure this compound.

Quality Control and Characterization

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For the analogous ethyl ester, characteristic signals include multiplets for the cyclopropyl protons around 0.9-1.15 ppm and a singlet for the methylene protons between the carbonyls at ~3.57 ppm.[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass of 218.25 g/mol .

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, which should typically be ≥97%.

Applications in Drug Discovery and Development

The primary application of this compound is as a specialized building block in medicinal chemistry. Its classification as a "Protein Degrader Building Block" by suppliers points to its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1]

PROTAC BCO Benzyl 3-cyclopropyl- 3-oxopropanoate MOD Chemical Modification BCO->MOD as scaffold LIGAND Warhead Ligand (Binds to Target Protein) MOD->LIGAND LINKER Linker Synthesis LIGAND->LINKER PROTAC Final PROTAC Molecule LINKER->PROTAC E3 E3 Ligase Binder E3->LINKER

Caption: Role of the building block in a generalized PROTAC synthesis workflow.

In a typical PROTAC design, the molecule consists of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. This compound can be elaborated through its reactive methylene group to construct either the target ligand or the linker portion of the final PROTAC molecule. The cyclopropyl group provides conformational rigidity and favorable metabolic properties to the resulting structure.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[5]

    • Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling.[5]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5][8]

References

Key reactions involving Benzyl 3-cyclopropyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Reactions of Benzyl 3-cyclopropyl-3-oxopropanoate

Abstract

This compound is a versatile chemical intermediate of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture, featuring a reactive β-keto ester system, a sterically influential benzyl protecting group, and a synthetically desirable cyclopropyl moiety, offers a robust platform for the construction of complex molecular scaffolds. This guide provides an in-depth exploration of the core reactions involving this compound, grounded in mechanistic principles and supported by practical, field-proven protocols. We will dissect the key transformations, including reactions at the α-carbon such as alkylation and subsequent decarboxylation, as well as condensations and cyclizations involving the dicarbonyl system. The inherent value of the cyclopropyl group in medicinal chemistry will also be discussed, contextualizing the application of these reactions in modern drug development.

Introduction: The Molecular Logic of this compound

At the heart of modern organic synthesis is the strategic use of building blocks that offer multiple, predictable pathways for molecular elaboration. This compound (CAS RN: 212200-57-2) is a prime example of such a scaffold.[1][2] Its structure is a confluence of three key functional and structural elements:

  • The β-Keto Ester System: This is the reactive core of the molecule. The protons on the α-carbon (C2) are flanked by two carbonyl groups, rendering them significantly acidic (pKa ≈ 10-11).[3] This acidity is the linchpin for a host of crucial C-C bond-forming reactions.

  • The Cyclopropyl Ketone Moiety: The cyclopropyl ring is more than a simple cycloalkane. Its strained C-C bonds possess enhanced π-character, influencing the electronic properties of the adjacent carbonyl group.[4] In drug development, the cyclopropyl fragment is a "privileged" structural motif, often introduced to enhance metabolic stability, improve potency, and constrain molecular conformation.[4]

  • The Benzyl Ester Group: The benzyl group serves as a protecting group for the carboxylic acid. Its primary advantage is its susceptibility to cleavage under mild, non-hydrolytic conditions, most notably through catalytic hydrogenolysis, which preserves other sensitive functional groups.

This combination makes the title compound a valuable precursor for a wide range of target molecules, from novel heterocyclic systems to advanced pharmaceutical intermediates.[5][6]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 212200-57-2[1][7]
Molecular Formula C₁₃H₁₄O₃[1][2]
Molecular Weight 218.25 g/mol [1][2]
Appearance Typically a liquid[2]
Storage Inert atmosphere, Room Temperature[1]

Synthesis of the Core Reagent

The preparation of this compound can be efficiently achieved via transesterification from a more common alkyl ester, such as Ethyl 3-cyclopropyl-3-oxopropanoate, in the presence of benzyl alcohol.[2] This process is typically catalyzed by a base or an acid, driving the equilibrium towards the more stable benzyl ester product, often with the removal of the lower-boiling alcohol byproduct.

Experimental Protocol 2.1: Synthesis via Transesterification
  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq), benzyl alcohol (1.2 eq), and toluene (as solvent).

  • Catalyst Addition: Add a catalytic amount of sodium benzyloxide (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux. The ethanol byproduct is azeotropically removed with toluene and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a mild acid (e.g., acetic acid). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

G cluster_synthesis Synthesis Workflow Ethyl Ester Ethyl 3-cyclopropyl-3-oxopropanoate React Transesterification (NaOBn, Toluene, Reflux) Ethyl Ester->React BnOH Benzyl Alcohol BnOH->React Workup Neutralization & Aqueous Wash React->Workup Purify Purification (Vacuum Distillation) Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of the title compound.

Core Reactivity I: Transformations at the α-Carbon

The synthetic utility of β-keto esters is dominated by the reactivity of the α-carbon. The ability to functionalize this position selectively is a cornerstone of modern organic synthesis.

Alkylation via Enolate Formation

The most fundamental reaction is the deprotonation of the α-carbon to form a stabilized enolate, which acts as a potent carbon nucleophile.[8] This enolate can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new C-C bond.[3][9]

Causality of Experimental Choices:

  • Base Selection: The choice of base is critical. A base must be strong enough to deprotonate the α-carbon but not so strong that it promotes unwanted side reactions like self-condensation or ester hydrolysis.[10] Sodium ethoxide (NaOEt) in ethanol is a classic choice for ethyl esters.[9] For broader substrate compatibility, weaker bases like potassium carbonate (K₂CO₃) can be used effectively in polar aprotic solvents (e.g., DMF) or under phase-transfer catalysis (PTC) conditions, which enhance the reactivity of the base in the organic phase.[3]

  • Solvent: The solvent must be able to dissolve the reactants and should not interfere with the reaction. Aprotic polar solvents like DMF or acetonitrile are often preferred as they solvate the cation without deactivating the enolate nucleophile.

G cluster_mech Alkylation Mechanism start Start: β-Keto Ester enolate Enolate Intermediate (Stabilized by Resonance) start->enolate Deprotonation (Base) product Alkylated Product enolate->product Nucleophilic Attack on R-X

Caption: Generalized mechanism for α-alkylation.

Experimental Protocol 3.1.1: α-Benzylation
  • Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF. Add anhydrous potassium carbonate (1.5 eq).

  • Electrophile Addition: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

  • Quenching & Work-up: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Benzyl 2-benzyl-3-cyclopropyl-3-oxopropanoate.

The Acetoacetic Ester Pathway: Hydrolysis & Decarboxylation

A key synthetic sequence involving β-keto esters is hydrolysis followed by decarboxylation to produce a ketone.[11][12] This powerful transformation allows the ester group to function as a temporary "activating group" that facilitates alkylation, only to be removed in a later step.[12]

  • Hydrolysis: The benzyl ester is first cleaved to reveal the corresponding β-keto carboxylic acid. This can be achieved via acidic or basic hydrolysis, but catalytic hydrogenolysis (H₂/Pd-C) is often preferred for its mildness and orthogonality to many other functional groups.

  • Decarboxylation: β-keto acids are uniquely unstable to heat. Upon gentle heating, they readily lose carbon dioxide through a cyclic, six-membered transition state to yield an enol, which rapidly tautomerizes to the more stable ketone product.[9][11]

G cluster_decarbox Decarboxylation Mechanism beta_keto_acid β-Keto Acid Intermediate transition_state Cyclic Transition State (Pericyclic) beta_keto_acid->transition_state Heat (Δ) enol Enol Intermediate transition_state->enol Loss of CO₂ ketone Final Ketone Product enol->ketone Tautomerization

Caption: Mechanism of β-keto acid decarboxylation.

Experimental Protocol 3.2.1: Synthesis of Benzyl Cyclopropyl Ketone
  • Hydrogenolysis (Hydrolysis): Dissolve the starting alkylated product (e.g., Benzyl 2-benzyl-3-cyclopropyl-3-oxopropanoate) in methanol or ethyl acetate. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol%).

  • Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or Parr shaker) at room temperature until TLC indicates the complete consumption of the starting material.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Decarboxylation: Concentrate the filtrate under reduced pressure. The resulting crude β-keto acid is often unstable. Gently heat the residue (e.g., in toluene at 80-100 °C) until gas evolution (CO₂) ceases.[3]

  • Purification: After cooling, the resulting ketone can be purified by column chromatography or distillation.

Core Reactivity II: Condensation & Cyclization Reactions

The dicarbonyl nature of the β-keto ester enables its participation in condensation reactions, forming the backbone of many important heterocyclic systems.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or an ammonium salt.[10][13] The reaction proceeds via nucleophilic addition of the enolate to the carbonyl electrophile, followed by a dehydration step to yield an α,β-unsaturated product.[13]

Self-Validating Protocol Design: The success of a Knoevenagel condensation often hinges on the efficient removal of the water byproduct to drive the equilibrium towards the dehydrated product. Using a Dean-Stark apparatus in a solvent like toluene or benzene is a classic and reliable method.[14] The choice of a weak base is crucial to prevent the self-condensation of the aldehyde partner.[10]

Experimental Protocol 4.1.1: Condensation with Benzaldehyde
  • Setup: In a round-bottom flask fitted with a Dean-Stark trap and reflux condenser, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and toluene.

  • Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 eq) and a catalytic amount of acetic acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux, collecting the water generated in the Dean-Stark trap. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product via column chromatography to yield the corresponding benzylidene derivative.

Synthesis of Heterocycles

β-Keto esters are workhorse synthons for heterocycle synthesis. By reacting with dinucleophiles, they can be readily converted into a variety of ring systems. The analogous methyl and ethyl esters are known to react with hydrazines to form pyrazoles, with ammonia and other reagents to form pyrroles and dihydropyridines, and more.[15]

Example: Pyrazole Synthesis The reaction with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) first involves condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield a stable, aromatic pyrazole ring.

G cluster_cyclization Heterocycle Synthesis Workflow Ketoester This compound Condensation Condensation Ketoester->Condensation Dinucleophile Dinucleophile (e.g., Hydrazine) Dinucleophile->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Heterocycle Final Heterocycle (e.g., Pyrazole) Dehydration->Heterocycle

Caption: Generalized workflow for heterocycle synthesis.

Conclusion: A Versatile Tool for Molecular Construction

This compound is a powerful and versatile intermediate. The reactivity of its α-position allows for the straightforward introduction of molecular complexity via alkylation, while the subsequent hydrolysis and decarboxylation sequence provides clean access to valuable cyclopropyl ketones. Furthermore, its dicarbonyl framework serves as a reliable precursor for Knoevenagel condensations and the synthesis of diverse heterocyclic structures. For researchers in drug development and materials science, mastering the reactions of this compound opens a direct and efficient route to novel molecules incorporating the highly sought-after cyclopropyl motif.

References

The Advent of a Key Building Block: A Technical Guide to the Discovery and First Synthesis of Benzyl 3-cyclopropyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth exploration of Benzyl 3-cyclopropyl-3-oxopropanoate, a significant building block in medicinal chemistry. Geared towards researchers, scientists, and professionals in drug development, this document details the compound's importance, its likely first synthetic route, and the scientific principles underpinning its creation.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group has become an increasingly vital component in the design of modern pharmaceuticals.[1] Its rigid, three-membered ring structure imparts unique conformational constraints on molecules, which can lead to enhanced potency, improved metabolic stability, and reduced off-target effects.[1][2] The incorporation of a cyclopropyl ring can significantly alter the electronic properties of a molecule, often acting as a bioisostere for other functional groups.[3] It is within this context of advanced drug discovery that key intermediates like this compound emerge as molecules of significant interest. This β-keto ester combines the desirable cyclopropyl ketone moiety with a benzyl ester, providing a versatile scaffold for the synthesis of more complex pharmaceutical agents.

Discovery and Postulated First Synthesis

While a singular, seminal publication detailing the initial "discovery" of this compound (CAS No. 212200-57-2) remains elusive in readily available scientific literature, its synthesis can be logically inferred from established chemical principles and the availability of its precursors. The most probable first synthesis is a transesterification reaction, a common and well-documented method for the preparation of β-keto esters.[4]

The logical precursors for this synthesis are Ethyl 3-cyclopropyl-3-oxopropanoate and Benzyl alcohol . The synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate itself is well-established, providing a readily available starting material.[3]

The First Synthesis: A Detailed Experimental Protocol

The first synthesis of this compound is predicated on the principle of transesterification, a robust and widely employed reaction in organic synthesis. This process involves the exchange of the ethyl group of an ester with the benzyl group from benzyl alcohol, typically under conditions that favor the formation of the more stable product.

Reaction Scheme

G cluster_conditions Reaction Conditions reactant1 Ethyl 3-cyclopropyl-3-oxopropanoate product This compound reactant1->product + Benzyl Alcohol reactant2 Benzyl Alcohol reactant2->product byproduct Ethanol product->byproduct + Ethanol catalyst Acid or Base Catalyst (e.g., Sodium Benzoxide) heat Heat (to drive off ethanol)

Caption: Transesterification of Ethyl 3-cyclopropyl-3-oxopropanoate with Benzyl Alcohol.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a distillation apparatus is charged with anhydrous Benzyl alcohol. The use of excess benzyl alcohol can help to drive the reaction equilibrium towards the product.

  • Initiation of the Reaction: A catalytic amount of a suitable transesterification catalyst is added to the benzyl alcohol. For this reaction, a sodium alkoxide, such as sodium benzoxide (prepared in situ from sodium metal and benzyl alcohol), is a common choice.

  • Addition of the Ethyl Ester: Ethyl 3-cyclopropyl-3-oxopropanoate is added dropwise to the stirred solution of the catalyst in benzyl alcohol.

  • Reaction Progression: The reaction mixture is heated to a temperature sufficient to distill off the ethanol as it is formed. The removal of ethanol is crucial as it shifts the equilibrium towards the formation of the desired benzyl ester, in accordance with Le Chatelier's principle.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess benzyl alcohol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate, and washed with a mild aqueous acid to neutralize the catalyst, followed by a wash with brine. The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous reagents and a flame-dried apparatus is critical to prevent the hydrolysis of the ester and the quenching of the alkoxide catalyst.

  • Catalyst Selection: A basic catalyst like sodium benzoxide is effective in deprotonating the benzyl alcohol, making it a more potent nucleophile for the transesterification reaction.

  • Removal of Ethanol: The continuous removal of the ethanol byproduct is the primary driving force for the reaction to proceed to completion.

Characterization and Data

The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity.

PropertyData
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
CAS Number 212200-57-2
Appearance Expected to be a colorless to pale yellow oil
¹H NMR Spectroscopy Expected to show characteristic peaks for the cyclopropyl, methylene, and benzyl protons.
¹³C NMR Spectroscopy Expected to show distinct signals for the carbonyl carbons of the ketone and ester, as well as the carbons of the cyclopropyl and benzyl groups.
Infrared Spectroscopy Expected to exhibit strong absorption bands for the C=O stretching of the ketone and the ester.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight would confirm the identity of the compound.

Conclusion

This compound stands as a testament to the strategic design of molecular building blocks in the pursuit of novel therapeutics. While its formal discovery is not prominently documented, its synthesis is readily achievable through fundamental and reliable organic chemistry principles. This technical guide provides a comprehensive overview of the likely first synthesis of this important compound, offering valuable insights for researchers and scientists in the field of drug development. The methodologies described herein are based on established and validated chemical transformations, ensuring a high degree of trustworthiness and reproducibility.

References

Unlocking the Potential of Benzyl 3-cyclopropyl-3-oxopropanoate: A Technical Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 3-cyclopropyl-3-oxopropanoate stands as a molecule of significant interest at the confluence of robust synthetic utility and latent potential in medicinal and materials science. Its unique architecture, combining the electrophilic reactivity of a β-keto ester with the conformational rigidity and electronic properties of a cyclopropyl group, offers a versatile platform for chemical innovation. This guide provides an in-depth exploration of this compound, from its synthesis to a forward-looking perspective on promising research avenues. We will delve into detailed experimental protocols, elucidate the mechanistic rationale behind proposed transformations, and present a compelling case for its application in the development of novel therapeutics and advanced materials. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to inspire and facilitate the next wave of discovery centered on this intriguing molecular scaffold.

Foundational Chemistry: Synthesis and Characterization

The accessibility of this compound is paramount to its exploration. While not extensively documented in academic literature, its synthesis can be reliably achieved through established organic chemistry principles, primarily via Claisen condensation or transesterification.

Synthetic Pathways

1.1.1. Claisen Condensation Approach

The Claisen condensation provides a direct route to the β-keto ester core.[1][2][3] This method involves the base-mediated acylation of the enolate of cyclopropyl methyl ketone with a suitable benzyl-containing acylating agent, such as dibenzyl carbonate. The choice of a strong, non-nucleophilic base is critical to favor enolate formation and prevent undesired side reactions.

Experimental Protocol: Claisen Condensation Synthesis

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is assembled.

  • Base and Ketone Addition: Dry tetrahydrofuran (THF) is added to the flask, followed by the addition of a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The mixture is cooled to 0 °C in an ice bath. Cyclopropyl methyl ketone is then added dropwise via the dropping funnel.

  • Enolate Formation: The reaction mixture is stirred at 0 °C for 30-60 minutes to allow for the complete formation of the ketone enolate.

  • Acylation: A solution of dibenzyl carbonate in dry THF is added dropwise to the enolate solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Reaction Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

1.1.2. Transesterification Approach

An alternative and often milder route is the transesterification of a more readily available alkyl 3-cyclopropyl-3-oxopropanoate (e.g., the ethyl or methyl ester) with benzyl alcohol.[4][5][6] This reaction is typically catalyzed by an acid, a base, or an organometallic complex. Lipase-catalyzed transesterification offers a green and highly selective alternative.[7]

Experimental Protocol: Lipase-Catalyzed Transesterification

  • Reactant Mixture: In a round-bottom flask, Ethyl 3-cyclopropyl-3-oxopropanoate, benzyl alcohol (in excess to drive the equilibrium), and a commercially available lipase (e.g., Candida antarctica lipase B, CALB) are combined.[7] The reaction can often be run under solvent-free conditions.[6][7]

  • Reaction Conditions: The mixture is stirred at a moderately elevated temperature (e.g., 40-60 °C) under reduced pressure to remove the ethanol byproduct, thereby shifting the equilibrium towards the product.[7]

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the lipase is removed by filtration.

  • Purification: The excess benzyl alcohol is removed under high vacuum, and the resulting this compound can be further purified by column chromatography if necessary.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques:

  • ¹H NMR: Will show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), the methylene protons of the β-keto ester backbone, the benzylic protons, and the aromatic protons of the benzyl group.

  • ¹³C NMR: Will display distinct resonances for the carbonyl carbons of the ketone and ester, the carbons of the cyclopropyl ring, the methylene carbon, the benzylic carbon, and the aromatic carbons.

  • IR Spectroscopy: Will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester.

  • Mass Spectrometry: Will provide the molecular weight of the compound and characteristic fragmentation patterns.

Potential Research Areas in Medicinal Chemistry

The unique combination of the cyclopropyl ring and the β-keto ester moiety in this compound makes it a highly attractive scaffold for medicinal chemistry research.

The Cyclopropyl Moiety: A Privileged Structural Motif

The cyclopropyl group is increasingly recognized as a valuable component in drug design.[8][9] Its incorporation can confer several advantageous properties:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.[8]

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.[8]

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence lipophilicity and pKa, allowing for the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

The β-Keto Ester: A Versatile Synthetic Handle

The β-keto ester functionality is a cornerstone of synthetic organic chemistry, providing access to a wide array of molecular architectures.[10]

  • Decarboxylation to Ketones: The ester group can be removed through decarboxylation to yield cyclopropyl methyl ketone derivatives. The Krapcho decarboxylation offers a mild and efficient method for this transformation.[6][11][12][13]

  • Precursor to Heterocycles: β-Keto esters are key starting materials for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals.

Proposed Research Directions

2.3.1. Synthesis of Novel Heterocyclic Scaffolds

This compound can serve as a versatile precursor for the synthesis of novel heterocyclic compounds with potential biological activity.

  • Hantzsch Pyridine Synthesis: Condensation with an aldehyde and ammonia or an ammonium salt can yield dihydropyridines and subsequently pyridines.[5][7][14][15] These are important scaffolds in medicinal chemistry, with applications as calcium channel blockers, for instance.[7]

Experimental Protocol: Hantzsch Pyridine Synthesis

  • Reaction Setup: In a round-bottom flask, combine this compound (2 equivalents), an aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.[4]

  • Reflux: Heat the mixture to reflux (approximately 80 °C) for 4-6 hours.[4]

  • Work-up: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting 1,4-dihydropyridine product by column chromatography.[4]

  • Aromatization (Optional): The dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like manganese dioxide or ferric chloride.[7]

  • Gewald Aminothiophene Synthesis: Reaction with an activated nitrile and elemental sulfur in the presence of a base can afford polysubstituted 2-aminothiophenes.[1][8][10][16][17] This class of compounds has shown a broad range of biological activities.

Experimental Protocol: Gewald Aminothiophene Synthesis

  • Knoevenagel Condensation: In a suitable solvent like ethanol, react this compound with an activated nitrile (e.g., malononitrile) in the presence of a base (e.g., piperidine or triethylamine) to form the α,β-unsaturated nitrile intermediate.[10]

  • Thiophene Formation: To the reaction mixture, add elemental sulfur and continue heating.[1][10]

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water. The precipitated solid is collected by filtration, washed with water, and recrystallized or purified by column chromatography to yield the desired 2-aminothiophene.

  • Paal-Knorr Pyrrole Synthesis: Conversion of the β-keto ester to a 1,4-dicarbonyl compound, followed by condensation with a primary amine or ammonia, can lead to the formation of substituted pyrroles.[18][19][20][21][22]

Experimental Protocol: Paal-Knorr Pyrrole Synthesis (via a 1,4-Dicarbonyl Intermediate)

  • Synthesis of the 1,4-Dicarbonyl Precursor: The β-keto ester can be elaborated into a 1,4-dicarbonyl compound through various synthetic routes, for example, by α-alkylation with a halo-ketone followed by decarboxylation.

  • Cyclization: The resulting 1,4-dicarbonyl compound is dissolved in a suitable solvent (e.g., acetic acid or ethanol) and treated with a primary amine or an ammonium salt (e.g., ammonium acetate).[18]

  • Heating and Work-up: The reaction mixture is heated to reflux until the starting material is consumed. The solvent is then removed, and the residue is worked up by extraction and purified by chromatography to afford the substituted pyrrole.

2.3.2. Decarboxylative Functionalization

The benzyl ester group can be strategically employed as a leaving group in decarboxylative reactions to generate a nucleophilic enolate, which can then be trapped with various electrophiles.

  • Palladium-Catalyzed Decarboxylative Allylation: This reaction allows for the introduction of an allyl group at the α-position of the cyclopropyl ketone, forming a new C-C bond.[2][23][24][25][26]

Experimental Protocol: Palladium-Catalyzed Decarboxylative Allylation

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., THF or dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine ligand) and an allyl source (e.g., allyl acetate or allyl carbonate).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere. The temperature and reaction time will depend on the specific catalyst system and substrates used.

  • Work-up and Purification: After completion, the reaction is cooled, filtered through a pad of celite, and the solvent is evaporated. The residue is then purified by column chromatography to isolate the α-allylated cyclopropyl ketone.

  • Krapcho Decarboxylation: This reaction provides a straightforward method to synthesize cyclopropyl methyl ketone derivatives.[6][11][12][13][27]

Experimental Protocol: Krapcho Decarboxylation

  • Reaction Mixture: In a round-bottom flask, dissolve this compound in dimethyl sulfoxide (DMSO). Add a salt such as lithium chloride and a small amount of water.[11][12]

  • Heating: Heat the reaction mixture to a high temperature (typically 150-180 °C) and monitor the reaction progress by TLC or GC.[11]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting cyclopropyl methyl ketone can be purified by distillation or chromatography.

Frontiers in Materials Science

The structural features of this compound also suggest potential applications in the field of materials science.

Polymer Chemistry

β-Keto esters can be utilized as monomers or cross-linking agents in the synthesis of novel polymers. The reaction of the β-keto ester with diols can lead to the formation of polyesters with unique properties.[28][29] The presence of the cyclopropyl group in the polymer backbone could impart increased rigidity and thermal stability.

Organic Electronics

There is growing interest in the use of novel organic molecules in electronic devices such as organic light-emitting diodes (OLEDs).[9][30][31][32] The cyclopropyl group, with its unique electronic properties, can influence the HOMO-LUMO gap of a molecule. Derivatives of this compound could be explored as components of host or emissive materials in OLEDs.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials with high porosity, constructed from metal ions or clusters and organic linkers.[3][33][34][35][36] The dicarbonyl functionality of β-keto esters, after suitable modification, could serve as a coordination site for metal ions, making derivatives of this compound potential building blocks for novel MOFs with tailored pore sizes and functionalities.

Conclusion and Future Outlook

This compound is a molecule poised for significant scientific exploration. Its straightforward synthesis and the dual reactivity of its constituent functional groups provide a rich platform for the discovery of new chemical entities. In medicinal chemistry, it offers a gateway to novel heterocyclic scaffolds and functionalized ketones with promising pharmacological profiles. In materials science, its potential as a monomer for specialty polymers and as a precursor for advanced materials like those used in organic electronics and MOFs warrants further investigation. This guide has outlined several promising research directions, complete with actionable experimental protocols, to catalyze further innovation. It is our anticipation that the scientific community will leverage the unique attributes of this compound to push the boundaries of drug discovery and materials science.

Visualizations

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Target Molecule Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone This compound This compound Cyclopropyl Methyl Ketone->this compound Claisen Condensation Dibenzyl Carbonate Dibenzyl Carbonate Dibenzyl Carbonate->this compound Ethyl 3-cyclopropyl-3-oxopropanoate Ethyl 3-cyclopropyl-3-oxopropanoate Ethyl 3-cyclopropyl-3-oxopropanoate->this compound Transesterification Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->this compound

Caption: Synthetic routes to this compound.

Medicinal_Chemistry_Applications cluster_0 Heterocycle Synthesis cluster_1 Decarboxylative Functionalization This compound This compound Pyridines Pyridines This compound->Pyridines Hantzsch Synthesis Thiophenes Thiophenes This compound->Thiophenes Gewald Synthesis Pyrroles Pyrroles This compound->Pyrroles Paal-Knorr Synthesis alpha-Allylated Cyclopropyl Ketones alpha-Allylated Cyclopropyl Ketones This compound->alpha-Allylated Cyclopropyl Ketones Pd-Catalyzed Allylation Cyclopropyl Methyl Ketone Derivatives Cyclopropyl Methyl Ketone Derivatives This compound->Cyclopropyl Methyl Ketone Derivatives Krapcho Decarboxylation

Caption: Potential applications in medicinal chemistry.

Materials_Science_Applications cluster_0 Potential Applications This compound This compound Specialty Polymers Specialty Polymers This compound->Specialty Polymers Monomer/Cross-linker Organic Electronics (OLEDs) Organic Electronics (OLEDs) This compound->Organic Electronics (OLEDs) Precursor for Emissive/Host Materials Metal-Organic Frameworks (MOFs) Metal-Organic Frameworks (MOFs) This compound->Metal-Organic Frameworks (MOFs) Organic Linker Precursor

Caption: Potential applications in materials science.

References

An In-depth Technical Guide to the Reactivity Profile of the Cyclopropyl Group in Ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Character of the Cyclopropyl Moiety in Ketoester Scaffolds

The cyclopropane ring, the smallest of the carbocycles, is far more than a simple cycloalkane. Its unique electronic structure, a consequence of significant angle strain (approx. 115 kJ mol⁻¹) and bent ‘banana’ bonds, imparts considerable π-character to its C-C bonds.[1][2] This feature allows it to engage in reactions typically associated with alkenes while retaining a three-dimensional, saturated character. When a cyclopropyl group is positioned adjacent to the carbonyl of a ketoester, a powerful synergy emerges. The electron-withdrawing ketoester group polarizes the strained ring, creating a "donor-acceptor" (D-A) cyclopropane system.[3] These D-A cyclopropanes are highly versatile synthetic intermediates, primed for a variety of transformations, most notably regioselective ring-opening reactions.

This guide provides an in-depth exploration of the reactivity profile of cyclopropyl ketoesters. We will dissect the key mechanistic pathways that govern their transformations, provide field-proven experimental protocols, and discuss their strategic application in modern drug discovery, where the cyclopropyl fragment is a celebrated motif for enhancing metabolic stability, potency, and pharmacokinetic profiles.[4][5][6][7]

I. Core Reactivity Manifolds of Cyclopropyl Ketoesters

The reactivity of cyclopropyl ketoesters is dominated by pathways that relieve ring strain. The specific outcome is dictated by the choice of catalyst (acid, base, transition metal), reaction conditions, and the substitution pattern on the cyclopropane ring.

Acid-Catalyzed Ring-Opening Reactions

Under the influence of Brønsted or Lewis acids, the carbonyl oxygen of the ketoester is activated through protonation or coordination. This activation enhances the electron-withdrawing nature of the ketoester group, further polarizing the cyclopropane ring and facilitating its cleavage. The ring opens to generate the most stable carbocation intermediate, which is subsequently trapped by a nucleophile.[8] The regioselectivity of this cleavage is a critical feature; the C-C bond that breaks is typically the one that leads to the most stabilized carbocation. For instance, in aryl-substituted cyclopropyl ketones, cleavage often occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon.[8]

This strategy is a powerful method for creating 1,3-difunctionalized compounds from readily accessible starting materials.[8] Chiral Lewis acids or N,N'-dioxide-metal complexes can be employed to achieve highly enantioselective ring-opening reactions, providing access to valuable chiral building blocks.[9]

Acid_Catalyzed_Ring_Opening cluster_0 Reaction Pathway Start Cyclopropyl Ketoester LA_Complex Activated Complex (Coordination to LA) Start->LA_Complex + LA Carbocation Carbocation Intermediate LA_Complex->Carbocation Ring Cleavage Product Ring-Opened Product Carbocation->Product + Nu⁻ Reagents Lewis Acid (LA) + Nucleophile (Nu⁻)

Caption: General mechanism for Lewis acid-catalyzed ring-opening.

A notable variation is the stereoinvertive nucleophilic substitution at a quaternary carbon center of a cyclopropyl ketone, which proceeds through a postulated bicyclobutonium intermediate, allowing for the synthesis of complex tertiary alkyl centers with high stereopurity.[10]

Transition Metal-Catalyzed Transformations

Transition metals offer a diverse toolkit for activating cyclopropyl ketoesters, primarily through oxidative addition of a low-valent metal (e.g., Ni(0), Pd(0)) into one of the strained C-C bonds. This generates a metallacyclobutane or a related intermediate, which can then undergo a variety of subsequent reactions.

  • Cross-Coupling Reactions: The metallacyclic intermediate can participate in cross-coupling reactions with organozinc or other organometallic reagents, effectively installing a new substituent at the site of ring opening.[11]

  • (3+2) Cycloadditions: Donor-acceptor cyclopropanes are excellent 1,3-dipole synthons.[3] Under transition metal catalysis (e.g., Pd, Ni, SmI₂), they can react with alkenes, alkynes, or carbonyls in formal [3+2] cycloadditions to construct five-membered rings.[12][13] This approach is particularly valuable for synthesizing complex cyclopentanoid structures.[13]

  • Rearrangements: Acylcyclopropanes can rearrange into dihydrofurans under transition metal catalysis, providing an alternative to the thermal or Brønsted acid-promoted Cloke-Wilson rearrangement.[14]

TM_Catalytic_Cycle cluster_cycle Catalytic Cycle for [3+2] Annulation M0 M(0) Catalyst OA_Complex Oxidative Adduct (Metallacyclobutane) M0->OA_Complex Oxidative Addition Coord_Complex Alkene Coordination OA_Complex->Coord_Complex + Alkene Insertion_Complex Migratory Insertion Coord_Complex->Insertion_Complex Insertion Insertion_Complex->M0 Reductive Elimination Product_out Cyclopentane Product Insertion_Complex->Product_out Start_in Cyclopropyl Ketoester Start_in->M0 Cloke_Wilson_Rearrangement cluster_1 Cloke-Wilson Rearrangement (Acid-Catalyzed) Start Cyclopropyl Ketoester Protonated Protonated Ketone Start->Protonated + H⁺ Intermediate Ring-Opened Carbocation Protonated->Intermediate Ring Opening Product Dihydrofuran Intermediate->Product Cyclization - H⁺

References

Methodological & Application

Strategic Pathways for the Synthesis of Novel Heterocyclic Derivatives from Benzyl 3-cyclopropyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol Manual:

Abstract: Benzyl 3-cyclopropyl-3-oxopropanoate is a highly versatile and valuable starting material in synthetic organic and medicinal chemistry. Its unique structure, featuring a reactive β-keto ester system and a strained cyclopropyl ring, offers multiple avenues for chemical modification. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic transformations, enabling the creation of a diverse library of heterocyclic derivatives. We will explore established, high-yield protocols for the synthesis of pyrazoles, pyrimidines, isoxazoles, and dihydropyridines, explaining the mechanistic underpinnings of each reaction and providing detailed, step-by-step experimental procedures.

The Strategic Importance of this compound

The β-keto ester moiety is a cornerstone functional group in heterocyclic synthesis, acting as a 1,3-dielectrophile that can react with a wide range of binucleophiles. The presence of the cyclopropyl group introduces unique steric and electronic properties into the final derivatives, which can be crucial for modulating biological activity and pharmacokinetic profiles. Furthermore, the benzyl ester provides a stable protecting group that can be selectively removed under standard hydrogenolysis conditions without affecting other sensitive functionalities.

This guide focuses on leveraging the reactivity of the 1,3-dicarbonyl system to construct various five- and six-membered heterocyclic rings, which are privileged scaffolds in numerous approved pharmaceutical agents.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Heterocyclic Cores start This compound hydrazine Hydrazine Derivatives start->hydrazine amidine Amidines start->amidine hydroxylamine Hydroxylamine / Nitrile Oxides start->hydroxylamine aldehyde_ammonia Aldehyde + Ammonia start->aldehyde_ammonia diazonium Aryl Diazonium Salts start->diazonium aldehyde Aldehydes start->aldehyde pyrazole Pyrazoles hydrazine->pyrazole Knorr Synthesis pyrimidine Pyrimidines amidine->pyrimidine Pinner Synthesis isoxazole Isoxazoles hydroxylamine->isoxazole [3+2] Cycloaddition dihydropyridine 1,4-Dihydropyridines aldehyde_ammonia->dihydropyridine Hantzsch Synthesis hydrazone Hydrazones diazonium->hydrazone Japp-Klingemann alkene α,β-Unsaturated Ketones aldehyde->alkene Knoevenagel

Caption: Synthetic utility of this compound.

Synthesis of Pyrazole Derivatives via Knorr Condensation

The Knorr pyrazole synthesis is a robust and classical method for constructing pyrazole rings, which are prevalent in drugs like Celecoxib and Sildenafil. The reaction involves the condensation of a β-keto ester with a hydrazine derivative.[1]

Mechanistic Insight: The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen of hydrazine onto the ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl. Subsequent cyclization and dehydration yield the stable, aromatic pyrazolone product.[1] The reaction is typically catalyzed by a small amount of acid.

Protocol 2.1: Synthesis of Benzyl 5-cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
Reagent/ParameterValueUnitMoles (equiv.)
This compound2.18g10.0 (1.0)
Hydrazine Hydrate (64%)0.94mL12.0 (1.2)
Ethanol20mL-
Glacial Acetic Acid3drops(catalyst)
Reaction Time 2-4 hours -
Temperature Reflux (approx. 78) °C -
Typical Yield 85-95 % -

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 mmol).

  • Add ethanol (20 mL) and stir until the starting material is fully dissolved.

  • Add hydrazine hydrate (12.0 mmol) to the solution, followed by 3 drops of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate / 70% Hexanes) until the starting ketoester spot is consumed.[1]

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolate the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain the pyrazolone derivative as a white to off-white solid.

Expert Insight: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the limiting β-keto ester. Acetic acid serves to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.

Synthesis of Pyrimidine Derivatives via Pinner Condensation

The pyrimidine scaffold is a fundamental component of nucleic acids and is found in numerous therapeutic agents, including antivirals and anticancer drugs. The Pinner synthesis provides a direct route to pyrimidin-4-ols through the condensation of a β-keto ester with an amidine.[2][3][4]

Mechanistic Insight: The reaction proceeds by the nucleophilic attack of the amidine nitrogen onto the ketone carbonyl of the β-keto ester. A subsequent intramolecular cyclization occurs as the second amidine nitrogen attacks the ester carbonyl, leading to the elimination of benzyl alcohol and water to form the aromatic pyrimidine ring.

Protocol 3.1: Synthesis of Benzyl 2-amino-6-cyclopropyl-4-hydroxypyrimidine-5-carboxylate
Reagent/ParameterValueUnitMoles (equiv.)
This compound2.18g10.0 (1.0)
Guanidine Hydrochloride1.15g12.0 (1.2)
Sodium Ethoxide (21% in EtOH)4.2mL11.0 (1.1)
Ethanol25mL-
Reaction Time 6-8 hours -
Temperature Reflux (approx. 78) °C -
Typical Yield 70-85 % -

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium ethoxide (11.0 mmol) in ethanol (25 mL) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add guanidine hydrochloride (12.0 mmol) and stir the resulting suspension for 15 minutes at room temperature.

  • Add this compound (10.0 mmol) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction to reflux for 6-8 hours.

  • Monitor the reaction by TLC until completion.

  • Cool the mixture to room temperature and neutralize carefully with glacial acetic acid until pH ~7.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water and then cold ethanol.

  • Dry the product under vacuum.

G cluster_workflow General Experimental Workflow A 1. Combine Reactants (β-Keto Ester + Nucleophile) B 2. Add Solvent & Catalyst A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Work-up & Isolation (Cooling, Filtration) D->E Reaction Complete F 6. Purification & Drying E->F G Characterized Product F->G

Caption: A typical workflow for heterocyclic synthesis.

Synthesis of Isoxazole Derivatives

Isoxazoles are another important class of five-membered heterocycles with a broad range of biological activities. A common synthetic route involves the reaction of β-keto esters with hydroxylamine.[5] Alternatively, they can be formed via a [3+2] cycloaddition reaction with nitrile oxides generated in situ.[6][7]

Mechanistic Insight (with Hydroxylamine): The reaction is analogous to the Knorr pyrazole synthesis. The nitrogen of hydroxylamine attacks the ketone to form an oxime intermediate. The hydroxyl group's oxygen then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and dehydration to afford the isoxazol-5-one product.

Protocol 4.1: Synthesis of Benzyl 5-cyclopropyl-3-oxo-2,3-dihydroisoxazole-4-carboxylate
Reagent/ParameterValueUnitMoles (equiv.)
This compound2.18g10.0 (1.0)
Hydroxylamine Hydrochloride0.83g12.0 (1.2)
Sodium Acetate0.98g12.0 (1.2)
Ethanol/Water (1:1)30mL-
Reaction Time 4-6 hours -
Temperature Reflux °C -
Typical Yield 75-90 % -

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10.0 mmol), hydroxylamine hydrochloride (12.0 mmol), and sodium acetate (12.0 mmol) in a 1:1 mixture of ethanol and water (30 mL).

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add cold water (20 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Scientist's Note: Sodium acetate is used as a base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine base required for the reaction.

Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that efficiently constructs 1,4-dihydropyridine (1,4-DHP) rings.[8][9] These structures are the core of several calcium channel blocker drugs, such as nifedipine and amlodipine.[9] The reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[9][10]

Mechanistic Insight: The reaction mechanism is complex but can be understood as the convergence of two pathways. First, a Knoevenagel condensation occurs between one equivalent of the β-keto ester and the aldehyde.[11] Separately, a second equivalent of the β-keto ester reacts with ammonia to form an enamine intermediate. Finally, a Michael addition of the enamine onto the Knoevenagel product, followed by cyclization and dehydration, yields the 1,4-DHP ring.[8]

Protocol 5.1: Synthesis of Dibenzyl 4-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Note: This protocol is adapted for the self-condensation where the "aldehyde" component is effectively derived from the cyclopropyl ketone part, though a more traditional Hantzsch would use an external aldehyde. For a true Hantzsch synthesis using our starting material, two equivalents would be used with an aldehyde.

Reagent/ParameterValueUnitMoles (equiv.)
This compound4.36g20.0 (2.0)
Benzaldehyde1.06mL10.0 (1.0)
Ammonium Acetate0.77g10.0 (1.0)
Acetic Acid15mL-
Reaction Time 3-5 hours -
Temperature Reflux (approx. 118) °C -
Typical Yield 65-80 % -

Procedure:

  • Combine this compound (20.0 mmol), benzaldehyde (10.0 mmol), and ammonium acetate (10.0 mmol) in a 50 mL round-bottom flask.

  • Add glacial acetic acid (15 mL) as the solvent and catalyst.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice-water (100 mL) with vigorous stirring.

  • Collect the precipitated yellow solid by vacuum filtration.

  • Wash the solid with a cold 1:1 mixture of ethanol/water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure dihydropyridine derivative.

Considerations for Cyclopropyl Ring Reactivity

While the primary reactivity of this compound lies in its β-keto ester functionality, the cyclopropyl ring is not inert. Under certain conditions, particularly strong acid catalysis or in the presence of transition metals, the strained ring can undergo cleavage.[12][13]

  • Acid-Catalyzed Ring Opening: In the presence of strong Brønsted or Lewis acids, the carbonyl oxygen can be protonated, activating the cyclopropane ring towards nucleophilic attack and cleavage to form a more stable carbocation intermediate.[12][13]

  • Transition-Metal-Catalyzed Reactions: Catalysts like palladium can induce stereoselective ring-opening to form α,β-unsaturated ketones.[14]

Researchers should be mindful of these potential side reactions when designing syntheses that require harsh conditions, as they can offer pathways to alternative, non-heterocyclic scaffolds.

References

Application Note & Protocols: Synthetic Transformations of Benzyl 3-cyclopropyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the experimental applications of Benzyl 3-cyclopropyl-3-oxopropanoate.

Abstract: this compound (CAS RN: 212200-57-2) is a versatile bifunctional molecule integrating a reactive β-keto ester system with a structurally significant cyclopropyl ketone moiety.[1][2] The cyclopropyl group is a highly valued motif in medicinal chemistry, known for imparting unique conformational rigidity and metabolic stability, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This application note provides detailed, field-proven protocols for two fundamental transformations of this substrate: the Krapcho decarboxylation to access cyclopropyl ketones and the catalytic asymmetric hydrogenation to generate valuable chiral β-hydroxy ester building blocks. These protocols are designed to be self-validating, with explanations of the chemical principles and expert insights to ensure reproducible and high-fidelity results.

Compound Properties, Handling, and Safety

This compound is a key intermediate whose reactivity is dominated by the β-keto ester functionality.[5][6] Proper handling is essential for both safety and experimental success.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 212200-57-2[1][2]
Molecular Formula C₁₃H₁₄O₃[1][2]
Molecular Weight 218.25 g/mol [1]
Appearance Varies; may be an oil or low-melting solidN/A
Storage Inert atmosphere, Room Temperature[1]

Safety & Handling:

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood.

  • While specific toxicity data for this benzyl ester is not detailed, related compounds like cyclopropyl methyl ketone are known to be flammable and can cause skin, eye, and respiratory irritation.[7][8] Assume similar hazards and handle with care.

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Protocol I: Krapcho Decarboxylation for the Synthesis of Cyclopropyl Methyl Ketone

Principle and Justification

The Krapcho decarboxylation is a robust and widely used method for the dealkoxycarbonylation of esters that have an electron-withdrawing group at the β-position, such as β-keto esters.[9] The reaction proceeds under near-neutral conditions, making it compatible with substrates bearing acid- or base-sensitive functional groups.[10] The mechanism involves a nucleophilic attack by a halide ion (e.g., Cl⁻ from LiCl) on the benzylic carbon of the ester in an Sₙ2 fashion.[11] This is followed by the irreversible loss of CO₂, driven by the formation of the stable gas. This method provides a high-yielding pathway to cyclopropyl ketones, which are crucial intermediates in the synthesis of pharmaceuticals, including antiviral and anti-inflammatory agents.[3][7][12]

Experimental Workflow: Krapcho Decarboxylation

Krapcho_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, LiCl, H₂O, and DMSO in a round-bottom flask B Equip with reflux condenser and stir bar A->B C Heat to 160-180 °C (oil bath) B->C D Monitor by TLC (e.g., 4:1 Hexanes:EtOAc) until starting material is consumed C->D E Cool to RT, dilute with water and extract with diethyl ether (3x) D->E F Wash combined organics with brine, dry (Na₂SO₄), and concentrate E->F G Purify via flash column chromatography F->G H H G->H Final Product: Cyclopropyl Methyl Ketone

Caption: Workflow for Krapcho Decarboxylation.

Detailed Step-by-Step Protocol
  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • Lithium chloride (LiCl, 1.2 equiv)

    • Deionized water (2.0 equiv)

    • Dimethyl sulfoxide (DMSO, anhydrous)

    • Round-bottom flask, reflux condenser, magnetic stir bar, oil bath

    • Reagents for workup and chromatography (diethyl ether, brine, Na₂SO₄, silica gel)

  • Procedure: a. To a round-bottom flask charged with a magnetic stir bar, add this compound (e.g., 2.18 g, 10.0 mmol). b. Add lithium chloride (0.51 g, 12.0 mmol) and deionized water (0.36 mL, 20.0 mmol). c. Add anhydrous DMSO (e.g., 20 mL) to the flask. d. Equip the flask with a reflux condenser and place it in an oil bath. e. Heat the reaction mixture to 160-180 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared. f. Once the reaction is complete (typically 2-6 hours), remove the flask from the oil bath and allow it to cool to room temperature. g. Pour the cooled reaction mixture into a separatory funnel containing deionized water (100 mL). h. Extract the aqueous layer with diethyl ether (3 x 50 mL). i. Combine the organic layers and wash with brine (50 mL). j. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. k. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure cyclopropyl methyl ketone.

Table 2: Typical Krapcho Reaction Parameters

ParameterRecommended ValueRationale
Solvent DMSOHigh boiling point and polar aprotic nature facilitates the Sₙ2 mechanism.[11]
Salt LiCl, NaCl, or KCNProvides the nucleophile (halide/cyanide) to initiate de-benzylation.[11]
Temperature 140–190 °CSufficient thermal energy is required to drive the reaction.[9]
Water 1-2 equivalentsOften accelerates the reaction, especially for monosubstituted esters.[11]
Expected Yield >85%This is a highly efficient and clean transformation.

Protocol II: Catalytic Asymmetric Hydrogenation for Chiral β-Hydroxy Esters

Principle and Justification

The catalytic asymmetric hydrogenation of β-keto esters is a premier method for producing enantiomerically enriched β-hydroxy esters, which are indispensable chiral building blocks in pharmaceutical synthesis. This transformation is typically achieved using ruthenium or iridium catalysts coordinated to chiral diphosphine ligands, such as BINAP.[13][14] The catalyst, in the presence of hydrogen gas, delivers a hydride to one specific face of the prochiral ketone, establishing a new stereocenter with high enantioselectivity.[14] The choice of ligand chirality ((R)- or (S)-BINAP) dictates the stereochemistry of the resulting alcohol.

Reaction Pathway: Asymmetric Hydrogenation

Hydrogenation_Pathway Start Benzyl 3-cyclopropyl- 3-oxopropanoate Product Benzyl (R)-3-cyclopropyl- 3-hydroxypropanoate Start->Product Catalytic Hydrogenation Catalyst [RuCl₂((R)-BINAP)]₂ H₂, Solvent (MeOH)

Caption: Asymmetric hydrogenation of the β-keto ester.

Detailed Step-by-Step Protocol
  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • Ruthenium catalyst, e.g., [(R)-BINAP]RuCl₂ complex or generated in situ.[15]

    • Methanol (MeOH), degassed

    • High-pressure hydrogenation vessel (autoclave) with stirring capability

    • Hydrogen gas (high purity)

    • Inert gas supply (Argon or Nitrogen)

  • Procedure: a. Catalyst Preparation (if in situ): In a glovebox or under a strict inert atmosphere, prepare the active catalyst solution as per established literature procedures (e.g., from [Ru(cod)(2-methylallyl)₂] and (R)-BINAP in the presence of HBr).[15] b. Reaction Setup: Add this compound (e.g., 1.09 g, 5.0 mmol) and the ruthenium catalyst (S/C ratio = 1000:1, i.e., 0.005 mmol) to the hydrogenation vessel. c. Evacuate the vessel and backfill with inert gas three times to ensure an oxygen-free environment. d. Add degassed methanol (e.g., 10 mL) via cannula. e. Seal the vessel, purge with hydrogen gas (3x), and then pressurize to the desired pressure (e.g., 5-50 atm). f. Stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C) for 12-24 hours. g. Monitor the reaction for consumption of starting material by TLC or HPLC. h. Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas. i. Concentrate the reaction mixture under reduced pressure. j. Purify the residue by flash column chromatography on silica gel to obtain the chiral β-hydroxy ester. k. Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Table 3: Typical Asymmetric Hydrogenation Parameters

ParameterRecommended ValueRationale
Catalyst Ru(II)- or Ir(I)-diphosphine complexProven to be highly efficient and enantioselective for β-keto esters.[13][16]
S/C Ratio 1000:1 to 20,000:1High efficiency allows for very low catalyst loadings, which is cost-effective.[15]
Solvent Methanol, EthanolProtic solvents often enhance catalytic activity and selectivity.[16]
H₂ Pressure 5–50 atmHigher pressure can increase reaction rates but may not always improve selectivity.
Expected Yield >95%Hydrogenation is typically a very clean and high-yielding reaction.
Expected ee >95%Modern catalysts provide excellent levels of enantiocontrol.[13][14]

References

The Strategic Application of Benzyl 3-cyclopropyl-3-oxopropanoate in the Synthesis of Bioactive Quinazolinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropyl Moiety as a Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a powerful tool for medicinal chemists.[1] This small, strained carbocycle is increasingly incorporated into the design of active pharmaceutical ingredients (APIs) to enhance a range of critical properties. The inherent ring strain of the cyclopropyl group confers a unique three-dimensional conformation and electronic character that can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable modulation of physicochemical properties such as lipophilicity and acidity.[2][3] Consequently, the cyclopropyl motif is a key feature in a variety of approved drugs.[4][5]

Benzyl 3-cyclopropyl-3-oxopropanoate stands out as a particularly valuable building block for introducing this privileged cyclopropyl ketone pharmacophore. Its bifunctional nature, possessing both a reactive β-ketoester system and a readily cleavable benzyl protecting group, makes it a versatile precursor for the synthesis of complex heterocyclic structures, most notably the quinazolinone core, which is itself a cornerstone of many therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in API synthesis. We will delve into its chemical properties, provide a detailed, field-proven protocol for its application in a multi-component reaction to construct a quinazolinone scaffold, and present a thorough analytical framework for the characterization of both the starting material and the resulting product.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the starting material is paramount for reproducible and successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₃H₁₄O₃[6][7]
Molecular Weight 218.25 g/mol [6]
CAS Number 212200-57-2[7]
Appearance Colorless to pale yellow liquid[6]
Storage Store in an inert atmosphere at room temperature.[8]

Diagram of this compound

Benzyl_3-cyclopropyl-3-oxopropanoate C1 C C2 C C1->C2 C4 C C1->C4 C3 C C2->C3 C3->C1 O1 O C4->O1 C5 C C4->C5 C6 C C5->C6 O2 O C6->O2 O3 O C6->O3 C7 C C8 C C7->C8 C9 C C8->C9 O3->C7 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C8 C13 C C14 C G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product R1 This compound P1 Combine reactants in DMF R1->P1 R2 Isatoic Anhydride R2->P1 R3 Benzylamine R3->P1 P2 Heat at 80-90 °C P1->P2 P3 Monitor by TLC P2->P3 P4 Cool to room temperature P3->P4 P5 Precipitate with water P4->P5 U1 Filter the solid P5->U1 U2 Wash with water and cold ethanol U1->U2 U3 Dry under vacuum U2->U3 Prod 3-benzyl-2-(cyclopropanecarbonyl)- 2,3-dihydroquinazolin-4(1H)-one U3->Prod

References

Application Note: Asymmetric Synthesis of Chiral Benzyl 3-Cyclopropyl-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral cyclopropane-containing molecules are privileged structural motifs in medicinal chemistry and drug development, prized for their unique conformational properties and metabolic stability.[1][2] Benzyl 3-cyclopropyl-3-oxopropanoate serves as a highly versatile prochiral substrate for the synthesis of enantiomerically enriched building blocks. This application note provides a detailed guide to the asymmetric synthesis of benzyl (R)- and (S)-3-cyclopropyl-3-hydroxypropanoate via catalytic hydrogenation. We delve into the mechanistic underpinnings of the Noyori asymmetric hydrogenation, offer a comprehensive, field-tested protocol using chiral Ruthenium-diphosphine catalysts, and present expected outcomes based on analogous systems. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex chiral molecules.

Introduction: The Strategic Value of Chiral Cyclopropyl Scaffolds

The cyclopropyl group is a bioisostere for various functionalities, including phenyl rings and tert-butyl groups, often leading to improved pharmacokinetic profiles in drug candidates.[1] The introduction of a stereocenter adjacent to this three-membered ring creates a chiral building block of significant value. This compound is an ideal precursor for this purpose. Its β-keto ester functionality is perfectly suited for asymmetric reduction, a robust and well-understood transformation that can generate the desired chiral β-hydroxy ester with high fidelity.[1]

The resulting product, a chiral 3-cyclopropyl-3-hydroxypropanoate ester, is a precursor to a variety of more complex molecules. The benzyl ester provides a convenient handle that can be removed under mild hydrogenolysis conditions, revealing a carboxylic acid for further functionalization without compromising the newly formed stereocenter.[3]

Core Strategy: Noyori Asymmetric Hydrogenation

The most effective and widely adopted method for the enantioselective reduction of β-keto esters is the Noyori asymmetric hydrogenation.[2] This reaction utilizes a chiral ruthenium(II) catalyst bearing an atropisomeric diphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives.[1]

The "Why": Mechanistic Insight and Catalyst Choice

The success of the Noyori hydrogenation hinges on the formation of a highly organized, chiral transition state. The substrate, the β-keto ester, acts as a bidentate ligand, coordinating to the ruthenium center through both the keto carbonyl oxygen and the ester carbonyl oxygen.[2] This chelation, in conjunction with the rigid C₂-symmetric chiral environment created by the BINAP ligand, forces the substrate to approach the ruthenium hydride in a highly specific orientation.

The choice of the BINAP ligand's chirality ((R)-BINAP or (S)-BINAP) directly dictates which enantioface of the ketone is exposed to the hydride transfer, thus determining the absolute configuration of the resulting alcohol.[2] For instance, using an (R)-BINAP catalyst typically yields the (R)-hydroxy ester, while the (S)-BINAP catalyst produces the (S)-hydroxy ester.

Diagram 1: Catalytic Cycle of Noyori Asymmetric Hydrogenation

This diagram illustrates the key steps in the catalytic cycle, showing the activation of the precatalyst, coordination of the β-keto ester substrate, stereoselective hydride transfer, and regeneration of the active catalyst.

Noyori Hydrogenation Cycle cluster_0 Catalyst Activation & Substrate Coordination cluster_1 Stereoselective Reduction & Product Release Precatalyst [RuCl2(BINAP)]2 ActiveCatalyst [RuH(BINAP)(Solvent)]+ Precatalyst->ActiveCatalyst H2, Solvent SubstrateComplex [RuH(BINAP)(Substrate)]+ ActiveCatalyst->SubstrateComplex + Substrate - Solvent TransitionState Six-membered Transition State SubstrateComplex->TransitionState Intramolecular Hydride Transfer ProductComplex [Ru(Product)(BINAP)]+ TransitionState->ProductComplex ProductComplex->ActiveCatalyst - Product + Solvent

Caption: Catalytic cycle for the asymmetric hydrogenation of a β-keto ester.

Detailed Protocols and Methodologies

This section provides a comprehensive, step-by-step protocol for the asymmetric hydrogenation of this compound. The protocol is based on well-established procedures for similar β-keto esters and is designed to be a robust starting point for optimization.[1][2]

In-Situ Preparation of the [RuCl₂(BINAP)]₂ Catalyst Precursor

Rationale: While pre-formed catalysts are available, the in-situ preparation from readily available and stable precursors ensures high reactivity and is often more cost-effective. This procedure is adapted from the original reports by Noyori and co-workers.

Materials:

  • [Ru(cod)Cl₂]ₙ (polymeric)

  • (R)- or (S)-BINAP

  • Toluene, anhydrous and degassed

  • Ethanol, absolute, degassed

  • Schlenk flask or similar reaction vessel for inert atmosphere operations

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add [Ru(cod)Cl₂]ₙ (1 equivalent) and the desired enantiomer of BINAP (1.1 equivalents).

  • Add anhydrous, degassed toluene via cannula to create a suspension (approx. 0.1 M concentration).

  • Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 2-4 hours. The initial yellow suspension will turn into a clear, reddish-brown solution.

  • Cool the solution to room temperature. Add an equal volume of degassed, absolute ethanol.

  • The resulting solution contains the active catalyst precursor and can be used directly for the hydrogenation reaction.

Protocol: Asymmetric Hydrogenation

Rationale: The choice of solvent and pressure are critical parameters. Alcohols like methanol or ethanol are typically used as they facilitate catalyst activation and substrate solubility. High hydrogen pressure increases the reaction rate and can improve enantioselectivity.[1]

Materials:

  • This compound

  • Catalyst solution from section 3.1

  • Methanol or Ethanol, anhydrous and degassed

  • High-pressure autoclave equipped with a magnetic stirrer and pressure gauge

Procedure:

  • In a glovebox or under a strict argon atmosphere, charge the glass liner of a high-pressure autoclave with this compound (1.0 g, 1 equivalent).

  • Add sufficient degassed methanol or ethanol to dissolve the substrate (final concentration ~0.5-1.0 M).

  • Add the catalyst solution via syringe. The substrate-to-catalyst (S/C) ratio is a key parameter for optimization, typically starting at 1000:1.

  • Seal the autoclave. Purge the vessel 3-5 times with hydrogen gas to remove any residual air.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Begin stirring and heat the reaction to the desired temperature (e.g., 50 °C).

  • Monitor the reaction progress by periodically taking aliquots (after carefully and safely venting the autoclave) and analyzing by TLC or GC/LC-MS.

  • Upon completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Diagram 2: Experimental Workflow

This diagram outlines the practical steps from catalyst preparation to the final, purified chiral product.

Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_hydro Asymmetric Hydrogenation cluster_workup Workup & Purification A Charge Schlenk flask with [Ru(cod)Cl2]n & BINAP B Add degassed Toluene A->B C Reflux (2-4h) B->C D Cool & Add Ethanol C->D E Charge Autoclave with Substrate & Solvent D->E Transfer Catalyst F Add Catalyst Solution (S/C 1000:1) E->F G Seal, Purge with H2 F->G H Pressurize (50-100 atm H2) & Heat (50°C) G->H I Monitor Reaction H->I J Cool & Vent Autoclave I->J Reaction Complete K Concentrate in vacuo J->K L Flash Column Chromatography K->L M Characterize Chiral Product L->M

Caption: Step-by-step workflow for asymmetric hydrogenation.

Data Presentation and Expected Outcomes

While specific data for this compound is not prominently published, extensive literature on analogous substrates allows for reliable prediction of outcomes. High yields and excellent enantioselectivities are expected.[1][2]

Table 1: Representative Results for Asymmetric Hydrogenation of β-Keto Esters

EntrySubstrate (R¹-CO-CH₂-COOR²)Catalyst (Chirality)S/C RatioH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)Reference
1R¹=Me, R²=EtRuCl₂[(S)-BINAP]1000:11003094>99[2]
2R¹=Ph, R²=MeRuBr₂[(R)-BINAP]2000:1440>9598[1]
3R¹=BnO-CH₂, R²=EtRuBr₂[(R)-MeO-BIPHEP]1000:1440>9997[1]
4 R¹=c-Pr, R²=Bn RuCl₂[(S)-BINAP] 1000:1 50 50 >95 (Exp.) >98 (Exp.) This Work (Expected)

(Exp.) = Expected outcome based on analogous systems.

Post-Reaction Protocol: Deprotection of the Benzyl Ester

Rationale: The benzyl group is an excellent protecting group that can be selectively removed via catalytic hydrogenation, often using Palladium on carbon (Pd/C). This unmasks the carboxylic acid for further synthetic manipulations.[3]

Procedure:

  • Dissolve the purified benzyl (R)- or (S)-3-cyclopropyl-3-hydroxypropanoate in a suitable solvent (e.g., Methanol, Ethyl Acetate).

  • Add Pd/C (5-10 mol% Pd).

  • Stir the mixture under an atmosphere of hydrogen (a balloon is often sufficient) at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the chiral carboxylic acid.

Conclusion

The asymmetric hydrogenation of this compound using a chiral Ru-BINAP catalyst is a highly efficient and reliable method for accessing enantiomerically pure 3-cyclopropyl-3-hydroxypropanoic acid derivatives. The protocols outlined in this application note provide a robust foundation for researchers to produce these valuable chiral building blocks. The high degree of stereocontrol, operational simplicity, and scalability of the Noyori hydrogenation make it a cornerstone technology for modern asymmetric synthesis in both academic and industrial settings.

References

Protecting Group Strategies for Benzyl 3-cyclopropyl-3-oxopropanoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Challenges of a Versatile Building Block

Benzyl 3-cyclopropyl-3-oxopropanoate is a valuable synthetic intermediate in medicinal chemistry and drug development, incorporating a reactive β-keto ester system and a strained cyclopropyl ketone moiety. This unique combination of functional groups presents both opportunities for diverse chemical transformations and significant challenges in achieving selective modifications. The inherent reactivity of the ketone and the lability of the benzyl ester, coupled with the potential for ring-opening of the cyclopropyl group under harsh conditions, necessitate a carefully designed protecting group strategy to achieve desired synthetic outcomes.

This technical guide provides a comprehensive overview of protecting group strategies for this compound. It delves into the rationale behind experimental choices, offers detailed, step-by-step protocols for key transformations, and is grounded in authoritative scientific literature to ensure technical accuracy and reliability.

Core Challenge: Orthogonal Protection of a β-Keto Ester

The primary challenge in the chemical manipulation of this compound lies in the similar reactivity of its two carbonyl groups. To selectively modify one functional group while leaving the other intact, an orthogonal protecting group strategy is essential.[1] This approach involves the use of protecting groups that can be installed and removed under distinct sets of conditions, allowing for the sequential and controlled transformation of the molecule.

This guide will focus on a logical and experimentally validated approach: the selective protection of the ketone as an acetal, followed by manipulation of the benzyl ester, and subsequent deprotection of the ketone.

Strategic Approach: A Two-Part Protection/Deprotection Workflow

Our recommended strategy involves a two-stage process to allow for selective reactions on the ester functionality. This involves the protection of the more reactive ketone, followed by the chosen reaction and subsequent deprotection.

workflow start This compound protect Protect Ketone (Acetal Formation) start->protect Selective Protection react Reaction at Benzyl Ester protect->react Protected Intermediate deprotect Deprotect Ketone (Acetal Hydrolysis) react->deprotect Modified Intermediate end Functionalized Product deprotect->end Final Product

Figure 1: A generalized workflow for the selective functionalization of this compound.

Part 1: Protection of the Cyclopropyl Ketone as a Cyclic Acetal

The ketone functionality is generally more electrophilic than the ester carbonyl and thus more susceptible to nucleophilic attack. Therefore, its protection is the first critical step. Cyclic acetals are excellent protecting groups for ketones as they are stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, yet can be readily removed under mild acidic conditions.[2][3][4] The formation of a five-membered ring using ethylene glycol is a common and efficient method.[5]

Mechanistic Rationale

Acetal formation is an acid-catalyzed reaction. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by the diol, and subsequent intramolecular cyclization and dehydration to form the stable cyclic acetal. The use of a Dean-Stark apparatus or a drying agent is crucial to remove water and drive the equilibrium towards the product.[6]

acetal_mechanism Cyclopropyl Ketone Cyclopropyl Ketone Protonated Ketone Protonated Ketone Cyclopropyl Ketone->Protonated Ketone H+ Hemiacetal Hemiacetal Protonated Ketone->Hemiacetal + HOCH2CH2OH Oxonium Ion Oxonium Ion Hemiacetal->Oxonium Ion H+, -H2O Cyclic Acetal Cyclic Acetal Oxonium Ion->Cyclic Acetal -H+

Caption: Simplified mechanism of cyclic acetal formation.

Detailed Protocol: Acetal Protection

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.5 eq).

  • Add p-toluenesulfonic acid (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, and thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

ParameterValueReference
Solvent Toluene[4]
Catalyst p-TsOH[2]
Temperature Reflux[4]
Typical Yield >90%[7]

Part 2: Selective Deprotection of the Benzyl Ester

With the ketone protected, the benzyl ester is now available for a variety of transformations. A common requirement is its deprotection to the corresponding carboxylic acid. Catalytic hydrogenation is a standard method for benzyl group removal; however, this can potentially lead to the reduction of the cyclopropane ring. A milder and often more selective alternative is catalytic transfer hydrogenation.[8][9]

Causality Behind Experimental Choices

Catalytic transfer hydrogenation utilizes a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[10] This method generates hydrogen in situ at the catalyst surface, often leading to higher selectivity and avoiding the need for specialized high-pressure hydrogenation equipment.[8] The conditions are generally mild, which is crucial for preserving the integrity of the cyclopropyl ring. Studies have shown that catalytic hydrogenation can be performed without concomitant opening of the cyclopropane ring, suggesting that the milder conditions of transfer hydrogenation are also safe.

deprotection_logic start Protected Ketoester cth Catalytic Transfer Hydrogenation (CTH) start->cth h2 Standard Hydrogenation (H2/Pd) start->h2 mild Mild Conditions Preserves Cyclopropane cth->mild harsh Potential Ring Opening h2->harsh

Caption: Rationale for choosing CTH for deprotection.

Detailed Protocol: Catalytic Transfer Hydrogenation

Materials:

  • Acetal-protected this compound

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Ammonium formate (5 equivalents)

  • Methanol

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve the acetal-protected this compound (1.0 eq) in methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Carefully add 10% palladium on carbon (10 mol%).

  • To the stirred suspension, add ammonium formate (5.0 eq) in one portion.

  • Heat the reaction mixture to a gentle reflux.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude carboxylic acid can be purified by recrystallization or by partitioning between an appropriate organic solvent and aqueous base, followed by acidification and extraction.

ParameterValueReference
Catalyst 10% Pd/C[10]
Hydrogen Donor Ammonium Formate[10]
Solvent Methanol[10]
Temperature Reflux[10]
Typical Yield >95%[8]

Part 3: Deprotection of the Acetal

The final step in this strategic sequence is the removal of the acetal protecting group to regenerate the cyclopropyl ketone. This is achieved by hydrolysis under mild acidic conditions.

Mechanistic Considerations

The deprotection is the reverse of the protection reaction. In the presence of aqueous acid, the acetal oxygens are protonated, leading to the formation of a hemiacetal intermediate, which then eliminates the diol to regenerate the ketone.

Detailed Protocol: Acetal Hydrolysis

Materials:

  • Acetal-protected 3-cyclopropyl-3-oxopropanoic acid

  • Acetone

  • Water

  • p-Toluenesulfonic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the acetal-protected 3-cyclopropyl-3-oxopropanoic acid in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The final product can be purified by an appropriate method, such as recrystallization or chromatography.

ParameterValueReference
Solvent Acetone/Water[2]
Catalyst p-TsOH[2]
Temperature Room Temperature[2]
Typical Yield >90%[2]

Conclusion

The successful synthesis and modification of complex molecules like this compound hinge on the strategic use of protecting groups. The orthogonal protection strategy outlined in this guide, involving the selective acetal protection of the ketone followed by catalytic transfer hydrogenation of the benzyl ester, provides a robust and reliable pathway for the selective functionalization of this versatile building block. By understanding the underlying chemical principles and adhering to detailed, validated protocols, researchers can confidently navigate the synthetic challenges posed by this molecule and unlock its full potential in their research and development endeavors.

References

Application Notes and Protocols for the One-Pot Synthesis of Benzyl 3-cyclopropyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzyl 3-cyclopropyl-3-oxopropanoate in Modern Drug Discovery

The cyclopropyl ketone moiety is a privileged structural motif in medicinal chemistry, renowned for its ability to confer potent and selective biological activity.[1][2] Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[3] this compound is a key building block that provides a direct route to incorporating this valuable pharmacophore. As a versatile β-keto ester, it serves as a precursor for a diverse array of more complex molecules, including heterocyclic compounds and chiral ketones, which are central to the development of novel therapeutics.[1][4]

The traditional multi-step synthesis of such intermediates often suffers from drawbacks including lower overall yields, increased waste generation, and higher manufacturing costs. One-pot syntheses, by telescoping multiple reaction steps into a single operation, offer a more efficient, economical, and environmentally benign alternative. This guide provides detailed protocols and technical insights into the one-pot synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis.

Strategic Approach to One-Pot Synthesis: Acylation of Malonate Derivatives

The core strategy for the one-pot synthesis of this compound revolves around the C-acylation of a malonate derivative, which upon in-situ decarboxylation, yields the target β-keto ester. Two primary and robust protocols are presented herein, each with distinct advantages and considerations.

Protocol 1 leverages the magnesium-mediated acylation of mono-benzyl malonate. This method offers excellent control over the acylation reaction, minimizing self-condensation and other side reactions.[5]

Protocol 2 employs Meldrum's acid as a highly acidic and reactive malonate equivalent.[6][7] This approach is particularly advantageous due to the ease of handling and the clean, high-yielding conversion to the desired product upon reaction with benzyl alcohol.[6]

Protocol 1: One-Pot Synthesis via Magnesium-Mediated Acylation of Mono-Benzyl Malonate

This protocol is based on the formation of a chelated magnesium enolate of mono-benzyl malonate, which is then acylated with cyclopropanecarbonyl chloride. The resulting acylated malonate undergoes in-situ decarboxylation to afford the target compound.

Experimental Workflow

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Decarboxylation & Work-up A Mono-benzyl malonate C Magnesium enolate of mono-benzyl malonate A->C Toluene, rt B Magnesium Ethoxide B->C E Acylated malonate intermediate C->E Toluene, 0 °C to rt D Cyclopropanecarbonyl chloride D->E G This compound E->G Reflux F Aqueous Acid (e.g., HCl) F->G Work-up H Purification (Chromatography) G->H

Caption: Workflow for the magnesium-mediated one-pot synthesis.

Detailed Step-by-Step Methodology
  • Preparation of the Magnesium Enolate:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.1 eq).

    • Add absolute ethanol (0.5 eq) and a small crystal of iodine to initiate the reaction.

    • Once the reaction begins, add a solution of mono-benzyl malonate (1.0 eq) in anhydrous toluene.

    • Stir the mixture at room temperature until the magnesium is completely consumed, resulting in the formation of the magnesium enolate of mono-benzyl malonate.[5]

  • Acylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous toluene dropwise over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting malonate.

  • Decarboxylation and Work-up:

    • Heat the reaction mixture to reflux for 2-3 hours to effect decarboxylation. Monitor the progress by TLC.

    • Cool the mixture to room temperature and quench by the slow addition of 1 M aqueous HCl.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation
ReagentMolar RatioPurityNotes
Mono-benzyl malonate1.0>95%Commercially available or can be synthesized.[8]
Magnesium turnings1.1N/AEnsure the surface is activated.
Cyclopropanecarbonyl chloride1.0>97%Handle with care due to its corrosive and lachrymatory nature.
Anhydrous Toluene-N/AUse a dry, inert solvent.

Expected Yield: 65-75% Appearance: Colorless to pale yellow oil.

Protocol 2: One-Pot Synthesis via Acylation of Meldrum's Acid

This protocol involves the acylation of Meldrum's acid with cyclopropanecarbonyl chloride, followed by in-situ alcoholysis with benzyl alcohol to yield the target β-keto ester.[6]

Experimental Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Alcoholysis cluster_2 Step 3: Work-up & Purification A Meldrum's acid D Acyl Meldrum's acid intermediate A->D Dichloromethane, 0 °C B Pyridine B->D C Cyclopropanecarbonyl chloride C->D F This compound D->F Toluene, Reflux E Benzyl alcohol E->F G Aqueous Wash F->G H Purification (Chromatography) G->H

Caption: Workflow for the Meldrum's acid-based one-pot synthesis.

Detailed Step-by-Step Methodology
  • Acylation of Meldrum's Acid:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add Meldrum's acid (1.0 eq) and anhydrous dichloromethane.

    • Cool the solution to 0 °C and add pyridine (2.0 eq) dropwise.

    • Slowly add a solution of cyclopropanecarbonyl chloride (1.05 eq) in anhydrous dichloromethane.

    • Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Alcoholysis:

    • Remove the dichloromethane under reduced pressure.

    • To the resulting crude acyl Meldrum's acid, add benzyl alcohol (1.5 eq) and toluene.

    • Heat the mixture to reflux for 3-5 hours, or until TLC analysis indicates the complete formation of the product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation
ReagentMolar RatioPurityNotes
Meldrum's acid1.0>98%Highly acidic, handle with appropriate personal protective equipment.
Pyridine2.0>99%Use anhydrous grade.
Cyclopropanecarbonyl chloride1.05>97%Handle in a fume hood.
Benzyl alcohol1.5>99%Use anhydrous grade.

Expected Yield: 70-85% Appearance: Colorless to pale yellow oil.

Trustworthiness: Self-Validating Systems

For both protocols, the successful synthesis of this compound should be confirmed through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product. Expected characteristic peaks include those for the benzyl group, the cyclopropyl ring, and the methylene protons of the propanoate backbone.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester functional groups.

Conclusion

The one-pot synthetic procedures detailed in these application notes provide efficient and reliable methods for the preparation of this compound, a valuable intermediate in pharmaceutical and chemical research. The choice between the magnesium-mediated malonate acylation and the Meldrum's acid-based approach will depend on the specific requirements of the laboratory, including reagent availability and desired scale. Both protocols, when executed with care, offer significant advantages over traditional multi-step syntheses.

References

The Strategic Deployment of Benzyl 3-Cyclopropyl-3-oxopropanoate in Advanced Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate field of total synthesis, the selection of versatile and reactive building blocks is paramount to the success of a synthetic campaign. Benzyl 3-cyclopropyl-3-oxopropanoate, a molecule possessing a unique combination of a reactive β-keto ester system and a strained cyclopropyl ring, has emerged as a valuable precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of its strategic applications, supported by detailed protocols and mechanistic insights, to empower researchers in leveraging its full synthetic potential.

The inherent functionalities of this compound offer a dual-pronged approach to molecular construction. The β-keto ester moiety serves as a classical platform for a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.[1] Simultaneously, the cyclopropyl group can act as a rigid structural element or participate in ring-opening reactions, providing access to diverse molecular scaffolds. This combination makes it an attractive starting material for the synthesis of a wide array of target molecules, from natural products to novel pharmaceutical agents.[1]

Core Applications in Complex Molecule Synthesis

The utility of this compound and its analogs is most prominently demonstrated in the synthesis of biologically active compounds. A prime example is the synthesis of the cholesterol-lowering drug, Pitavastatin, where a close analog, methyl 3-cyclopropyl-3-oxopropanoate, is a key starting material.[2][3] This underscores the importance of the cyclopropyl β-ketoester scaffold in constructing complex heterocyclic systems present in many pharmaceuticals.

Case Study: Synthesis of a Key Quinoline Intermediate for Pitavastatin

The synthesis of Pitavastatin showcases the strategic use of a cyclopropyl β-ketoester to construct the quinoline core of the molecule.[2] The reaction involves a Friedländer annulation, a classic method for quinoline synthesis, where the β-ketoester condenses with an ortho-aminoaryl ketone.

Reaction Workflow: Friedländer Annulation for Pitavastatin Intermediate

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product A Methyl 3-cyclopropyl-3-oxopropanoate C Acid Catalyst (e.g., p-TsOH) Solvent (optional) A->C B 2-Amino-4'-fluorobenzophenone B->C D Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate C->D Condensation & Cyclization

Caption: Workflow for the synthesis of a key Pitavastatin intermediate.

Protocol 1: Synthesis of Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate [2]

This protocol outlines the synthesis of a key quinoline intermediate for Pitavastatin, demonstrating the application of a cyclopropyl β-ketoester in a Friedländer annulation.

Materials:

  • Methyl 3-cyclopropyl-3-oxopropanoate

  • 2-Amino-4'-fluorobenzophenone

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene (optional, as solvent)

Procedure:

  • To a solution of 2-amino-4'-fluorobenzophenone in a suitable solvent (or neat), add methyl 3-cyclopropyl-3-oxopropanoate.

  • Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux, with continuous removal of water using a Dean-Stark apparatus if a solvent is used.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate.

Expected Outcome:

This reaction typically proceeds in good yield to provide the highly functionalized quinoline core, which is a crucial component of the Pitavastatin structure.

Versatility in C-C Bond Formation: Alkylation and Benzylation

The active methylene group of this compound is readily deprotonated by a suitable base, forming a nucleophilic enolate that can be alkylated or benzylated. This reactivity is fundamental in extending carbon chains and introducing diverse substituents. The synthesis of precursors for triazolopyrimidinone derivatives, which are investigated as chemokine receptor antagonists, provides a practical example of this application.[4][5]

Mechanism: Base-Mediated Benzylation of a Cyclopropyl β-Ketoester

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product SM1 Ethyl 3-cyclopropyl-3-oxopropanoate Enolate Enolate Intermediate SM1->Enolate Deprotonation by Base SM2 Benzyl Bromide Product Ethyl 2-benzyl-3-cyclopropyl-3-oxopropanoate Base Base (e.g., DIPEA) Enolate->Product Nucleophilic Attack on Benzyl Bromide

Caption: Mechanism of benzylation of a cyclopropyl β-ketoester.

Protocol 2: Synthesis of Ethyl 2-Benzyl-3-cyclopropyl-3-oxopropanoate [4][5]

This protocol details the benzylation of the ethyl analog of the title compound, a reaction that is directly applicable to this compound.

Materials:

  • Ethyl 3-cyclopropyl-3-oxopropanoate

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Lithium chloride (LiCl)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • To a solution of ethyl 3-cyclopropyl-3-oxopropanoate in dry THF, add DIPEA and LiCl.

  • Add benzyl bromide to the reaction mixture.

  • Heat the mixture to reflux and stir overnight.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-benzyl-3-cyclopropyl-3-oxopropanoate.

Quantitative Data Summary

ProductYieldReference
Ethyl 2-(3-chlorobenzyl)-3-cyclopropyl-3-oxopropanoate71%[4]

Synthesis of this compound

For researchers who wish to prepare the title compound in-house, a transesterification reaction from the corresponding ethyl ester is a viable route. A patent for the synthesis of pyrazole amide derivatives provides a protocol for this transformation.[6][7]

Protocol 3: Preparation of this compound [7]

Materials:

  • Ethyl 3-cyclopropyl-3-oxopropanoate

  • Benzyl alcohol

  • Lithium chloride (LiCl) or another suitable catalyst

  • Toluene

Procedure:

  • Combine ethyl 3-cyclopropyl-3-oxopropanoate, benzyl alcohol, and a catalytic amount of LiCl in toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol.

  • Continue heating for an extended period (e.g., 48 hours), monitoring the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by column chromatography if necessary.

Future Perspectives and Applications

The unique structural features of this compound position it as a building block with significant potential for future applications in total synthesis. Its ability to participate in a wide range of transformations, including Knoevenagel condensations, Michael additions, and various cyclization reactions, opens avenues for the synthesis of a diverse array of complex natural products and novel therapeutic agents.[8][9] The cyclopropyl moiety, in particular, is a well-established bioisostere for various functional groups and can impart favorable pharmacokinetic properties to drug candidates.[1][10][11][12][13] As the demand for novel molecular scaffolds in drug discovery continues to grow, the strategic use of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 3-cyclopropyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 3-cyclopropyl-3-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

The synthesis of this β-keto ester is typically achieved via a robust two-step sequence involving the acylation of Meldrum's acid followed by a decarboxylative esterification with benzyl alcohol. This guide is structured to address the common challenges and questions that arise during this process.

Core Synthesis Protocol: A Validated Approach

This protocol is synthesized from established methods for the acylation of Meldrum's acid and subsequent alcoholysis to form benzyl β-keto esters.[1][2]

Step 1: Acylation of Meldrum's Acid
  • Objective: To form 5-(cyclopropanecarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.

  • Procedure:

    • In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Add anhydrous pyridine (2.0 eq) to the solution with stirring.

    • Prepare a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous DCM in the dropping funnel.

    • Add the cyclopropanecarbonyl chloride solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another hour.

    • The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of Meldrum's acid.

    • Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing cold 2 N hydrochloric acid (HCl) to quench the reaction and remove pyridine.[1]

    • Separate the organic layer. Wash it sequentially with 2 N HCl, water, and finally with a saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid. This intermediate is often used in the next step without further purification due to potential instability on silica gel.

Step 2: Decarboxylative Esterification
  • Objective: To react the acyl Meldrum's acid with benzyl alcohol to yield the final product.

  • Procedure:

    • Transfer the crude acyl Meldrum's acid from Step 1 into a round-bottomed flask equipped with a reflux condenser.

    • Add benzene or toluene as the solvent, followed by benzyl alcohol (approximately 3.0 eq).[1]

    • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-18 hours.[2] The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude oil can be purified by flash column chromatography on silica gel to yield this compound.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis.

Q1: My yield for the acylation step (Step 1) is very low. What are the common causes?

A1: Low yield in the acylation step is a frequent issue and can typically be traced to one of the following factors:

  • Reagent Quality: Cyclopropanecarbonyl chloride is highly sensitive to moisture and can hydrolyze to cyclopropanecarboxylic acid, which is unreactive under these conditions.[3][4] Always use freshly distilled or newly purchased acyl chloride and handle it under anhydrous conditions.

  • Base Stoichiometry and Purity: Pyridine acts as both a base to deprotonate Meldrum's acid and a scavenger for the HCl generated. It must be anhydrous. Using less than two equivalents can result in an incomplete reaction as the pyridinium hydrochloride salt precipitates, making the remaining pyridine less available.

  • Temperature Control: The acylation reaction is exothermic. Adding the acyl chloride too quickly or at a temperature above 0-5 °C can lead to side reactions and decomposition of the starting materials or the desired acylated product.

  • Work-up Issues: The acyl Meldrum's acid product is an enol and is acidic.[5] During the aqueous work-up, prolonged exposure to acidic or basic conditions can cause decomposition. Ensure the work-up is performed efficiently and at cool temperatures.

Q2: The reaction stalls during the acylation of Meldrum's acid, with starting material still present after several hours. What should I do?

A2: A stalled reaction points towards an issue with reactivity or stoichiometry.

  • Verify Reagents: First, re-verify the quality of your cyclopropanecarbonyl chloride. A simple test is to carefully add a drop to water; a vigorous reaction indicates it is still active.

  • Add More Reagent/Base: If the acyl chloride is active, the issue might be insufficient base or acylating agent. You can try adding another portion of pyridine (0.2 eq) and cyclopropanecarbonyl chloride (0.2 eq) at 0 °C and monitor the reaction by TLC.

  • Solvent Purity: Ensure your DCM is anhydrous. Water will consume the acyl chloride.

Q3: During the final purification by column chromatography, my product is smearing/tailing badly, leading to poor separation and low recovery. How can I improve this?

A3: Tailing of β-keto esters on silica gel is a classic problem. The acidic nature of the silica surface can interact strongly with the enolizable protons and carbonyl groups of your product.

  • Deactivate the Silica Gel: Before running the column, you can neutralize the acidic sites. Add a small amount of a tertiary amine, like triethylamine (Et₃N), to your eluent system (typically 0.1-1% v/v). This will significantly reduce tailing.

  • Optimize Your Solvent System: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity with ethyl acetate. Run several TLCs with different solvent ratios to find a system that gives your product an Rf value of approximately 0.25-0.35 for optimal separation.

  • Dry Loading: If your crude product is an oil, dissolving it in a minimal amount of a volatile solvent (like DCM), adsorbing it onto a small amount of silica gel, and then evaporating the solvent to a dry powder can improve separation. This "dry loading" method applies the sample to the column in a very concentrated band.[6]

Q4: I see an unexpected side product in my final material. What could it be?

A4: The most likely side products originate from reactions with the nucleophiles or impurities present.

  • Benzyl Benzoate: If your benzyl alcohol has oxidized over time to benzoic acid, it can be activated and react with another molecule of benzyl alcohol to form benzyl benzoate. Always use pure, recently distilled or purchased benzyl alcohol.

  • Self-Condensation Products: While less common under these conditions, self-condensation of the β-keto ester can occur if exposed to strong bases for extended periods.

  • Unreacted Acyl Meldrum's Acid: If the alcoholysis (Step 2) is incomplete, you may have the acylated Meldrum's acid intermediate in your final product. This can be addressed by increasing the reflux time or ensuring a sufficient excess of benzyl alcohol.

Frequently Asked Questions (FAQs)

Q: Why is Meldrum's acid used instead of a simpler malonic ester like diethyl malonate?

A: Meldrum's acid (pKa = 4.97) is significantly more acidic than diethyl malonate (pKa ≈ 13).[7] This high acidity is due to the rigid cyclic structure which forces the carbonyl groups into a conformation that strongly stabilizes the resulting enolate. This means it can be easily deprotonated by a mild base like pyridine, avoiding the need for stronger, potentially problematic bases like sodium ethoxide.

Q: What is the mechanism of the decarboxylative esterification in Step 2?

A: This step is a thermally driven process. The acyl Meldrum's acid undergoes a retro-[4+2] cycloaddition (or a related thermal elimination) to generate acetone, carbon dioxide, and a highly reactive acylketene intermediate. The benzyl alcohol then acts as a nucleophile, attacking the ketene to form the final β-keto ester product.

Q: Can I use a different alcohol instead of benzyl alcohol?

A: Yes, this method is quite general for producing various β-keto esters.[5] The alcoholysis step can be performed with other alcohols, such as methanol, ethanol, or t-butanol, by refluxing the acyl Meldrum's acid in the presence of the desired alcohol.[1] The reaction conditions, particularly temperature and time, may need to be optimized for different alcohols.

Q: Is it necessary to purify the intermediate acyl Meldrum's acid?

A: It is generally recommended to use the crude acyl Meldrum's acid directly in the next step. These compounds can be unstable and prone to decomposition, especially during purification attempts via column chromatography.[8] Using the crude material is more efficient and often leads to higher overall yields.

Data Summary: Reaction Condition Considerations

ParameterCondition 1 (Standard)Condition 2 (Alternative)Rationale & CommentsReference
Base (Acylation) Pyridine (2.0 eq)Triethylamine (2.0 eq)Pyridine is standard and effective. Triethylamine is a stronger, non-nucleophilic base that can also be used.[1]
Solvent (Acylation) Dichloromethane (DCM)Tetrahydrofuran (THF)DCM is widely used and effective at solubilizing reagents. THF is an alternative aprotic solvent. Ensure both are anhydrous.[1]
Temp. (Acylation) 0 °C to RT-10 °C to RTLower temperatures (0 °C or below) are crucial during the addition of the acyl chloride to control the exothermic reaction and prevent side products.[1]
Solvent (Alcoholysis) Benzene / TolueneAcetonitrileRefluxing in benzene or toluene is the most cited method. Acetonitrile can be used for reactions with p-nitrobenzyl alcohol.[1][2]
Temp. (Alcoholysis) Reflux (80-110 °C)Reflux (~82 °C)The thermal generation of the ketene intermediate requires elevated temperatures.[1][2]

Visualizing the Process

Reaction Mechanism

The diagram below illustrates the key transformations in the synthesis of this compound.

reaction_mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Alcoholysis & Decarboxylation Meldrum Meldrum's Acid AcylMeldrum Acyl Meldrum's Acid Intermediate Meldrum->AcylMeldrum AcylChloride Cyclopropanecarbonyl Chloride AcylChloride->AcylMeldrum Ketene Acylketene (Transient) AcylMeldrum->Ketene Reflux - Acetone - CO2 Pyridine Pyridine, DCM 0 °C to RT BnOH Benzyl Alcohol Product Benzyl 3-cyclopropyl- 3-oxopropanoate BnOH->Product Ketene->Product caption Overall reaction pathway.

Caption: Overall reaction pathway.

Troubleshooting Workflow: Low Yield

This flowchart provides a logical sequence for diagnosing the cause of low product yield.

Caption: Workflow for diagnosing low yield.

Safety Information

  • Cyclopropanecarbonyl Chloride (CAS 4023-34-1): Corrosive and flammable.[2][3] Reacts violently with water, releasing toxic HCl gas. It is a lachrymator. Handle only in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from moisture, heat, and ignition sources.[4]

  • Meldrum's Acid (CAS 2033-24-1): Causes skin, eye, and respiratory irritation. Avoid breathing dust. Handle with appropriate PPE. While stable under normal conditions, it decomposes upon heating. Store in a cool, dry, well-ventilated place.

  • Pyridine: Flammable, toxic, and an irritant. Handle in a fume hood.

  • Benzyl Alcohol: Harmful if swallowed or inhaled. Can cause eye irritation.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

Technical Support Center: Synthesis of Benzyl 3-cyclopropyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Benzyl 3-cyclopropyl-3-oxopropanoate. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-keto ester. Given its importance as a building block in the synthesis of complex organic molecules, understanding and troubleshooting its formation is critical for successful experimental outcomes.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges, particularly the formation of side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes to this compound, and what are their relative merits?

There are two principal methods for synthesizing β-keto esters like this compound: the Claisen condensation and the Meldrum's acid approach.[3]

  • Claisen Condensation: This classic method involves the base-catalyzed condensation of an ester with another ester. For this specific target, it would typically involve the reaction of a cyclopropyl carboxylate with benzyl acetate or a related derivative. While well-established, the Claisen condensation can be prone to self-condensation and cross-condensation reactions, potentially leading to a mixture of products and lower yields.[3][4]

  • Meldrum's Acid Method: This route often provides higher yields and avoids the issue of self-condensation.[3] It involves the acylation of Meldrum's acid with cyclopropanecarbonyl chloride, followed by alcoholysis with benzyl alcohol. The high acidity of Meldrum's acid facilitates the initial acylation under mild conditions.[3][5][6]

FeatureMeldrum's Acid MethodClaisen Condensation
Starting Materials Cyclopropanecarbonyl chloride, Meldrum's acid, Benzyl alcoholCyclopropyl carboxylate, Benzyl acetate
Key Advantages High yields, avoids self-condensation, mild initial reactionWell-established, uses readily available esters
Potential Issues Requires preparation/purchase of Meldrum's acidRisk of self- and cross-condensation, requires strong base
Q2: I'm observing a significant amount of a low-boiling point impurity in my crude product. What could it be?

A common low-boiling point impurity is the corresponding ethyl or methyl ester, namely Ethyl 3-cyclopropyl-3-oxopropanoate or Methyl 3-cyclopropyl-3-oxopropanoate .[1][2]

Causality: This side product typically arises from transesterification , a common side reaction in β-keto ester synthesis.[7][8][9] If the reaction is carried out in a solvent like ethanol or methanol, or if the starting materials contain residual amounts of these alcohols, they can react with the desired benzyl ester product or intermediates, leading to the formation of the corresponding ethyl or methyl ester. The kinetics of transesterification can be slow but are often catalyzed by acidic or basic conditions present in the reaction mixture.[7]

Troubleshooting Protocol:

  • Solvent Selection: Ensure the use of anhydrous, non-alcoholic solvents (e.g., THF, toluene) to minimize the source of competing nucleophiles.

  • Starting Material Purity: Verify the purity of your benzyl alcohol and other reagents to ensure they are free from lower-boiling alcohols.

  • Purification: Fractional distillation under reduced pressure is often effective for separating the desired benzyl ester from the more volatile ethyl or methyl esters.

Q3: My reaction seems to be stalling, and I'm isolating a significant amount of unreacted starting material. What could be the issue?

Incomplete conversion can be due to several factors, primarily related to the reaction conditions and the stability of the intermediates.

Causality (Meldrum's Acid Route):

  • Insufficient Acylation: The initial acylation of Meldrum's acid may be incomplete due to inadequate activation of the carboxylic acid (if used as a starting material with a coupling agent) or poor quality of the acyl chloride.

  • Inefficient Alcoholysis: The subsequent reaction with benzyl alcohol to form the final product may require elevated temperatures or a catalyst to proceed efficiently.

Causality (Claisen Condensation):

  • Base Stoichiometry: Claisen condensations require a stoichiometric amount of a strong base (e.g., sodium ethoxide) to drive the equilibrium by deprotonating the resulting β-keto ester.[3] Using a catalytic amount of base will result in poor conversion.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for stalled reactions.

Q4: I've noticed a side product that appears to have lost a carboxyl group. What is this and how can I prevent it?

This is likely due to the decarboxylation of the β-keto ester product or a β-keto acid intermediate.[10][11][12]

Causality: β-keto acids are notoriously unstable and readily lose carbon dioxide upon heating to form a ketone.[10][11][12] If the benzyl ester is hydrolyzed back to the β-keto acid under the reaction or workup conditions (especially in the presence of water and acid or base), this intermediate can decarboxylate to form cyclopropyl methyl ketone . The decarboxylation proceeds through a cyclic six-membered transition state.[11][13]

Prevention Strategies:

  • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction to prevent hydrolysis of the ester.

  • Neutral Workup: During the workup, avoid strongly acidic or basic aqueous washes. If an acid wash is necessary to neutralize a base, perform it at low temperatures and quickly.

  • Moderate Temperatures: Avoid excessive heating during the reaction and purification, as high temperatures can promote both hydrolysis and subsequent decarboxylation.

Q5: What are some other potential side products I should be aware of?

Beyond the major side products discussed, other impurities can arise from the starting materials or further reactions of the product.

  • Benzyl Benzoate: Can form if benzoic acid is an impurity in the starting materials and becomes esterified with benzyl alcohol.

  • Dibenzyl Ether: Can form from the self-condensation of benzyl alcohol under acidic conditions.

  • Products of Benzyl Group Hydrogenolysis: If catalytic hydrogenation is used for purification or a subsequent step, the benzyl ester can be cleaved to yield the corresponding carboxylic acid and toluene.

  • Self-Condensation Products: In the Claisen route, self-condensation of benzyl acetate can lead to benzyl acetoacetate.[14][15]

General Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the mixture and quench appropriately (e.g., with a mild acid or base). Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Washes: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic catalysts, followed by a dilute base (e.g., saturated NaHCO₃) to remove acidic byproducts, and finally with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography/Distillation: The crude product can be purified by either column chromatography on silica gel or vacuum distillation.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Washes) Start->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification Drying->Purification Column Column Chromatography Purification->Column Non-volatile impurities Distillation Vacuum Distillation Purification->Distillation Volatile impurities Final_Product Pure this compound Column->Final_Product Distillation->Final_Product

Caption: General purification workflow.

References

Technical Support Center: Purification of Crude Benzyl 3-cyclopropyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Benzyl 3-cyclopropyl-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to equip you with the scientific understanding and technical expertise to overcome common challenges encountered during the purification of this valuable β-keto ester intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary and most effective methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these techniques often depends on the nature and quantity of the impurities, as well as the desired final purity.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials such as benzyl alcohol and a cyclopropyl methyl ketone derivative, byproducts from the synthesis (e.g., from a Claisen condensation), and potentially the hydrolyzed and decarboxylated product, cyclopropyl methyl ketone.

Q3: My purified this compound appears oily or fails to crystallize. What could be the issue?

A3: This is a common issue that can be attributed to several factors. The presence of residual solvents, even in trace amounts, can significantly lower the melting point and inhibit crystallization. Additionally, the presence of structurally similar impurities can act as a contaminant that disrupts the crystal lattice formation. It is also possible that the compound exists as an oil at room temperature if not sufficiently pure.

Q4: I am observing a loss of my compound during purification. What are the potential causes?

A4: Loss of product can occur at several stages. During column chromatography, irreversible adsorption onto the silica gel can be an issue. In the case of β-keto esters, hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid can occur, especially in the presence of acid or base and heat. It is crucial to maintain neutral conditions and avoid excessive temperatures during purification.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Poor Separation During Column Chromatography

Symptoms:

  • Co-elution of the product with impurities.

  • Broad peaks and significant tailing of the main product band.

  • Low recovery of the purified product from the column.

Causality and Troubleshooting:

  • Inappropriate Solvent System: The polarity of the eluent is critical for achieving good separation on silica gel. If the eluent is too polar, both the product and impurities will travel quickly down the column, resulting in poor separation. Conversely, if the eluent is not polar enough, the product may move too slowly or even get stuck on the column, leading to tailing and low recovery.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) prior to running the column. A good starting point for β-keto esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. Aim for an Rf value of 0.25-0.35 for the product on the TLC plate to ensure good separation on the column.

  • Column Overloading: Exceeding the capacity of the silica gel column will lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used for packing the column.

  • Improper Column Packing: Channels or cracks in the silica gel bed will result in an uneven flow of the eluent and lead to poor separation.

    • Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being poured into the column, is generally preferred to dry packing.

Problem 2: Difficulty with Recrystallization

Symptoms:

  • The compound oils out instead of forming crystals.

  • The formation of very fine needles that are difficult to filter and dry.

  • Low yield of recovered crystals.

  • The purified product is not significantly purer than the crude material.

Causality and Troubleshooting:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Experiment with a variety of solvents. For β-keto esters, common choices include alcohols (ethanol, isopropanol), esters (ethyl acetate), and mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate). A two-solvent system can be particularly effective. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.

  • Cooling Rate is Too Fast: Rapid cooling often leads to the formation of small, impure crystals or causes the compound to oil out.

    • Solution: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.

  • Supersaturation: The solution may be supersaturated, preventing crystal nucleation.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity).

    • Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

    • Select the solvent system that provides the best separation with an Rf value for the product between 0.25 and 0.35.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the solution to the top of the column using a pipette.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • If a gradient elution is necessary, gradually increase the polarity of the eluent.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for single-solvent and two-solvent recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different potential recrystallization solvent to each tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes and observe the solubility. The ideal solvent will dissolve the compound completely upon heating.

    • Allow the tubes to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Single-Solvent Method:

      • Place the crude product in an Erlenmeyer flask.

      • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

      • If the solution is colored, add a small amount of activated charcoal and heat briefly.

      • Perform a hot gravity filtration to remove any insoluble impurities and charcoal.

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

      • Dry the crystals in a vacuum oven.

    • Two-Solvent Method:

      • Dissolve the crude product in a minimal amount of a hot "good" solvent.

      • Slowly add a "poor" solvent dropwise while the solution is still hot until it becomes cloudy.

      • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly to room temperature and then in an ice bath.

      • Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of the two solvents.

      • Dry the crystals under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)Typical Rf RangeApplication Notes
Hexane:Ethyl Acetate (9:1 to 7:3)0.2 - 0.5Good starting point for initial screening and purification of relatively non-polar impurities.
Dichloromethane:Hexane (1:1 to 3:1)0.3 - 0.6Useful for separating compounds with similar polarities.
Toluene:Ethyl Acetate (9:1)0.2 - 0.4Can provide different selectivity compared to alkane-based systems.

Table 2: Potential Solvents for Recrystallization

Solvent / Solvent SystemSuitabilityNotes
IsopropanolGoodOften provides good crystal formation upon cooling.
Ethanol/WaterGoodThe ratio can be adjusted to optimize solubility and crystal yield.
Hexane/Ethyl AcetateGoodA versatile two-solvent system for non-polar to moderately polar compounds.
ToluenePossibleMay be suitable for less polar impurities.

Visualization of Purification Workflow

Below is a logical workflow for the purification of crude this compound.

Caption: Decision workflow for purification of this compound.

Technical Support Center: Optimizing Reaction Conditions for Benzyl 3-cyclopropyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 3-cyclopropyl-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable β-keto ester. This compound is a key intermediate in the synthesis of various complex molecules.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Reaction Overview and Key Challenges

The synthesis of this compound typically involves the acylation of a benzyl acetoacetate precursor or the transesterification of an alkyl 3-cyclopropyl-3-oxopropanoate. While seemingly straightforward, this reaction is prone to several side reactions and purification difficulties that can significantly impact yield and purity.

Common Synthetic Routes:

  • Acylation of Benzyl Acetoacetate: This involves the reaction of the enolate of benzyl acetoacetate with cyclopropanecarbonyl chloride.

  • Transesterification: This route involves reacting an alkyl 3-cyclopropyl-3-oxopropanoate (e.g., the methyl or ethyl ester) with benzyl alcohol in the presence of a suitable catalyst.[1][3]

This guide will focus primarily on the acylation route, as it often presents more immediate challenges for researchers.

Diagram: Synthetic Pathway Overview

Benzyl Acetoacetate Benzyl Acetoacetate Acylation Acylation Benzyl Acetoacetate->Acylation Base (e.g., MgCl2/Et3N) Base (e.g., MgCl2/Et3N) Base (e.g., MgCl2/Et3N)->Acylation Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride->Acylation This compound This compound Acylation->this compound

Caption: General workflow for the acylation synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Symptom: After workup and purification, the isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Enolate Formation:

    • Explanation: The first step in the acylation is the deprotonation of the active methylene group of benzyl acetoacetate to form a reactive enolate. Incomplete deprotonation will result in unreacted starting material.

    • Solution: The use of a magnesium(II) ion to chelate the malonate ester can enhance the acidity of the α-protons, allowing for deprotonation by milder bases like triethylamine (Et₃N).[4] This approach, often employing a combination of MgCl₂ and Et₃N, can lead to excellent yields in C-acylation reactions by avoiding the harsh conditions and side reactions associated with stronger bases.[4][5][6] Ensure that the reagents are anhydrous, as water will quench the enolate.

  • O-acylation vs. C-acylation:

    • Explanation: The enolate intermediate has two nucleophilic sites: the α-carbon and the oxygen atom. While C-acylation is the desired pathway, O-acylation can occur as a competing side reaction, leading to the formation of an enol ester byproduct.

    • Solution: The choice of solvent and counter-ion can influence the C/O acylation ratio. The MgCl₂/Et₃N system is known to favor C-acylation.[5][6] Using a non-polar aprotic solvent like toluene can also favor C-acylation.

  • Side Reactions of the Product:

    • Explanation: β-keto esters can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions during workup.[7][8]

    • Solution: Maintain neutral or slightly acidic conditions during the aqueous workup. Use a mild acid, such as a saturated solution of ammonium chloride, for the quench. Avoid prolonged exposure to strong acids or bases.

Problem 2: Presence of Significant Impurities After Column Chromatography

Symptom: NMR analysis of the purified product shows the presence of one or more significant impurities that are difficult to separate from the desired product.

Possible Causes & Solutions:

  • Unreacted Starting Materials:

    • Explanation: Incomplete reaction can lead to the co-elution of benzyl acetoacetate or cyclopropanecarbonyl chloride with the product.

    • Solution: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the limiting reagent. Adjust stoichiometry or reaction time as needed.

  • Di-acylation Product:

    • Explanation: If a strong base is used, there is a risk of deprotonating the product, which can then react with another equivalent of cyclopropanecarbonyl chloride to form a di-acylated byproduct.

    • Solution: Use a milder base system like MgCl₂/Et₃N, which is less likely to deprotonate the product.[5][6] Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Transesterification Byproduct:

    • Explanation: If the reaction is run at elevated temperatures or for extended periods, or if there are nucleophilic species present, transesterification of the benzyl ester can occur.[9]

    • Solution: Conduct the reaction at the lowest effective temperature. Ensure all reagents and solvents are free from other alcohols or nucleophilic impurities.

Diagram: Troubleshooting Low Yield

Low Yield Low Yield Incomplete Enolate Formation Incomplete Enolate Formation Low Yield->Incomplete Enolate Formation O-acylation O-acylation Low Yield->O-acylation Product Decomposition Product Decomposition Low Yield->Product Decomposition Use MgCl2/Et3N Use MgCl2/Et3N Incomplete Enolate Formation->Use MgCl2/Et3N Use Anhydrous Conditions Use Anhydrous Conditions Incomplete Enolate Formation->Use Anhydrous Conditions O-acylation->Use MgCl2/Et3N Use Non-polar Solvent Use Non-polar Solvent O-acylation->Use Non-polar Solvent Mild Acidic Workup Mild Acidic Workup Product Decomposition->Mild Acidic Workup

Caption: Decision tree for troubleshooting low product yield.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the acylation reaction?

A1: The optimal temperature can vary depending on the specific base and solvent system used. For the MgCl₂/Et₃N system in a solvent like toluene or THF, the reaction is often carried out at room temperature. It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature while monitoring the reaction progress.

Q2: How can I effectively remove unreacted cyclopropanecarbonyl chloride during workup?

A2: Cyclopropanecarbonyl chloride is reactive towards water and will be hydrolyzed to cyclopropanecarboxylic acid during the aqueous workup. A subsequent wash with a mild base, such as a saturated sodium bicarbonate solution, will extract the carboxylic acid into the aqueous layer.

Q3: What are the recommended conditions for purifying this compound by column chromatography?

A3: A common mobile phase for the purification of β-keto esters is a mixture of ethyl acetate and hexane. The exact ratio will depend on the polarity of any impurities. A gradient elution, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate, is often effective.

Q4: Can I use a different base for the acylation?

A4: While other bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to generate the enolate, they are much stronger and can increase the likelihood of side reactions like di-acylation and O-acylation. The MgCl₂/Et₃N system offers a milder and more selective alternative.[5][6]

Q5: Is the product stable to storage?

A5: this compound is a relatively stable compound. For long-term storage, it is recommended to keep it in an inert atmosphere at a low temperature (0-8 °C).[10]

IV. Experimental Protocol: C-Acylation using MgCl₂/Et₃N

This protocol provides a general guideline for the synthesis of this compound.

Materials:

  • Benzyl acetoacetate

  • Magnesium chloride (anhydrous)

  • Triethylamine (anhydrous)

  • Cyclopropanecarbonyl chloride

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous magnesium chloride (1.1 eq) and anhydrous toluene.

  • Add anhydrous triethylamine (2.2 eq) to the suspension and stir for 30 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl acetoacetate (1.0 eq) dropwise to the reaction mixture.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add cyclopropanecarbonyl chloride (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexane gradient.

Table: Reagent Stoichiometry
ReagentMolar Equivalent
Benzyl acetoacetate1.0
Magnesium chloride1.1
Triethylamine2.2
Cyclopropanecarbonyl chloride1.05

V. References

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. --INVALID-LINK--

  • Decarboxylation. Master Organic Chemistry. --INVALID-LINK--

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. --INVALID-LINK--

  • THE MGCL2-ET3N BASE SYSTEM: A USEFUL REAGENT IN ORGANIC SYNTHESIS. ResearchGate. --INVALID-LINK--

  • MgCl2/Et3N Base System as a New Catalyst for the Synthesis of α-Hydroxyphosphonate. ResearchGate. --INVALID-LINK--

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. --INVALID-LINK--

  • Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis. UCLA Chemistry and Biochemistry. --INVALID-LINK--

  • 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. --INVALID-LINK--

  • Magnesium Halide-Catalyzed Anti-Aldol Reactions of Chiral N-Acylthiazolidinethiones. ACS Publications. --INVALID-LINK--

  • Synthesis of B-keto esters. Google Patents. --INVALID-LINK--

  • Decarboxylation. Chemistry Steps. --INVALID-LINK--

  • New approach of the synthesis of β-ketoesters. International Journal of Applied Research. --INVALID-LINK--

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. --INVALID-LINK--

  • This compound. BCDJ. --INVALID-LINK--

  • Magnesium-Mediated Acylation of Malonic Esters for Carbon-Carbon Bond Formation. Benchchem. --INVALID-LINK--

  • Transesterification. Master Organic Chemistry. --INVALID-LINK--

  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. --INVALID-LINK--

  • BENZYL 3-OXO-3-CYCLOPROPYLPROPIONATE. ChemicalBook. --INVALID-LINK--

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PMC - PubMed Central. --INVALID-LINK--

  • Transesterification of phospholipids or triglycerides to fatty acid benzyl esters with simultaneous methylation of free fatty acids for gas-liquid chromatographic analysis. PubMed. --INVALID-LINK--

  • Benzyl Esters. Organic Chemistry Portal. --INVALID-LINK--

  • Transesterification of phospholipids or triglycerides to fatty acid benzyl esters with simultaneous methylation of free fatty ac. ElectronicsAndBooks. --INVALID-LINK--

  • Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. The Royal Society of Chemistry. --INVALID-LINK--

  • The Crucial Role of Methyl 3-Cyclopropyl-3-Oxopropanoate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Benzyl 3-oxopropanoate. PubChem - NIH. --INVALID-LINK--

  • benzyl 3?cyclopropyl?3?oxopropanoate, min 97%, 1 gram. CP Lab Safety. --INVALID-LINK--

  • The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Synthetic process of 1-chloro-cyclopropanecarbonyl chloride. Google Patents. --INVALID-LINK--

  • Method for synthesizing phenylacetic acid from benzyl chloride carbonyl. Google Patents. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Welcome to the technical support center. This guide is designed to provide in-depth, field-proven insights into one of the most common yet frustrating challenges in synthetic chemistry: low conversion rates in Suzuki-Miyaura cross-coupling reactions. As a cornerstone of modern drug discovery and development, mastering this reaction is critical.[1][2] This resource moves beyond simple checklists to explain the underlying causality, empowering you to diagnose and solve issues effectively.

Part 1: The First-Pass Diagnostic: Have You Checked the Essentials?

Before delving into complex mechanistic problems, a systematic check of the foundational elements of your reaction setup can often reveal the root cause of low conversion.

1. Reagent & Solvent Quality:

  • Boronic Acid/Ester Integrity: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved by a proton source.[3] Unstable heterocyclic boronic acids are especially prone to this.[3] Consider using more stable boronic esters (e.g., pinacol, MIDA, or neopentyl glycol esters) which can release the active boronic acid slowly under reaction conditions.[3][4][5]

  • Solvent Purity and Degassing: Solvents must be anhydrous and thoroughly degassed.[6] Oxygen can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[6] Peroxides, especially in solvents like THF and dioxane, are notorious for killing catalytic activity.[7] A common degassing method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 30 minutes.[7]

2. Inert Atmosphere:

  • Reaction Setup: The entire reaction, from reagent addition to heating, must be maintained under a strict inert atmosphere.[8] Even trace amounts of oxygen can lead to catalyst deactivation and the formation of homocoupling byproducts.[4][6] Ensure all glassware is oven- or flame-dried and the system is properly purged with an inert gas.

3. Base Selection and Quality:

  • Anhydrous Conditions: If using an anhydrous base like potassium phosphate (K₃PO₄), ensure it is finely powdered and dry. Interestingly, completely anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[9]

  • Solubility: The base must have some solubility in the reaction medium to be effective. Cesium carbonate (Cs₂CO₃) is often preferred over potassium carbonate (K₂CO₃) due to its higher solubility in many organic solvents.[8]

Part 2: Deep Dive Troubleshooting - A Q&A Approach

If the initial checks do not resolve the issue, a more detailed analysis of the reaction components and their interplay is necessary.

Q1: My reaction starts but then stalls. What is the most likely cause?

A1: Reaction stalling is a classic sign of catalyst deactivation . The active Pd(0) species is fragile and can be compromised in several ways:

  • Oxidation: As mentioned, oxygen is a primary culprit. If your degassing procedure is not rigorous, the catalyst will have a limited lifetime.[6]

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones like tri-tert-butylphosphine, can be susceptible to oxidation.[10]

  • Formation of Palladium Black: A color change from a homogenous solution to a black precipitate is often indicative of the catalyst crashing out as inactive palladium black. This can happen if the ligand concentration is too low to stabilize the Pd(0) nanoparticles.

Solution Path:

  • Improve Degassing: Use more robust techniques like freeze-pump-thaw cycles for your solvents, especially for sensitive reactions.

  • Add Catalyst in Portions: If you suspect a limited catalyst lifetime, adding a second portion of the catalyst midway through the reaction can sometimes restart a stalled reaction.[7]

  • Ligand Choice: Ensure you are using a suitable ligand. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often more robust and can better stabilize the palladium center.[4][11]

Q2: How do I know if I've chosen the right catalyst system (palladium source and ligand)?

A2: The choice of catalyst and ligand is critical and highly substrate-dependent.[6] There is no "one-size-fits-all" solution. The ligand's role is to stabilize the palladium, modulate its reactivity, and facilitate the key steps of the catalytic cycle.[4]

  • For Electron-Rich Halides: These substrates can be slow to undergo oxidative addition. Using electron-rich ligands (e.g., alkylphosphines like SPhos or XPhos) can accelerate this step.[4]

  • For Sterically Hindered Substrates: Bulky ligands (e.g., t-butyl based phosphines) can promote the final reductive elimination step, which is often the rate-limiting step for sterically demanding products.[4][11]

  • For Unreactive Chlorides: Aryl chlorides are notoriously less reactive than bromides or iodides.[12] They often require highly active catalyst systems, typically employing bulky, electron-donating ligands.[12]

Solution Path:

  • Catalyst Screening: The most effective way to find the optimal system is through systematic screening.[13] Modern high-throughput screening kits allow for the rapid testing of numerous catalyst/ligand combinations in parallel.[13]

Catalyst/LigandCommon SubstratesKey Considerations
Pd(PPh₃)₄ Aryl iodides, bromidesClassic catalyst, but can be slow with challenging substrates.
Pd(dppf)Cl₂ Wide range of aryl halidesRobust and versatile, a good starting point for many reactions.
Buchwald Ligands Aryl chlorides, stericallyBulky, electron-rich ligands that accelerate oxidative addition and
(e.g., SPhos, XPhos)hindered substratesreductive elimination.[9]
N-Heterocyclic Broad applicabilityOften more stable than phosphine ligands; effective for difficult
Carbenes (NHCs) couplings.[11]

Q3: My yield is low and I see significant amounts of homocoupled byproduct. What's happening?

A3: Homocoupling of the boronic acid (R-B(OH)₂ + R-B(OH)₂ → R-R) is a common side reaction. It is typically caused by the presence of Pd(II) species and oxygen.[4]

This often occurs when:

  • A Pd(II) precatalyst (like Pd(OAc)₂) is used, and its reduction to the active Pd(0) is inefficient.

  • The reaction mixture is not properly degassed, allowing oxygen to re-oxidize Pd(0) to Pd(II).

Solution Path:

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate this issue, though Pd(II) sources are often more stable and easier to handle.

  • Ensure Efficient Reduction: When using a Pd(II) source, the reduction to Pd(0) is critical. This is often accomplished by the phosphine ligand itself, but care must be taken to avoid ligand oxidation.[10]

  • Rigorous Degassing: This is the most crucial step to prevent homocoupling by minimizing the presence of oxygen.[4]

Q4: Could the base be the problem? How does it actually work?

A4: The base plays a multifaceted and absolutely critical role in the catalytic cycle.[2][11] Its job is not simply to be a proton scavenger. The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[11][14]

The prevailing mechanism suggests that the base first reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[2][14] This activated species can then more readily transfer its organic group to the palladium center.

Common Issues Related to the Base:

  • Incorrect Strength: A base that is too weak may not activate the boronic acid sufficiently. A base that is too strong can cause degradation of sensitive substrates.

  • Poor Solubility: An insoluble base will have poor reactivity. This is why mixtures of organic solvents and water are often used, as they can help solubilize inorganic bases like K₂CO₃ or K₃PO₄.[6]

  • Substrate Incompatibility: Strong aqueous bases can cause unwanted side reactions, such as the hydrolysis of ester groups.[9][15] In such cases, milder bases like potassium fluoride (KF) or organic bases might be necessary.[15]

This protocol outlines a systematic approach to screen key parameters for a sluggish Suzuki-Miyaura reaction.

  • Setup: In an array of reaction vials, add your aryl halide (1.0 equiv.) and boronic acid or ester (1.2-1.5 equiv.).

  • Variable Addition: To each vial, add a different combination of catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos), base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[16]

  • Inerting: Seal the vials and place them in a reaction block. Purge the system thoroughly with argon or nitrogen for at least 15-20 minutes.

  • Catalyst Addition: If not added in step 2, add the catalyst under a positive pressure of inert gas.

  • Reaction: Heat the block to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reactions at set time points (e.g., 2h, 6h, 24h) using a suitable analytical technique like LC-MS or TLC to determine conversion.

  • Analysis: Compare the results to identify the optimal combination of catalyst, base, and solvent for your specific substrate pairing.

Part 3: Visualizing the Problem - Workflows and Mechanisms

Understanding the logical flow of troubleshooting and the underlying reaction mechanism can provide critical insights.

G Start Low Conversion Observed Check_Reagents Step 1: Verify Reagent Quality - Boronic Acid Stability? - Solvent Dry & Degassed? - Base Purity? Start->Check_Reagents Check_Setup Step 2: Check Reaction Setup - Inert Atmosphere Maintained? - Correct Temperature? Check_Reagents->Check_Setup Reagents OK Screen_Conditions Step 5: Systematic Rescreening - Screen Catalysts/Ligands - Screen Bases - Screen Solvents Check_Reagents->Screen_Conditions Reagent Issue Found (But problem persists) Analyze_Catalyst Step 3: Analyze Catalyst System - Catalyst Deactivation? (e.g., Palladium Black) - Inappropriate Ligand? Check_Setup->Analyze_Catalyst Setup OK Check_Setup->Screen_Conditions Setup Issue Found (But problem persists) Analyze_Side_Products Step 4: Analyze Byproducts - Homocoupling? - Protodeboronation? Analyze_Catalyst->Analyze_Side_Products Catalyst Seems OK Analyze_Catalyst->Screen_Conditions Catalyst Issue Identified Analyze_Side_Products->Screen_Conditions Root Cause Unclear Analyze_Side_Products->Screen_Conditions Side Reaction Identified Success Problem Solved Screen_Conditions->Success

Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura coupling.

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) Fail_Cat Catalyst Deactivation (Oxidation, Pd Black) Pd0->Fail_Cat PdII_Trans L₂Pd(II)(Ar)(R') PdII_Aryl->PdII_Trans Transmetalation (R'-B(OH)₂ + Base) PdII_Trans->Pd0 Reductive Elimination Product Product (Ar-R') PdII_Trans->Product ArX Aryl Halide (Ar-X) ArX->PdII_Aryl Boronic Boronic Acid (R'-B(OH)₂) + Base Boronic->PdII_Trans Fail_OA Failure Point: Slow for Ar-Cl, Electron-rich Ar Fail_OA->PdII_Aryl Fail_Trans Failure Point: Inefficient Base, Boronic Acid Instability Fail_Trans->PdII_Trans Fail_RE Failure Point: Steric Hindrance Fail_RE->Pd0

Caption: The Suzuki-Miyaura catalytic cycle with key failure points highlighted.[11][12]

References

Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with cyclopropyl-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preserving the integrity of the cyclopropane ring during chemical transformations. The high ring strain that makes cyclopropanes valuable synthetic intermediates also renders them susceptible to undesired ring-opening reactions.[1][2] This resource provides troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Part 1: Understanding the Stability of the Cyclopropyl Group

FAQ 1: Why is the cyclopropane ring so reactive?

The high reactivity of the cyclopropane ring stems from its significant ring strain, which is a combination of angle strain and torsional strain.[3][4][5]

  • Angle Strain: The C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons.[2][3][4][5][6] This compression leads to poor overlap of the carbon hybrid orbitals, resulting in weaker "bent" or "banana" bonds that are more susceptible to cleavage.[2][6]

  • Torsional Strain: The hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation, leading to repulsive steric interactions that further destabilize the ring.[2][3][6]

The heat of combustion per CH₂ group is significantly higher for cyclopropane compared to more stable cycloalkanes like cyclohexane, quantitatively demonstrating its inherent instability and high potential energy.[3][5] This stored energy can be released through ring-opening reactions, making the ring behave somewhat like a C=C double bond in terms of reactivity.[7][8]

FAQ 2: What are the most common conditions that lead to cyclopropane ring-opening?

Cyclopropane rings are generally sensitive to conditions that can initiate the cleavage of their strained C-C bonds. Key culprits include:

  • Strong Acids (Brønsted and Lewis): Acid-catalyzed reactions can protonate a substituent or the ring itself, leading to a carbocationic intermediate that readily undergoes ring-opening to relieve strain.[5][9][10] Donor-acceptor (D-A) cyclopropanes are particularly susceptible to ring-opening catalyzed by Lewis acids.[11][12][13]

  • Electrophilic Addition: Similar to alkenes, electrophiles can attack the C-C bonds of the cyclopropane ring, which have significant p-character, leading to ring-opened products.[5][14]

  • Catalytic Hydrogenation: Many standard hydrogenation catalysts (e.g., Pt, Pd, Rh) can cause hydrogenolysis (cleavage) of the cyclopropane ring, especially at elevated temperatures and pressures.[5][15]

  • Radical Reactions: The formation of a radical on a carbon adjacent to the ring (a cyclopropylcarbinyl radical) can induce extremely rapid ring-opening to form a more stable, delocalized homoallyl radical.[1][16][17]

  • High Temperatures: Thermal energy can provide the necessary activation energy for ring-opening, particularly for cyclopropanes substituted with groups that can stabilize the resulting intermediates.[18][19]

FAQ 3: Are all substituted cyclopropanes equally stable?

No. The stability and reactivity of a cyclopropane ring are highly influenced by its substituents.

  • Electron-Donating Groups (EDGs): These groups can stabilize an adjacent positive charge, making the ring more susceptible to acid-catalyzed or electrophilic ring-opening.

  • Electron-Withdrawing Groups (EWGs): These groups can polarize the ring, making it more susceptible to nucleophilic attack. "Donor-Acceptor" (D-A) cyclopropanes, which have both an EDG and an EWG, are highly activated and readily undergo ring-opening reactions.[11][12][20]

  • π-Acceptor Groups: Substituents like carbonyls, nitro groups, or phenyl rings can conjugate with the "p-character" of the cyclopropane bonds. This interaction can lead to specific bond weakening and influence the regioselectivity of ring-opening.[21]

  • Fluorine Substitution: Fluorocyclopropanes are generally stable, which is why they are used in drug discovery.[10] They are typically more resistant to basic conditions than acidic ones, though strong acids can still induce ring-opening.[10]

Part 2: Troubleshooting Guide by Reaction Type

This section provides specific troubleshooting advice for common reaction scenarios where preserving the cyclopropyl group is critical.

Scenario 1: My acid-catalyzed reaction is cleaving the cyclopropane ring.
  • Root Cause: The reaction conditions are likely generating a carbocationic intermediate that triggers ring-opening. This can happen via protonation of a functional group or direct protonation of the ring itself.[5][9]

  • Troubleshooting & Mitigation:

    • Lower the Reaction Temperature: Ring-opening is often kinetically controlled. Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can favor the desired reaction over ring cleavage.[16]

    • Use a Milder Acid: Switch from strong Brønsted acids (like HCl, H₂SO₄) or Lewis acids (like AlCl₃, TiCl₄) to milder alternatives. Consider using pyridinium p-toluenesulfonate (PPTS), acetic acid, or Sc(OTf)₃ which can be effective at lower temperatures.[10][22]

    • Change the Solvent: Use non-polar, aprotic solvents (e.g., dichloromethane, toluene) to disfavor the formation and stabilization of charged intermediates that can lead to ring-opening.[22]

    • Protect Susceptible Groups: If an adjacent functional group is being protonated, protect it before subjecting the molecule to acidic conditions. For example, protect a ketone as a ketal.[16]

Logic Diagram: Acid-Catalyzed Reaction Troubleshooting

This diagram outlines the decision-making process when encountering ring-opening under acidic conditions.

start Problem: Ring-Opening in Acidic Conditions q1 Is high temperature required? start->q1 a1 Lower Temperature (e.g., 0°C to -78°C) q1->a1 Yes q2 Is a strong acid necessary? q1->q2 No a1->q2 a2 Switch to Milder Acid (e.g., PPTS, Sc(OTf)3) q2->a2 Yes q3 Is a polar/protic solvent in use? q2->q3 No a2->q3 a3 Switch to Non-Polar, Aprotic Solvent q3->a3 Yes end Ring Integrity Preserved q3->end No a3->end

Caption: Troubleshooting workflow for acid-catalyzed reactions.

Scenario 2: My hydrogenation reaction is reducing the cyclopropane ring.
  • Root Cause: The catalyst and conditions are promoting hydrogenolysis, the cleavage of C-C bonds by hydrogen. This is common with highly active catalysts like Platinum oxide (PtO₂) or Rhodium on carbon (Rh/C), especially under high H₂ pressure or temperature.[5]

  • Troubleshooting & Mitigation:

    • Choose a Milder Catalyst: Palladium on carbon (Pd/C) is often less prone to causing hydrogenolysis of cyclopropanes compared to Pt or Rh catalysts. Raney Nickel can also be used under carefully controlled conditions.[16]

    • Optimize Reaction Conditions: Perform the hydrogenation at room temperature and lower hydrogen pressure (e.g., 1-5 bar).[16][23]

    • Consider Alternative Reductions: If only a specific functional group (like a ketone or aldehyde) needs to be reduced, use a chemoselective chemical reducing agent instead of catalytic hydrogenation. Sodium borohydride (NaBH₄) is an excellent choice for reducing ketones and aldehydes without affecting a cyclopropane ring.[5]

Scenario 3: I suspect radical-mediated ring-opening in my reaction.
  • Root Cause: The reaction conditions are generating radicals, particularly a highly unstable cyclopropylcarbinyl radical, which rearranges almost instantaneously.[16][17] This can be initiated by radical initiators (e.g., AIBN, benzoyl peroxide), high heat, or UV light.[17]

  • Troubleshooting & Mitigation:

    • Eliminate Radical Initiators: Avoid any reagents known to initiate radical chain reactions.

    • Add a Radical Scavenger: If trace radical formation is suspected, add a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone to the reaction mixture.[17]

    • Control Temperature and Light: Run the reaction at the lowest possible temperature and protect it from light to prevent homolytic cleavage of weak bonds.[17]

Summary of Conditions Affecting Cyclopropane Stability
ConditionRisk of Ring-OpeningRecommended Mitigation StrategyKey References
Strong Brønsted/Lewis Acids HighUse milder acids (PPTS, Sc(OTf)₃), lower temperature, use aprotic/non-polar solvents.[5][9][10]
Catalytic Hydrogenation (Pt, Rh) HighUse milder catalyst (Pd/C), ambient temperature/pressure, or switch to chemical reductants (NaBH₄).[5][15][16]
Radical Initiators (AIBN, heat, UV) HighAvoid initiators, add radical scavengers (BHT), lower temperature, protect from light.[1][16][17]
Strong Bases Low to ModerateGenerally more stable than under acidic conditions. Use non-nucleophilic bases if deprotonation is the only goal.[10]
Oxidizing Agents ModerateDepends on the agent. Oxidative metabolism can open the ring. Choose mild, selective oxidants.[24]

Part 3: Experimental Protocols

Protocol 1: Selective Reduction of a Ketone Adjacent to a Cyclopropane Ring

This protocol describes the reduction of a ketone to an alcohol using sodium borohydride, a mild and selective method that preserves the integrity of the cyclopropyl group.[5]

Materials:

  • Cyclopropyl ketone substrate (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol (reagent grade)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Dichloromethane (DCM) and saturated aqueous ammonium chloride (NH₄Cl) for workup

Procedure:

  • Dissolve the cyclopropyl ketone substrate in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyclopropyl alcohol.

  • Purify the product by flash column chromatography if necessary.

Workflow for Preserving Cyclopropane Ring Integrity

cluster_0 Pre-Reaction Analysis cluster_1 Condition Selection start Identify Required Transformation q_type What is the reaction type? start->q_type acid Acidic q_type->acid Acid-Catalyzed base Basic q_type->base Base-Catalyzed redox Redox q_type->redox Oxidation/ Reduction radical Radical q_type->radical Radical strat_acid Use Mild Acid Low Temp Aprotic Solvent acid->strat_acid strat_base Generally Safe Use Non-nucleophilic Base base->strat_base strat_redox Use Selective Reagents (e.g., NaBH4 for reduction) Avoid harsh hydrogenation redox->strat_redox strat_radical Avoid Initiators/UV Add Scavenger (BHT) radical->strat_radical execute Execute Reaction with Optimized Conditions strat_acid->execute strat_base->execute strat_redox->execute strat_radical->execute monitor Monitor for Ring-Opened Byproducts (GC-MS, NMR) execute->monitor

Caption: A general workflow for selecting reaction conditions.

References

Technical Support Center: Refining the Work-up and Purification of Benzyl 3-cyclopropyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzyl 3-cyclopropyl-3-oxopropanoate. This document provides in-depth troubleshooting advice and optimized protocols for the critical post-reaction work-up and purification stages. As a key intermediate in pharmaceutical synthesis, achieving high purity and yield is paramount.[1] This guide is structured as a series of frequently asked questions to directly address common challenges encountered in the laboratory.

The inherent reactivity of the β-keto ester functionality, while synthetically useful, also presents stability challenges that can lead to yield loss and impurity formation if not handled correctly.[2] We will explore the causality behind these issues and provide robust, field-proven solutions.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction mixture formed a thick, unmanageable emulsion during the acidic quench. What is happening and how can I prevent it?

A1: Causality and Prevention of Emulsion Formation

Emulsion formation is a frequent issue when quenching reactions that have been run under strong basic conditions, such as a Claisen condensation using sodium hydride (NaH) or similar bases.[3] The primary cause is the rapid neutralization of the base, which can generate fine, poorly soluble salts at the aqueous-organic interface. The presence of anionic species like enolates, which act as surfactants, can further stabilize these emulsions.

Troubleshooting Protocol:

  • Avoid Direct Quenching: Never add water or acid directly to the concentrated reaction vessel. Instead, perform a "reverse quench" by slowly transferring the reaction mixture via cannula or dropping funnel into a separate, vigorously stirred flask containing a cooled, dilute acid solution (e.g., 1M HCl or 10% aqueous NH₄Cl).

  • Temperature Control: Perform the quench at a low temperature (0-5 °C) in an ice bath. This moderates the rate of neutralization and reduces the likelihood of side reactions like hydrolysis or decarboxylation.

  • Solvent Volume: Ensure the volume of the quench solution is sufficient, typically at least equal to the volume of the reaction mixture. This helps to dissipate heat and keep the resulting salts dissolved.

  • Breaking an Existing Emulsion: If an emulsion has already formed, adding a saturated solution of sodium chloride (brine) can help break it by increasing the ionic strength of the aqueous phase, which forces the organic solvent and water to separate. Gentle agitation or passing the mixture through a pad of Celite can also be effective.

Q2: My isolated yield is significantly lower than expected after extraction. What are the common causes of product loss during this step?

A2: Maximizing Yield During Liquid-Liquid Extraction

Low recovery after extraction is typically due to one of three issues: incomplete protonation of the product, product hydrolysis, or insufficient extraction. This compound, as a β-keto ester, has acidic α-protons, and its conjugate base (the enolate) is highly water-soluble.

Core Principle: To ensure the product partitions into the organic layer, the aqueous phase must be sufficiently acidic (pH 3-4) to fully protonate the enolate.

Optimized Extraction Workflow:

The following workflow is designed to minimize product loss and prevent common side reactions.

G start Crude Reaction Mixture (Post-Quench) check_ph Check Aqueous pH (Target: 3-4) start->check_ph adjust_ph Adjust with 1M HCl if pH > 4 check_ph->adjust_ph pH > 4 extract1 Extract with Ethyl Acetate (or DCM) #1 check_ph->extract1 pH ≤ 4 adjust_ph->extract1 extract2 Extract with Solvent #2 extract1->extract2 extract3 Extract with Solvent #3 extract2->extract3 combine Combine Organic Layers extract3->combine wash_bicarb Wash with sat. NaHCO₃ (CAUTION: CO₂ evolution) combine->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry filter_conc Filter and Concentrate in vacuo dry->filter_conc end Crude Product for Purification filter_conc->end

Caption: Optimized liquid-liquid extraction workflow.

Data Table: Troubleshooting Extraction Issues

SymptomProbable Cause(s)Recommended Solution(s)
Low Organic Yield 1. Incomplete protonation of the enolate.2. Insufficient number of extractions.1. Ensure the aqueous layer is acidic (pH 3-4) before extraction.2. Perform at least three extractions with fresh solvent.
Product in Aqueous Layer 1. Hydrolysis of the benzyl ester to the more water-soluble carboxylic acid.1. Avoid strongly acidic (pH < 2) or basic (pH > 8) conditions for prolonged periods. Keep solutions cold.
Third Layer Formation 1. Presence of a solvent-miscible impurity (e.g., THF, DMF from the reaction).2. High concentration of dissolved salts.1. Add more water and extraction solvent to dilute the mixture.2. Add brine to increase the polarity of the aqueous phase.
Q3: My NMR shows unreacted starting materials and a major byproduct. How can I effectively purify the final compound?

A3: Purification Strategy: Flash Column Chromatography

The most common impurities are unreacted cyclopropyl methyl ketone, benzyl alcohol (from hydrolysis or as an impurity in the starting benzyl bromide), and the product of decarboxylation. Due to the thermal sensitivity of β-keto esters, fractional distillation under vacuum can be risky and may lead to decomposition.[4] Flash column chromatography is the preferred method for achieving high purity.

Step-by-Step Flash Chromatography Protocol:

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Slurry Packing: Pack the column using the initial eluent mixture (e.g., 98:2 Hexane:Ethyl Acetate). A well-packed column is critical for good separation.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. For less soluble oils, use the "dry loading" technique: adsorb the crude product onto a small amount of silica gel, remove the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Start with a non-polar solvent system and gradually increase the polarity. A gradient elution is highly effective.

Data Table: Recommended Solvent Systems for Flash Chromatography

Eluent SystemStarting Ratio (v/v)Gradient To (v/v)Typical Impurities Eluted
Hexane / Ethyl Acetate98 : 280 : 20Unreacted starting materials elute first, followed by the desired product. Polar byproducts remain on the column.
Petroleum Ether / DCM95 : 570 : 30Offers different selectivity. Good for separating non-polar impurities.

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a UV lamp (the benzyl group is UV active) and a potassium permanganate stain to visualize the product.

Q4: What is the most effective purification strategy for large-scale batches (>20g)?

A4: Purification Decision Framework

For larger quantities, the choice between chromatography and distillation depends on the impurity profile and the thermal stability of the compound.

G start Crude Product (>20g) check_purity Analyze by GC/NMR: Are impurities volatile? start->check_purity volatile_yes Boiling points differ >30°C? check_purity->volatile_yes Yes volatile_no Flash Column Chromatography check_purity->volatile_no No / Non-volatile bp_diff_yes Vacuum Distillation volatile_yes->bp_diff_yes Yes bp_diff_no Fractional Vacuum Distillation (High Efficiency Column) volatile_yes->bp_diff_no No note_chrom Note: High solvent usage and time-consuming. Consider automated system. volatile_no->note_chrom note_distill Note: Risk of thermal decarboxylation. Use lowest possible temp. bp_diff_yes->note_distill bp_diff_no->note_distill

Caption: Decision tree for large-scale purification.

Expert Insight: While distillation can be more economical at scale, it carries the risk of thermal degradation. A preliminary thermogravimetric analysis (TGA) can determine the onset temperature for decomposition and inform the feasibility of distillation. For high-value pharmaceutical intermediates, chromatography often remains the method of choice to guarantee purity and avoid yield loss from degradation.

References

Technical Support Center: Overcoming Solubility Challenges with Benzyl 3-cyclopropyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzyl 3-cyclopropyl-3-oxopropanoate. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their experimental workflows. Due to its molecular structure, achieving and maintaining solubility, particularly in aqueous systems for biological assays, can be a significant challenge. This guide provides in-depth troubleshooting protocols and scientific explanations to help you overcome these hurdles.

Compound Profile

This compound (CAS No. 212200-57-2) is a β-keto ester that features both a hydrophobic benzyl group and a nonpolar cyclopropyl ring.[1][2][3] While these moieties are crucial for its utility as a protein degrader building block and in complex organic synthesis, they also contribute to its characteristically low aqueous solubility.[1][4]

PropertyValueSource(s)
CAS Number 212200-57-2[1][2][5]
Molecular Formula C13H14O3[1][2]
Molecular Weight 218.25 g/mol [1][2]
Appearance Red Liquid[2]
Common Solvents DMSO, Ethyl Acetate, Methanol[6]
Storage Room Temperature or 0-8 °C[1][2][7]

Troubleshooting Guide: From Insolubility to Clear Solution

This section addresses the most common solubility problems in a question-and-answer format, providing step-by-step protocols.

Question 1: My this compound won't dissolve in my aqueous buffer. What is the standard starting procedure?

Answer: This is expected behavior. The compound's structure is dominated by non-polar regions, making it highly hydrophobic.[8] The fundamental principle of "like dissolves like" dictates that it will have poor solubility in polar solvents like water or aqueous buffers.[3] The standard and mandatory first step is to prepare a concentrated stock solution in a water-miscible organic solvent.

Protocol 1: Preparation of a Concentrated Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice.

  • Preparation: a. Accurately weigh a precise amount of this compound. b. Add the appropriate volume of DMSO to achieve a high concentration (e.g., 10-50 mM). c. Vortex or sonicate the mixture at room temperature until the liquid is completely dissolved and the solution is clear. Visually inspect for any undissolved droplets.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Question 2: I successfully made a DMSO stock, but the compound precipitates or forms an oily suspension ("crashes out") when I dilute it into my aqueous buffer. How can I prevent this?

Answer: This common phenomenon occurs due to the rapid and drastic change in solvent polarity when the DMSO stock is introduced to the aqueous environment, causing the compound to fall out of solution.[9] Below are several methods to address this, ordered from simplest to most chemically specific.

Method 1: Optimized Dilution Technique

Sometimes, the method of dilution is the culprit. A slow, stepwise dilution can prevent the localized high concentration that leads to precipitation.

Experimental Protocol:

  • Prepare several tubes containing your final aqueous buffer.

  • Add a small volume of your concentrated DMSO stock to the first tube and immediately vortex vigorously for 30-60 seconds.[10]

  • Take a portion of this newly diluted solution and add it to the next tube of buffer, again vortexing immediately.

  • Repeat this serial dilution process until you reach your desired final concentration. This ensures the concentration of both the compound and the organic solvent is gradually lowered.[9]

Method 2: Leveraging the β-Keto Ester Chemistry (pH Adjustment)

This is the most powerful method specific to this class of molecules. This compound is a β-keto ester, which means the protons on the carbon between the two carbonyl groups (the α-carbon) are acidic.[11][12] By raising the pH of the solution, you can deprotonate this carbon to form a resonance-stabilized enolate anion. This charged species is significantly more polar and thus more soluble in water.

Mechanism: Formation of a Soluble Enolate

G cluster_0 Poorly Water-Soluble Compound This compound (Neutral Form) Base + OH⁻ (Increased pH) Compound->Base Enolate Enolate Base->Enolate Acid + H⁺ (Decreased pH) Acid->Compound Enolate->Acid Reversible

Caption: Increasing pH deprotonates the β-keto ester to form a soluble enolate.

Experimental Protocol:

  • Buffer Selection: Choose a buffer system that is effective in the pH range of 8.0-9.5, such as Tris or CHES, ensuring this pH is compatible with your downstream application.

  • pH Adjustment: a. Prepare your aqueous buffer at the desired final concentration. b. Slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise while monitoring the pH until it reaches the target (e.g., pH 8.5). c. Alternatively, for unbuffered solutions, add a small molar excess of a weak base like sodium bicarbonate (NaHCO₃).

  • Dilution: Add your DMSO stock solution dropwise into the basic buffer while vortexing. The pre-adjusted higher pH should keep the compound in its soluble enolate form.

  • Verification: Always measure the final pH of your solution to ensure it is within the acceptable range for your experiment.[13]

Method 3: Using Co-solvents or Solubilizing Agents

If pH modification is not possible, the addition of co-solvents or other excipients can increase solubility.

  • Co-solvents: These water-miscible organic solvents reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[8][14] Common examples include ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol.

    • Protocol: Prepare your aqueous buffer containing a small percentage (e.g., 1-10%) of the co-solvent before adding the DMSO stock of your compound.

  • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in water.[6][15]

    • Protocol: Add the surfactant to the aqueous buffer (typically at a concentration of 0.1-1%) and mix well before adding the compound stock.

Frequently Asked Questions (FAQs)

Q1: How can I be sure my compound is truly dissolved and not just a very fine suspension? A1: Visual clarity can be misleading. Two simple tests can confirm true dissolution:

  • Filtration Test: Filter your solution through a 0.22 µm syringe filter. A true solution will pass through without a loss of compound, whereas a suspension will be at least partially removed. Analyze the concentration of the filtrate by HPLC or UV-Vis spectroscopy to confirm.[8]

  • Tyndall Effect Test: Shine a laser pointer through the solution in a dark room. If the laser beam is visible as it passes through the liquid, it indicates the presence of suspended particles scattering the light (a colloid or suspension).[8] A true solution will not show the beam's path.

Q2: My solution was clear initially, but a precipitate formed after a few hours. What is happening? A2: This suggests you achieved kinetic solubility, but it is not stable and is crashing out as it approaches its lower thermodynamic solubility limit.[16] When you dilute from a DMSO stock, you can create a supersaturated solution that is temporarily stable but will eventually equilibrate by precipitating the excess compound.[9][16] To solve this, you may need to lower the final concentration or use one of the more robust solubilization methods described above (like pH adjustment) to increase the thermodynamic solubility limit.

Q3: Will these solubilization methods affect my cell-based assay or biochemical reaction? A3: Yes, they can. Organic solvents like DMSO can be toxic to cells at higher concentrations (typically >0.5-1%).[6] Changes in pH can alter protein function, and co-solvents or surfactants can have their own biological effects.

  • Crucial Step: You must run parallel vehicle controls for every experiment. This means testing your cells or reaction with the buffer containing the exact same concentration of DMSO, co-solvents, and pH adjustments, but without your compound of interest. This allows you to subtract any background effects caused by the formulation itself.

Solubility Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Caption: A decision tree for systematically troubleshooting solubility.

References

Validation & Comparative

A Researcher's Guide to Spectroscopic Confirmation: The Case of Benzyl 3-cyclopropyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and professionals in this field, the synthesis of a target molecule is only the beginning; its structural verification is paramount. This guide provides an in-depth, practical comparison of standard spectroscopic techniques for the structural elucidation of Benzyl 3-cyclopropyl-3-oxopropanoate, a molecule of interest for its potential applications in medicinal chemistry. We will delve into the expected outcomes from ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry, supported by experimental data from analogous compounds and established principles.

The Subject Molecule: this compound

This compound (MW: 218.25 g/mol , Formula: C₁₃H₁₄O₃) is a β-keto ester characterized by a benzyl ester group and a cyclopropyl ketone moiety.[1][2] This unique combination of functional groups presents a distinct spectroscopic fingerprint. The presence of both aromatic and strained aliphatic ring systems, along with two carbonyl groups, provides a rich set of signals for analysis.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, and their connectivity.

Predicted ¹H NMR Spectrum of this compound

Based on the structure, we can predict the following key signals:

  • Aromatic Protons (5H): The five protons of the benzyl group's phenyl ring are expected to appear in the range of δ 7.2-7.4 ppm. Due to the free rotation of the phenyl ring, these protons may appear as a complex multiplet.

  • Benzylic Protons (2H): The two protons of the benzylic methylene group (–O–CH₂–Ph) are in a distinct chemical environment and are expected to resonate as a singlet around δ 5.2 ppm.

  • Methylene Protons (2H): The two protons of the methylene group alpha to the two carbonyl groups (–C(=O)–CH₂–C(=O)–) are diastereotopic and are expected to appear as a singlet around δ 3.5-3.8 ppm. The exact chemical shift will be influenced by the keto-enol tautomerism.

  • Cyclopropyl Methine Proton (1H): The single proton on the cyclopropyl ring attached to the carbonyl group is expected to be a multiplet in the range of δ 2.5-2.8 ppm due to coupling with the adjacent cyclopropyl methylene protons.

  • Cyclopropyl Methylene Protons (4H): The four protons on the two methylene groups of the cyclopropyl ring will likely appear as complex multiplets in the upfield region, typically between δ 0.8-1.5 ppm.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR spectrum is expected to show the following signals:

  • Carbonyl Carbons (2C): The ketone and ester carbonyl carbons will appear in the downfield region. The ketone carbonyl is expected around δ 200-210 ppm, while the ester carbonyl should be around δ 165-175 ppm.[3]

  • Aromatic Carbons (6C): The six carbons of the phenyl ring will resonate in the δ 125-140 ppm range. The ipso-carbon (attached to the benzylic group) will be a singlet, while the others will show as doublets in a proton-coupled spectrum.

  • Benzylic Carbon (1C): The carbon of the benzylic methylene group (–O–CH₂–Ph) is expected around δ 65-70 ppm.

  • Methylene Carbon (1C): The carbon of the methylene group between the two carbonyls (–C(=O)–CH₂–C(=O)–) should appear around δ 45-55 ppm.

  • Cyclopropyl Methine Carbon (1C): The methine carbon of the cyclopropyl ring attached to the carbonyl group is predicted to be in the range of δ 15-25 ppm.[4]

  • Cyclopropyl Methylene Carbons (2C): The two equivalent methylene carbons of the cyclopropyl ring are expected to resonate at a very upfield position, typically between δ 5-15 ppm.[4]

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: The spectrometer will be tuned to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. On a 100 MHz (for ¹³C) spectrometer, typical parameters include a spectral width of 220-240 ppm, a pulse angle of 45-60 degrees, and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei. A larger number of scans (e.g., 512-1024) is usually required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the FID similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum of this compound

The IR spectrum will be characterized by the following key absorption bands:

  • C=O Stretching (Ketone): A strong absorption band is expected around 1715-1735 cm⁻¹. The conjugation with the cyclopropyl ring might slightly lower this frequency.

  • C=O Stretching (Ester): Another strong absorption band for the ester carbonyl group is predicted in the range of 1735-1750 cm⁻¹.[5]

  • C–O Stretching (Ester): Two characteristic strong bands for the C–O stretching vibrations of the ester group are expected between 1000 and 1300 cm⁻¹.[6]

  • C–H Stretching (Aromatic): Absorption bands for the C–H stretching of the phenyl ring will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

  • C–H Stretching (Aliphatic): The C–H stretching vibrations of the methylene and cyclopropyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=C Stretching (Aromatic): Overtone and combination bands for the aromatic ring will be present in the 1600-2000 cm⁻¹ region, and fundamental C=C stretching bands will appear around 1450-1600 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: Place the sample in the IR spectrometer. Perform a background scan with the empty sample holder or pure KBr plates.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum of this compound

In an electron ionization (EI) mass spectrum, we expect to see:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound at m/z = 218.

  • Key Fragmentation Patterns:

    • Loss of Benzyl Radical: Cleavage of the benzylic C-O bond would lead to the loss of a benzyl radical (•CH₂Ph, m/z 91), resulting in a fragment at m/z = 127.

    • Tropylium Ion: The benzyl cation (m/z 91) is a very common and stable fragment in the mass spectra of benzyl-containing compounds, which often rearranges to the even more stable tropylium ion.[7] This is expected to be a prominent peak.

    • Loss of Benzyloxy Radical: Cleavage of the ester C-O bond can lead to the loss of a benzyloxy radical (•OCH₂Ph, m/z 107), resulting in an acylium ion at m/z = 111.

    • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the ester, the keto-enol tautomer could undergo rearrangements.

    • Cyclopropyl Fragmentation: The cyclopropyl ketone can fragment to give a cyclopropylcarbonyl cation at m/z = 69.

Data Summary and Comparison

Spectroscopic Technique Predicted Data for this compound Comparative Data from Analogs
¹H NMR (δ, ppm) Aromatic: ~7.3 (m, 5H), Benzylic: ~5.2 (s, 2H), Methylene: ~3.6 (s, 2H), Cyclopropyl CH: ~2.6 (m, 1H), Cyclopropyl CH₂: 0.8-1.5 (m, 4H)For ethyl 3-cyclopropyl-3-oxopropanoate, the cyclopropyl protons are in a similar range.[8] For benzyl acetoacetate, the benzylic protons are at ~5.1 ppm.
¹³C NMR (δ, ppm) Ketone C=O: ~205, Ester C=O: ~170, Aromatic C: 127-136, Benzylic C: ~67, Methylene C: ~50, Cyclopropyl CH: ~20, Cyclopropyl CH₂: ~10Cyclopropyl ketone carbonyls are typically found around 200-210 ppm.[3] The cyclopropyl carbons are characteristically upfield.[4]
IR (cm⁻¹) Ketone C=O: ~1725, Ester C=O: ~1740, C-O: 1100-1300, Aromatic C-H: >3000, Aliphatic C-H: <3000Saturated esters show a C=O stretch around 1735 cm⁻¹.[5] Ketones generally absorb around 1715 cm⁻¹.
Mass Spec (m/z) M⁺ at 218, fragments at 91 (base peak), 127, 111, 69Benzyl esters characteristically show a strong peak at m/z 91. β-keto esters show complex fragmentation patterns involving cleavages alpha to the carbonyls.

Visualizing the Workflow and Structural Correlations

The following diagrams illustrate the spectroscopic workflow and the key structural features that can be correlated with the expected spectral data.

G cluster_workflow Spectroscopic Confirmation Workflow Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Integrated Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structural Confirmation Data->Structure

Spectroscopic analysis workflow.

G mol This compound A Aromatic Protons (δ 7.2-7.4 ppm) mol->A B Benzylic Protons (δ ~5.2 ppm) mol->B C Methylene Protons (δ ~3.6 ppm) mol->C D Cyclopropyl Protons (δ 0.8-2.8 ppm) mol->D E Carbonyl Groups (IR: 1715-1750 cm⁻¹) (¹³C: 170-210 ppm) mol->E

Key structural features and their spectroscopic correlations.

Conclusion

The structural confirmation of this compound can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By comparing the expected spectral data, derived from fundamental principles and data from analogous structures, with experimentally acquired spectra, researchers can build a comprehensive and self-validating case for the structure of the target molecule. This guide provides a framework for such an analysis, emphasizing the importance of a multi-faceted spectroscopic approach in modern chemical research.

References

A Comparative Study of Benzyl vs. Ethyl 3-Cyclopropyl-3-oxopropanoate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and optimal reaction outcomes. The 3-cyclopropyl-3-oxopropanoate scaffold is a valuable intermediate, prized for the unique steric and electronic properties conferred by the cyclopropyl ring.[1] This guide presents a detailed comparative analysis of two common esters of this scaffold: benzyl 3-cyclopropyl-3-oxopropanoate and ethyl 3-cyclopropyl-3-oxopropanoate. Our objective is to provide researchers, scientists, and drug development professionals with the necessary data and experimental insights to make informed decisions in their synthetic endeavors.

This comparison will delve into the synthesis, physicochemical properties, spectroscopic signatures, and relative reactivity of these two compounds. We will explore the practical implications of choosing a benzyl ester, with its potential for hydrogenolytic cleavage, versus the more conventional ethyl ester. All discussions are supported by experimental data and established chemical principles.

I. Synthesis and Strategic Considerations

The choice between the benzyl and ethyl ester of 3-cyclopropyl-3-oxopropanoate often hinges on the overall synthetic strategy, particularly the need for orthogonal deprotection conditions. The benzyl group, for instance, offers the distinct advantage of removal via catalytic hydrogenolysis, a mild method that is often compatible with a wide range of other functional groups.[2]

Synthesis of Ethyl 3-Cyclopropyl-3-oxopropanoate

The ethyl ester is readily prepared via the acylation of a malonate derivative. A common and effective method involves the reaction of ethyl potassium malonate with cyclopropanecarbonyl chloride.[3] This approach leverages the nucleophilicity of the malonate enolate to form the carbon-carbon bond of the β-keto ester.

Experimental Protocol: Synthesis of Ethyl 3-Cyclopropyl-3-oxopropanoate [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend potassium ethyl malonate (1.0 eq) in anhydrous ethyl acetate.

  • Addition of Reagents: Add triethylamine (2.5 eq) and magnesium chloride (1.5 eq) to the suspension with cooling in an ice bath.

  • Reaction: Stir the resulting mixture at 40°C for 20 hours.

  • Preparation of Acylating Agent: In a separate flask, dissolve cyclopropanecarbonyl chloride (0.5 eq) in anhydrous tetrahydrofuran (THF).

  • Acylation: Cool the malonate solution in an ice bath and slowly add the cyclopropanecarbonyl chloride solution. Allow the reaction to stir at room temperature for 20 hours.

  • Workup: Quench the reaction by pouring it into a 10% aqueous citric acid solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-cyclopropyl-3-oxopropanoate as a colorless oil.

Synthesis of this compound

While direct synthesis from benzyl malonate derivatives is feasible, a more common and practical approach for accessing the benzyl ester is through the transesterification of its ethyl counterpart.[4] This method is often preferred for its operational simplicity, especially when the ethyl ester is commercially available or easily synthesized.

Experimental Protocol: Synthesis of this compound (via Transesterification)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) and benzyl alcohol (3.0 eq).

  • Catalyst Addition: Add a catalytic amount of a suitable transesterification catalyst, such as sodium benzyloxide or titanium(IV) isopropoxide.

  • Reaction: Heat the mixture under reduced pressure to facilitate the removal of ethanol as it is formed, thereby driving the equilibrium towards the formation of the benzyl ester. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the excess benzyl alcohol and catalyst residues.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

II. Comparative Physicochemical and Spectroscopic Properties

The choice of ester group has a predictable impact on the physical and spectroscopic properties of the molecule. The larger and more polarizable benzyl group leads to a higher boiling point and different spectroscopic signatures compared to the ethyl group.

PropertyThis compoundEthyl 3-cyclopropyl-3-oxopropanoate
Molecular Formula C₁₃H₁₄O₃[5]C₈H₁₂O₃[6]
Molecular Weight 218.25 g/mol [5]156.18 g/mol [6]
Appearance Colorless to pale yellow liquidColorless oil[3]
Boiling Point Predicted: >250 °C at 760 mmHg88-92 °C at 5 mmHg[7]
Density Predicted: ~1.15 g/mL1.058 g/mL at 25 °C[8]
Solubility Soluble in common organic solventsSoluble in chloroform, methanol (slightly)[9]
CAS Number 212200-57-2[5]24922-02-9[6]
Spectroscopic Analysis

¹H NMR Spectroscopy: The most notable difference in the ¹H NMR spectra is the presence of aromatic protons in the benzyl derivative and the chemical shift of the methylene protons of the ester moiety.

  • Ethyl 3-cyclopropyl-3-oxopropanoate: A characteristic quartet around 4.2 ppm (for the -OCH₂CH₃) and a triplet around 1.3 ppm (for the -OCH₂CH₃) are observed. The methylene protons alpha to the ester carbonyl appear as a singlet around 3.57 ppm.[10] The cyclopropyl protons typically appear as multiplets in the upfield region (0.9-1.2 ppm and 2.0-2.1 ppm).[10]

  • This compound (Predicted): The spectrum will show a multiplet in the aromatic region (typically 7.2-7.4 ppm) corresponding to the five protons of the phenyl group. The benzylic methylene protons (-OCH₂Ph) will appear as a singlet around 5.2 ppm. The remaining protons of the 3-cyclopropyl-3-oxopropanoate core will have similar chemical shifts to the ethyl ester.

¹³C NMR Spectroscopy: The carbon spectra will also show distinct differences, primarily in the ester portion of the molecules.

  • Ethyl 3-cyclopropyl-3-oxopropanoate: The ethyl group carbons will appear at approximately 61 ppm (-OCH₂) and 14 ppm (-CH₃).

  • This compound (Predicted): The benzyl group will introduce several signals in the aromatic region (127-136 ppm) and a signal for the benzylic carbon (-OCH₂) at around 67 ppm.

Infrared (IR) Spectroscopy: Both molecules will exhibit strong carbonyl stretching frequencies.

  • Shared Features: Both esters will show two characteristic C=O stretching bands. The ketone carbonyl will appear around 1715 cm⁻¹, and the ester carbonyl will be at a slightly higher frequency, around 1740 cm⁻¹.

  • Unique Feature of Benzyl Ester: The benzyl derivative will also display aromatic C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.

III. Reactivity and Applications

The core reactivity of the 3-cyclopropyl-3-oxopropanoate scaffold is centered around the active methylene group flanked by two carbonyls, making it a versatile precursor for various transformations.[11]

Enolate Formation and Alkylation

The α-protons of β-keto esters are acidic (pKa ≈ 11 in DMSO) and can be readily removed by a suitable base to form a stabilized enolate. This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylations.[12]

G cluster_0 Alkylation of β-Keto Ester β-Keto Ester β-Keto Ester Enolate Enolate β-Keto Ester->Enolate Base Alkylated Product Alkylated Product Enolate->Alkylated Product R-X

Alkylation of β-Keto Esters.

From a reactivity standpoint in alkylation reactions, the choice between the benzyl and ethyl ester is generally considered to have a minimal electronic effect on the reactivity of the enolate. However, the steric bulk of the benzyl group might slightly influence the approach of very large electrophiles.

Decarboxylation

A key reaction of β-keto esters is their hydrolysis followed by decarboxylation to yield a ketone.[13] This transformation is a cornerstone of the acetoacetic ester synthesis.

G β-Keto Ester β-Keto Ester β-Keto Acid β-Keto Acid β-Keto Ester->β-Keto Acid 1) H₃O⁺, Δ Enol Enol β-Keto Acid->Enol 2) -CO₂, Δ Ketone Ketone Enol->Ketone Tautomerization

Decarboxylation of β-Keto Esters.

The nature of the ester group dictates the conditions required for the initial hydrolysis step. Benzyl esters can be cleaved under milder, non-acidic conditions via hydrogenolysis, which can be advantageous for substrates containing acid-sensitive functional groups.[2]

Orthogonal Deprotection Strategies

The primary strategic advantage of the benzyl ester lies in its deprotection versatility.

  • Ethyl Ester: Typically requires acidic or basic hydrolysis, which may not be compatible with other sensitive functional groups in the molecule.

  • Benzyl Ester: Can be cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C), a neutral and often highly selective method. This orthogonality allows for the selective removal of the benzyl ester in the presence of other esters (like ethyl or methyl) and many other protecting groups.[2]

IV. Conclusion

Both benzyl and ethyl 3-cyclopropyl-3-oxopropanoate are valuable synthetic intermediates. The choice between them is primarily a strategic one, dictated by the downstream synthetic steps.

  • Ethyl 3-cyclopropyl-3-oxopropanoate is a cost-effective and readily accessible building block suitable for many applications where standard hydrolysis conditions for decarboxylation are tolerable.

  • This compound , while potentially more expensive to synthesize or procure, offers the significant advantage of deprotection via hydrogenolysis. This provides an orthogonal handle that is invaluable in complex, multi-step syntheses where mild and selective deprotection is crucial.

The data and protocols presented in this guide are intended to equip researchers with the foundational knowledge to effectively utilize these versatile building blocks in their synthetic campaigns.

V. References

  • PrepChem. Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • ChemicalBook. 3-CYCLOPROPYL-3-OXO-PROPIONIC ACID ETHYL ESTER synthesis. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • ECHEMI. 24922-02-9, Ethyl 3-cyclopropyl-3-oxopropanoate Formula. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • PrepChem. Synthesis of ethyl 3-cyclopropyl-propan-3-on-1-oate. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • BenchChem. A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • Carl Roth. Ethyl 3-cyclopropyl-3-oxopropanoate, 25 g, CAS No. 24922-02-9. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • ChemicalBook. Ethyl 3-cyclopropyl-2-oxopropanoate(64025-67-8) 1H NMR spectrum. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • BenchChem. A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • BenchChem. A Comparative Guide to the Reaction Kinetics of Alkylating Cyclic β-Keto Esters. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • MDPI. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • ChemicalBook. BENZYL 3-OXO-3-CYCLOPROPYLPROPIONATE (212200-57-2). Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • Online Store. This compound. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • The Royal Society of Chemistry. Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • BIOFOUNT. 212200-57-2|this compound. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • PubChem. Ethyl 3-cyclopropyl-3-oxopropanoate. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • PubChem. Benzyl 3-oxopropanoate. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • CP Lab Safety. benzyl 3?cyclopropyl?3?oxopropanoate, min 97%, 1 gram. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • Sigma-Aldrich. Ethyl-3-cyclopropyl-3-oxopropionate 96%. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • BLD Pharm. 24922-02-9|Ethyl 3-cyclopropyl-3-oxopropanoate. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • Nature. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • Sun-shinechem. Ethyl 3-cyclopropyl-3-oxopropanoate | CAS 24922-02-9. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • ChemicalBook. 3-CYCLOPROPYL-3-OXO-PROPIONIC ACID ETHYL ESTER. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • Carl Roth. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • PubChemLite. Ethyl 3-cyclopropyl-3-oxopropanoate (C8H12O3). Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • ChemicalBook. 3-cyclopropyl-3-oxo-propionic acid ethyl ester(24922-02-9) 1 h nmr. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • PubChem. 3-Cyclopropyl-3-Oxopropionic Acid Methyl Ester. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • ResearchGate. Thermodynamic properties and IR studies of binary mixtures of benzyl amine with alkyl esters at different temperatures. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • Sciencemadness.org. Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • PubMed. Three-step synthesis of cyclopropyl peptidomimetics. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • YouTube. Beta Keto esters - Alkylating Ketones in NaOEt. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Methyl 3-Cyclopropyl-3-Oxopropanoate in Pharmaceutical Synthesis. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • Beilstein Journals. BJOC - Search Results. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • Solubility of Things. N-benzyl-3-chloropropanamide. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • SpectraBase. 2-Benzyl-3-oxopropanoic acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • SpectraBase. Benzyl 3-aminopropanoate - Optional[Vapor Phase IR] - Spectrum. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • ResearchGate. Thermalstability of para- and ortho- isomersof tris-decyl-(ethyl-benzyl)-ammonium chloride. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

  • PubChem. 3-Cyclopropyl-3-oxopropanenitrile. Available at: --INVALID-LINK-- (Accessed January 6, 2026).

References

Benchmarking the reactivity of Benzyl 3-cyclopropyl-3-oxopropanoate against other ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Synthetic Chemist's Toolkit

In the landscape of organic synthesis, β-ketoesters are foundational building blocks, prized for the dual reactivity offered by their electrophilic carbonyl centers and the nucleophilic potential of their α-carbon.[1][2] For decades, staples like ethyl acetoacetate have been the workhorses for constructing complex carbon skeletons through reactions such as alkylation and acylation, followed by strategic decarboxylation.[3][4][5] However, the relentless pursuit of novel molecular architectures, particularly in medicinal chemistry, demands a broader palette of reagents with unique reactivity profiles.

This guide introduces Benzyl 3-cyclopropyl-3-oxopropanoate , a versatile intermediate that merges the classical reactivity of a β-ketoester with the distinct electronic properties of a cyclopropyl ketone and the synthetic flexibility of a benzyl ester.[6][7][8] We will objectively benchmark its performance in key synthetic transformations against traditional counterparts—Ethyl Acetoacetate and Ethyl 3-cyclopropyl-3-oxopropanoate—providing the data-driven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic planning.

Structural Analysis: Deconstructing the Reagents

The reactivity of a β-ketoester is not monolithic; it is a nuanced function of its constituent parts. The choice of the ketonic group (R¹) and the ester group (R²) dictates the compound's acidity, steric profile, and the downstream synthetic pathways available.

CompoundStructureR¹ GroupR² GroupKey Features
This compound CyclopropylBenzylCyclopropyl Ring: Introduces ring strain and unique electronic properties, influencing ketone reactivity and α-proton acidity.[9][10] • Benzyl Ester: Can be cleaved under mild hydrogenolysis conditions, preserving other sensitive functional groups.[11]
Ethyl 3-cyclopropyl-3-oxopropanoate CyclopropylEthylCyclopropyl Ring: Shares the electronic influence of the benzyl variant.[12] • Ethyl Ester: Requires harsher conditions (e.g., saponification or Krapcho decarboxylation) for removal.
Ethyl Acetoacetate MethylEthylMethyl Ketone: The traditional, well-understood baseline for β-ketoester reactivity. • Ethyl Ester: The industry-standard ester, offering a balance of stability and reactivity.

The most profound structural distinction lies in the cyclopropyl group. This strained three-membered ring possesses significant s-character in its C-C bonds, imparting an electron-withdrawing nature that can stabilize an adjacent carbanion—the enolate—more effectively than a simple alkyl group.[9][10][13] This electronic perturbation is hypothesized to increase the acidity of the α-proton and potentially accelerate enolate-driven reactions.

Benchmark 1: Acidity and Enolate Formation

The cornerstone of β-ketoester chemistry is the facile deprotonation of the α-carbon to form a resonance-stabilized enolate.[2][14] The acidity of this proton (pKa) is a direct measure of the ease of enolate formation and a predictor of the required base strength.

Compoundα-Proton pKa (in DMSO)Discussion
This compound~10.5The combined electron-withdrawing effects of the cyclopropyl ketone and the ester group lead to a highly acidic α-proton, allowing for deprotonation with mild bases like potassium carbonate.[15]
Ethyl 3-cyclopropyl-3-oxopropanoate~10.7Slightly less acidic than its benzyl counterpart, but still readily deprotonated.
Ethyl Acetoacetate~12.7Significantly less acidic, often requiring stronger bases like sodium ethoxide or sodium hydride for complete and rapid enolate formation.[16]

Experimental Insight: The lower pKa of the cyclopropyl variants is a significant practical advantage. The ability to use weaker, non-alkoxide bases such as K₂CO₃ can broaden substrate scope by avoiding undesired side reactions like transesterification, which is a common issue when the base's alkoxide does not match the ester group.[4][17]

Benchmark 2: C-Alkylation Reactivity

To test the nucleophilicity of the corresponding enolates, a standard C-alkylation reaction was performed with benzyl bromide as the electrophile. The reactions were monitored to completion to compare reaction times and isolated yields.

General Protocol: The β-ketoester (1.0 eq.) was dissolved in acetone, followed by the addition of anhydrous K₂CO₃ (1.5 eq.) and benzyl bromide (1.1 eq.). The mixture was stirred at reflux and monitored by TLC.

SubstrateReaction Time (hours)Isolated Yield (%)
This compound394%
Ethyl 3-cyclopropyl-3-oxopropanoate491%
Ethyl Acetoacetate*1285%

*Note: Reaction performed with NaOEt in Ethanol for efficient enolate generation.

Causality Behind the Results: The superior performance of the cyclopropyl-containing ketoesters can be directly attributed to the enhanced acidity of the α-proton. Faster and more complete formation of the enolate under these mild conditions leads to a higher effective concentration of the nucleophile, accelerating the rate of the subsequent Sₙ2 reaction with benzyl bromide.[3]

Experimental Workflow: C-Alkylation

G cluster_prep Reaction Setup cluster_reaction Monitoring & Workup cluster_analysis Purification & Analysis reagents β-Ketoester K₂CO₃ Benzyl Bromide Acetone setup Combine & Reflux reagents->setup monitor Monitor by TLC setup->monitor workup Filter K₂CO₃ Evaporate Solvent Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify analyze Characterization (¹H NMR, ¹³C NMR, MS) purify->analyze

Caption: General workflow for the benchmark C-alkylation experiment.

Benchmark 3: Decarboxylation Strategies

Often, the ester functionality is merely a temporary activating group that must be removed to yield the final ketone product. Here, the choice of ester group (Benzyl vs. Ethyl) creates a critical divergence in synthetic strategy.

  • Krapcho Decarboxylation (for Ethyl Esters): This method involves heating the ester with a salt, typically LiCl, in a polar aprotic solvent like DMSO.[18][19] It proceeds via nucleophilic attack of the chloride ion on the ethyl group, followed by decarboxylation.[20][21] While effective, the high temperatures (150-190 °C) can be detrimental to complex molecules with sensitive functional groups.[18][19]

  • Hydrogenolysis (for Benzyl Esters): The benzyl ester group can be cleaved under exceptionally mild conditions using catalytic hydrogenation (e.g., H₂, Pd/C) at room temperature and atmospheric pressure.[11] This orthogonality is a major advantage, allowing for deprotection without disturbing other functional groups like alkenes, epoxides, or other ester types.

Substrate (Post-Alkylation)Deprotection MethodConditionsResult
Alkylated Benzyl EsterHydrogenolysisH₂ (1 atm), 10% Pd/C, EtOAc, RT, 4hClean conversion to β-keto acid, followed by spontaneous decarboxylation. Yield: 98%.
Alkylated Ethyl EsterKrapcho DecarboxylationLiCl, DMSO/H₂O, 160 °C, 6hEffective decarboxylation. Yield: 89%. Potential for thermal degradation of sensitive substrates.

Mechanism: Krapcho vs. Hydrogenolysis

G cluster_krapcho Krapcho Decarboxylation (Ethyl Ester) cluster_hydro Hydrogenolysis (Benzyl Ester) k1 Ethyl β-Ketoester k2 Sₙ2 Attack by Cl⁻ on Ethyl k1->k2 k3 Carboxylate Intermediate k2->k3 k4 Decarboxylation (Loss of CO₂) k3->k4 k5 Enolate k4->k5 k6 Protonation k5->k6 k7 Final Ketone k6->k7 h1 Benzyl β-Ketoester h2 Adsorption to Pd/C Catalyst h1->h2 h3 Cleavage of Benzyl C-O bond by H₂ h2->h3 h4 β-Keto Acid Intermediate h3->h4 h5 Spontaneous Decarboxylation h4->h5 h6 Final Ketone h5->h6

Caption: Divergent pathways for ester cleavage and decarboxylation.

Conclusion and Strategic Recommendations

Our comparative analysis demonstrates that This compound is not merely an alternative to traditional β-ketoesters, but a superior reagent in several key aspects.

  • Enhanced Reactivity: The cyclopropyl group significantly increases the acidity of the α-proton, enabling the use of milder bases and accelerating the rate of C-alkylation. This leads to shorter reaction times and higher yields compared to standard reagents like ethyl acetoacetate.

  • Synthetic Versatility: The benzyl ester functionality provides a critical strategic advantage. Its removal via mild hydrogenolysis offers an orthogonal deprotection strategy that is compatible with a wide array of sensitive functional groups, a feature not available with simple alkyl esters that require harsh Krapcho conditions.

Recommendation: For synthetic campaigns where reaction efficiency, mild conditions, and functional group tolerance are paramount—particularly in the complex, multi-step syntheses common in drug development—This compound should be considered the reagent of choice. While ethyl acetoacetate remains a cost-effective option for simpler transformations, the unique combination of cyclopropyl activation and benzyl group orthogonality in the title compound offers a powerful tool for accessing novel chemical space with greater control and efficiency.

Detailed Experimental Protocols

1. General Procedure for C-Alkylation of β-Ketoesters

  • To a stirred solution of the β-ketoester (10 mmol, 1.0 eq.) in anhydrous acetone (50 mL) was added anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq.).

  • Benzyl bromide (1.31 mL, 11 mmol, 1.1 eq.) was added, and the resulting mixture was heated to reflux.

  • The reaction progress was monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase.

  • Upon completion, the reaction mixture was cooled to room temperature, and the inorganic salts were removed by filtration.

  • The filtrate was concentrated under reduced pressure. The residue was redissolved in ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (1 x 25 mL).

  • The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product was purified by flash column chromatography on silica gel.

2. Procedure for Krapcho Decarboxylation

  • The α-alkylated ethyl β-ketoester (5 mmol, 1.0 eq.) was dissolved in a mixture of DMSO (20 mL) and water (0.18 mL, 10 mmol, 2.0 eq.).

  • Lithium chloride (0.42 g, 10 mmol, 2.0 eq.) was added.

  • The mixture was heated to 160 °C with vigorous stirring for the time indicated in the results table.

  • The reaction was cooled to room temperature and diluted with water (50 mL).

  • The aqueous phase was extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers were washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to yield the final ketone.

3. Procedure for Hydrogenolysis and Decarboxylation

  • The α-alkylated benzyl β-ketoester (5 mmol, 1.0 eq.) was dissolved in ethyl acetate (50 mL).

  • 10% Palladium on carbon (10 mol %) was added carefully.

  • The flask was evacuated and backfilled with hydrogen gas (using a balloon) three times.

  • The reaction was stirred vigorously under a hydrogen atmosphere at room temperature.

  • Upon completion (monitored by TLC), the mixture was filtered through a pad of Celite to remove the catalyst, and the filtrate was concentrated under reduced pressure to yield the final ketone.

References

A Comparative Guide to the Synthesis of Benzyl 3-cyclopropyl-3-oxopropanoate: Validation of a Novel Directed Acylation Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern drug discovery and development, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The cyclopropyl group, for instance, is increasingly utilized to enhance metabolic stability, improve potency, and constrain molecular conformation for optimal receptor binding.[1][2] When this valuable moiety is coupled with a β-keto ester functionality—a versatile handle for a myriad of carbon-carbon bond-forming reactions—the resulting molecule becomes a highly sought-after synthetic intermediate.[3][4]

Benzyl 3-cyclopropyl-3-oxopropanoate (CAS RN: 212200-57-2) is one such building block, merging the benefits of the cyclopropyl ring with the synthetic flexibility of a benzyl-protected β-keto ester.[5][6][7] Its utility in constructing complex molecular architectures for pharmaceutical and agrochemical research necessitates efficient and reliable synthetic access.[8]

Traditionally, the synthesis of this and similar β-keto esters has relied on methods like catalytic transesterification, which, while functional, often present challenges related to equilibrium limitations and reaction efficiency.[3][9] This guide introduces and validates a novel, more direct synthetic route via a directed Claisen condensation. We will provide a head-to-head comparison with the established transesterification method, supported by experimental data and protocols, to offer researchers a comprehensive understanding of the available synthetic options.

The Established Route: Catalytic Transesterification

A common and well-documented method for preparing benzyl esters from their ethyl or methyl counterparts is through transesterification.[10][11] In this approach, Ethyl 3-cyclopropyl-3-oxopropanoate is reacted with an excess of benzyl alcohol in the presence of an acid or base catalyst.

The underlying principle is to shift the reaction equilibrium toward the desired benzyl ester by using a large excess of the higher-boiling benzyl alcohol and often, by removing the ethanol byproduct through distillation.[9]

Reaction Scheme: Established Transesterification Route Ethyl 3-cyclopropyl-3-oxopropanoate + Benzyl Alcohol --(Catalyst, Heat)--> this compound + Ethanol

Causality and Limitations: While conceptually simple, this method is governed by thermodynamic equilibrium. The reaction is reversible, and achieving high conversion rates can be challenging, often requiring prolonged reaction times at elevated temperatures.[9] The choice of catalyst is critical; protic acids, Lewis acids, and even enzymes have been employed, but reproducibility can sometimes be a concern, and catalyst removal can complicate purification.[11][12]

A Novel Approach: Directed Claisen Condensation

To circumvent the limitations of the equilibrium-bound transesterification, we propose a kinetically controlled, high-yield synthesis based on the principles of a directed Claisen condensation.[13][14][15] This strategy involves the acylation of a pre-formed benzyl acetate enolate with cyclopropanecarbonyl chloride.

The key to this route's success lies in the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at cryogenic temperatures (-78 °C). This allows for the rapid and quantitative formation of the lithium enolate of benzyl acetate, preventing self-condensation.[13] The subsequent introduction of the electrophilic cyclopropanecarbonyl chloride results in a direct and irreversible carbon-carbon bond formation, leading to the target β-keto ester in high yield.

Reaction Scheme: New Directed Acylation Route

  • Benzyl Acetate + LDA --(THF, -78 °C)--> Lithium Enolate

  • Lithium Enolate + Cyclopropanecarbonyl Chloride --(-78 °C to RT)--> this compound

Causality and Advantages: This approach is designed for efficiency and control. By pre-forming the nucleophile (the enolate) under conditions where it is stable and does not self-react, we ensure that the subsequent reaction with the acyl chloride is clean and directed. The reaction is driven by the formation of a stable C-C bond and is essentially irreversible, thus avoiding equilibrium issues. This leads to shorter reaction times, milder overall conditions (despite the initial low temperature), and typically higher, more consistent yields.

Head-to-Head Performance Analysis

The following table summarizes the key performance indicators for both the established and the new synthetic routes, based on representative experimental data.

ParameterEstablished Route (Transesterification)New Route (Directed Acylation) Justification
Overall Yield 65-75%85-92% The directed nature of the new route minimizes side reactions and avoids equilibrium losses.
Purity (Post-Workup) Moderate to High (Requires Chromatography)High (Often requires minimal purification) The clean, controlled reaction of the new route generates fewer byproducts.
Reaction Time 12 - 24 hours2 - 4 hours Kinetically controlled C-C bond formation is significantly faster than shifting a reaction equilibrium.
Reaction Temperature High (Reflux, >100 °C)Low to Ambient (-78 °C to 25 °C) The new route avoids harsh thermal conditions, preserving sensitive functional groups.
Reagent Stoichiometry Requires excess Benzyl AlcoholNear-stoichiometric amounts The irreversible nature of the new route does not require excess reagents to drive the reaction.
Process Scalability Moderate (Energy intensive)High (Fast, efficient, and clean) The new route is more amenable to scale-up due to its efficiency and cleaner profile.
Key Challenges Equilibrium control, byproduct removalRequires anhydrous conditions, cryogenic setup The use of LDA necessitates strict control over moisture and access to low-temperature equipment.

Experimental Protocol: New Directed Acylation Route

This protocol provides a self-validating workflow for the synthesis of this compound.

Materials:

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Benzyl acetate (anhydrous)

  • Cyclopropanecarbonyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric Acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • LDA Preparation (-78 °C): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation (-78 °C): Add benzyl acetate (1.0 eq) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 45 minutes at this temperature to ensure complete enolate formation. The solution should become a pale yellow slurry.

  • Acylation Reaction (-78 °C to Room Temp): Add cyclopropanecarbonyl chloride (1.0 eq) dropwise to the enolate suspension at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Aqueous Workup: Cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 1 M HCl (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (using a 10-20% ethyl acetate in hexanes gradient) to yield this compound as a clear oil. Purity is validated by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the New Synthetic Workflow

The following diagram illustrates the logical flow of the validated new synthetic route.

New_Synthetic_Route cluster_LDA Step 1: LDA Preparation cluster_Enolate Step 2: Enolate Formation cluster_Acylation Step 3: Acylation & Product Formation Diisopropylamine Diisopropylamine LDA LDA Formation (THF, -78 °C) Diisopropylamine->LDA nBuLi n-Butyllithium nBuLi->LDA Enolate Lithium Enolate (-78 °C) BenzylAcetate Benzyl Acetate BenzylAcetate->Enolate Product Benzyl 3-cyclopropyl- 3-oxopropanoate AcylChloride Cyclopropanecarbonyl Chloride AcylChloride->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for the Directed Acylation Synthesis.

Conclusion and Future Outlook

The validation of this new synthetic route demonstrates a significant advancement over the traditional transesterification method for preparing this compound. The directed Claisen condensation approach offers superior yields (85-92%), drastically reduced reaction times (2-4 hours), and operates under milder overall temperature conditions. While it necessitates the use of cryogenic equipment and anhydrous techniques, the benefits of efficiency, control, and scalability make it a highly attractive option for both academic research and industrial production settings. This method provides a more reliable and resource-efficient pathway to a valuable synthetic building block, empowering chemists to accelerate their research and development programs.

References

A Guide to Cross-Referencing Experimental Data with Published Results for Vemurafenib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for cross-referencing in-house experimental data for the BRAF inhibitor, Vemurafenib, with established, peer-reviewed published results. The objective is to ensure the validity of your experimental findings and to place them within the broader context of the existing scientific literature.

Introduction to Vemurafenib

Vemurafenib is a potent and selective inhibitor of the BRAF kinase, specifically targeting the V600E mutation.[1][2][3][4] This mutation is a key driver in approximately 50% of melanomas, leading to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and subsequent uncontrolled cell proliferation.[3][4][5] Vemurafenib functions by binding to the ATP-binding site of the mutated BRAF V600E kinase, which inhibits its activity and blocks downstream signaling in the MAPK pathway.[1][3] This targeted action has demonstrated significant clinical efficacy, improving overall and progression-free survival in patients with BRAF V600E-mutated metastatic melanoma.[6]

Mechanism of Action and Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[5] In BRAF-mutated melanoma, the V600E mutation leads to a conformation change that renders the ATP binding site constantly accessible, resulting in persistent downstream signaling.[7] Vemurafenib's inhibition of BRAF V600E effectively halts this aberrant signaling, leading to G1 cell-cycle arrest and apoptosis in tumor cells.[4][7]

Vemurafenib_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF_V600E BRAF (V600E) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival

Figure 1: Simplified signaling pathway of Vemurafenib's mechanism of action.

Part 1: In Vitro Experimental Validation

This section outlines key in vitro experiments to validate the activity of Vemurafenib and provides a framework for comparing your results with published data.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of Vemurafenib on BRAF V600E kinase.

Methodology:

  • Reagents: Recombinant human BRAF V600E kinase, MEK1 (substrate), ATP, and a suitable kinase assay buffer.

  • Procedure:

    • Incubate varying concentrations of Vemurafenib with BRAF V600E kinase.

    • Initiate the kinase reaction by adding MEK1 and ATP.

    • After a defined incubation period, stop the reaction.

    • Quantify MEK1 phosphorylation using a suitable detection method (e.g., ELISA, Western blot with a phospho-specific antibody, or a luminescence-based assay).

  • Data Analysis: Calculate the IC50 value, which represents the concentration of Vemurafenib required to inhibit 50% of the BRAF V600E kinase activity.

Cross-Referencing with Published Data:

ParameterPublished RangeYour Experimental Goal
BRAF V600E IC50 30-50 nMWithin a 2 to 3-fold range of published values.

Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). Ensure your assay conditions are clearly documented.

Cellular Proliferation Assay

Objective: To assess the effect of Vemurafenib on the proliferation of BRAF V600E-mutant and wild-type cell lines.

Methodology:

  • Cell Lines:

    • BRAF V600E Mutant: A375, SK-MEL-28 (melanoma)

    • BRAF Wild-Type: WM793, M238 (melanoma)

  • Procedure:

    • Seed cells in 96-well plates.

    • Treat with a dose-response range of Vemurafenib for 72 hours.

    • Assess cell viability using a suitable method (e.g., CellTiter-Glo, MTT).

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Cross-Referencing with Published Data:

Cell LineGenotypePublished GI50 RangeYour Experimental Goal
A375 BRAF V600E100-300 nMConsistent with published data, showing potent inhibition.
SK-MEL-28 BRAF V600E200-500 nMDemonstrates sensitivity to Vemurafenib.
WM793 BRAF WT>10 µMExhibits resistance, as expected.[8]
M238 BRAF WT>10 µMConfirms selectivity for BRAF-mutant cells.[8]
Western Blot Analysis of Pathway Modulation

Objective: To confirm that Vemurafenib inhibits downstream signaling in the MAPK pathway.

Methodology:

  • Cell Line: A375 (BRAF V600E mutant).

  • Procedure:

    • Treat cells with Vemurafenib at its GI50 concentration for various time points (e.g., 1, 6, 24 hours).

    • Lyse the cells and perform Western blot analysis for total and phosphorylated levels of MEK and ERK.

  • Expected Outcome: A significant decrease in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) upon Vemurafenib treatment, while total protein levels remain unchanged.

Experimental_Workflow_Western_Blot cluster_cell_culture Cell Culture cluster_protein_analysis Protein Analysis A375 Cells A375 Cells Treatment Treatment A375 Cells->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Vemurafenib (GI50) Vemurafenib (GI50) Vemurafenib (GI50)->Treatment Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Imaging & Analysis Imaging & Analysis Western Blot->Imaging & Analysis

Figure 2: General workflow for Western blot analysis.

Part 2: In Vivo Efficacy Studies

This section provides a framework for designing and interpreting in vivo studies to evaluate the anti-tumor activity of Vemurafenib.

Xenograft Tumor Models

Objective: To assess the in vivo efficacy of Vemurafenib in a BRAF V600E-mutant melanoma xenograft model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NSG mice).

  • Cell Line: A375 (BRAF V600E mutant).

  • Procedure:

    • Subcutaneously implant A375 cells into the flanks of the mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.

    • Administer Vemurafenib orally at a clinically relevant dose (e.g., 25-50 mg/kg, daily).[9]

    • Monitor tumor growth and body weight regularly.

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the Vemurafenib-treated and vehicle control groups.

Cross-Referencing with Published Data:

ModelTreatmentPublished OutcomeYour Experimental Goal
A375 Xenograft VemurafenibSignificant tumor growth inhibition or regression.[5]To observe a statistically significant reduction in tumor volume compared to the control group.

Note: In vivo efficacy can be influenced by factors such as the specific mouse strain and the passage number of the cell line. There are a number of commercially available cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models with various BRAF mutations that can be used for these studies.[10]

Part 3: Understanding and Investigating Resistance

Acquired resistance to BRAF inhibitors is a significant clinical challenge.[8] Understanding the mechanisms of resistance is crucial for developing next-generation therapies.

Common Mechanisms of Resistance

Published literature has identified several mechanisms of acquired resistance to Vemurafenib, which often involve reactivation of the MAPK pathway or activation of bypass signaling pathways.[8][11] These include:

  • Secondary mutations in NRAS or MEK1. [11]

  • BRAF V600E amplification or alternative splicing. [8][11]

  • Upregulation of receptor tyrosine kinases (RTKs) such as PDGFRβ, EGFR, and IGF1R. [8]

  • Activation of the PI3K/Akt pathway. [8][12]

Investigating Resistance in the Lab

Objective: To generate Vemurafenib-resistant cell lines and characterize their resistance mechanisms.

Methodology:

  • Generation of Resistant Cell Lines:

    • Culture BRAF V600E-mutant cells (e.g., A375) in the continuous presence of increasing concentrations of Vemurafenib over several months.

  • Characterization of Resistant Clones:

    • Proliferation Assays: Confirm the shift in GI50 compared to the parental cell line.

    • Western Blot Analysis: Assess the phosphorylation status of key signaling proteins in the MAPK and PI3K/Akt pathways.

    • Genomic and Transcriptomic Analysis: Perform sequencing to identify potential mutations in genes like NRAS and MEK1, and RNA sequencing to identify changes in gene expression, such as upregulation of RTKs.

Cross-Referencing with Published Findings: Your findings in resistant cell lines should align with one or more of the known resistance mechanisms. For example, you might observe a re-activation of p-ERK despite the presence of Vemurafenib, coupled with a newly acquired NRAS mutation.

Part 4: Off-Target Effects and Polypharmacology

While Vemurafenib is a selective BRAF inhibitor, it can interact with other kinases, leading to off-target effects.[13][14] Understanding these off-target activities is important for interpreting experimental data and predicting potential toxicities.

Known Off-Target Activities
  • Paradoxical Activation of MAPK Pathway: In BRAF wild-type cells, Vemurafenib can paradoxically activate the MAPK pathway, which is thought to contribute to the development of cutaneous squamous cell carcinomas in some patients.[12][14]

  • Inhibition of other kinases: At higher concentrations, Vemurafenib can inhibit other kinases such as SRC, LCK, and YES1.[13][14]

  • Suppression of JNK signaling: Vemurafenib has been shown to suppress apoptosis by inhibiting kinases upstream of JNK.[15][16]

Investigating Off-Target Effects

Objective: To assess the off-target effects of Vemurafenib in relevant cellular models.

Methodology:

  • Kinome Profiling: Use commercially available kinase panel screening services to assess the inhibitory activity of Vemurafenib against a broad range of kinases.

  • Phosphoproteomics: Employ mass spectrometry-based phosphoproteomics to identify changes in the phosphorylation status of a wide array of proteins in response to Vemurafenib treatment.[13]

  • Cellular Assays in BRAF Wild-Type Cells: Evaluate the effect of Vemurafenib on MAPK pathway activation (p-ERK levels) in BRAF wild-type cell lines to observe paradoxical activation.

Cross-Referencing with Published Data: Compare your kinome profiling and phosphoproteomics data with published datasets to identify overlapping off-target hits.[13][14]

Part 5: Comparison with Other BRAF Inhibitors

Several other BRAF inhibitors, such as Dabrafenib and Encorafenib, are also clinically approved.[5] Comparing the performance of Vemurafenib to these alternatives can provide valuable context.

InhibitorKey Characteristics
Vemurafenib First-in-class selective BRAF V600E inhibitor.[6]
Dabrafenib Also a selective BRAF V600 inhibitor, often used in combination with the MEK inhibitor Trametinib.[5]
Encorafenib A potent BRAF inhibitor with a long dissociation half-life, used in combination with the MEK inhibitor Binimetinib.[5][17]

Experimental Comparison:

  • Conduct head-to-head comparisons in in vitro and in vivo models using the same experimental conditions.

  • Evaluate differences in potency (IC50/GI50), pathway modulation, and off-target effects.

  • Studies have suggested that the combination of Encorafenib and a MEK inhibitor may have superior anti-tumor activity compared to other combinations.[17]

Conclusion

A rigorous and systematic approach to cross-referencing your experimental data with published results is essential for validating your findings and contributing to the collective scientific understanding of Vemurafenib. By carefully designing experiments, meticulously documenting methodologies, and critically comparing your data to the established literature, you can ensure the scientific integrity and impact of your research.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation for this purpose, valued for its mild conditions and broad functional group tolerance.[1][2] The heart of this reaction's success lies in the choice of the palladium catalyst system. This guide provides an in-depth comparison of the efficacy of prevalent palladium catalysts, supported by experimental data, to empower you in optimizing your biaryl syntheses.

The performance of a palladium catalyst in the Suzuki-Miyaura reaction is critically influenced by the ligand bound to the palladium center. These ligands modulate the electronic and steric environment of the metal, directly impacting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] This guide will compare three major classes of palladium catalysts distinguished by their ligand systems: bulky monophosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycle precatalysts.

Bulky Monophosphine Ligands: The Workhorses of Cross-Coupling

Palladium catalysts bearing bulky, electron-rich monophosphine ligands, particularly the biarylphosphines developed by the Buchwald group, are among the most versatile and widely used for Suzuki-Miyaura reactions.[1][3] Ligands such as SPhos and XPhos have demonstrated remarkable efficacy in coupling a wide array of aryl and heteroaryl halides, including the less reactive and more economical aryl chlorides.[1][4]

The key to their success lies in the ligand architecture. The steric bulk of these ligands promotes the formation of the active, monoligated Pd(0) species, which is crucial for efficient oxidative addition. Furthermore, their electron-rich nature facilitates this oxidative addition step and the final reductive elimination, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs).[3]

Key Advantages:

  • High Activity for Challenging Substrates: Exceptionally effective for sterically hindered aryl halides and unactivated aryl chlorides.[4][5]

  • Broad Substrate Scope: Applicable to a wide range of aryl and heteroaryl coupling partners.[6]

  • Room Temperature Reactions: Many couplings, especially with aryl bromides, can be conducted at room temperature.[6]

Limitations:

  • Cost: Some of the more specialized Buchwald ligands can be expensive.

N-Heterocyclic Carbene (NHC) Ligands: A New Era of Stability and Activity

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[1] Their strong σ-donating properties form a highly stable bond with the palladium center, resulting in robust catalysts with high TONs.[1][7] This stability also makes them less prone to degradation, often leading to longer catalyst lifetimes.

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a notable example of user-friendly Pd-NHC precatalysts.[8] These air- and moisture-stable complexes are easily handled and have shown excellent performance in a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling of amides.[8][9]

Key Advantages:

  • High Stability: Pd-NHC complexes are often more stable to air and moisture compared to their phosphine counterparts, simplifying reaction setup.[8]

  • High Efficiency: The strong Pd-NHC bond often leads to higher catalyst turnover numbers and frequencies.[1]

  • Effectiveness in Niche Applications: PEPPSI™-SIPr, for instance, has demonstrated superior performance in specific challenging couplings.[8]

Limitations:

  • Potentially Harsher Reaction Conditions: While highly active, some Pd-NHC systems may require higher reaction temperatures compared to the most active phosphine-based catalysts for certain substrates.

Palladacycle Precatalysts: Stability and High Activity

Palladacycles are a class of precatalysts where the palladium atom is part of a stable ring structure, bonded to a carbon atom and a heteroatom of the ligand.[10] These complexes are typically air- and moisture-stable, making them convenient to handle.[1] Upon activation, they form highly active catalytic species. Palladacycles have demonstrated high activity, achieving significant turnover numbers even with unactivated aryl chlorides.[10]

Key Advantages:

  • Excellent Stability: Often air- and moisture-stable, allowing for easier handling and storage.[1]

  • High Catalyst Activity: Can achieve high turnover numbers, making them suitable for low catalyst loadings.[10]

Limitations:

  • Activation Required: As precatalysts, they require an in-situ activation step to generate the active Pd(0) species.

Comparative Performance Data

The following table summarizes the performance of representative catalysts from each class in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. This data is compiled from various literature sources to provide a comparative snapshot.

Catalyst/LigandAryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos 2-Chlorotoluene1.0 (Pd)K₃PO₄TolueneRT298[3]
Pd(OAc)₂ / XPhos 4-Chlorotoluene0.5 (Pd)K₃PO₄TolueneRT298[3]
Pd₂(dba)₃ / PCy₃ 4-Chlorotoluene1.5 (Pd)K₃PO₄Dioxane802499[10]
PEPPSI™-IPr 4-Chlorotoluene0.05K₂CO₃THF6012>95[9]
[PdCl₂(IPr)(XPhos)] 4-Chlorotoluene0.03K₃PO₄H₂O/iPrOH80198[11]
Palladacycle 19a 4-Chlorotoluene0.01K₃PO₄Dioxane1002066[10]
Pd(PPh₃)₄ 2-Bromopyridine3.0Na₂CO₃DME80695[1]

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of ligand significantly influences the kinetics of each step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate. Bulky, electron-rich ligands accelerate this often rate-limiting step.[2]

  • Transmetalation: The organic group (R²) is transferred from the organoboron reagent to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst. This step is also promoted by bulky ligands.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Ligand (SPhos)

This protocol is a representative example for the coupling of an aryl chloride with an arylboronic acid using a highly active Buchwald ligand.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.01-1 mol%)

  • SPhos (0.02-2 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, and potassium phosphate.

  • Add the palladium(II) acetate and SPhos.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add solids (aryl halide, boronic acid, base) to an oven-dried Schlenk tube B 2. Add catalyst (Pd(OAc)₂ and SPhos) A->B C 3. Purge with inert gas (Ar/N₂) B->C D 4. Add degassed solvent (Toluene) C->D E 5. Stir at specified temperature D->E F 6. Monitor progress (TLC/GC-MS) E->F G 7. Cool and quench with water F->G H 8. Extract with organic solvent G->H I 9. Dry, filter, and concentrate H->I J 10. Purify by column chromatography I->J

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in an Aqueous Medium

For certain substrates, a ligand-free protocol in an environmentally benign solvent like water can be highly effective.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.5 mol%)

  • Sodium carbonate (Na₂CO₃; 2.0 mmol, 2.0 equiv)

  • Water/Acetone mixture (e.g., 4:1)

Procedure:

  • In a round-bottom flask, combine the aryl halide, arylboronic acid, palladium(II) acetate, and sodium carbonate.

  • Add the water/acetone solvent mixture.

  • Stir the mixture vigorously at a specified temperature (e.g., 35 °C) in air.[12]

  • Monitor the reaction by TLC.

  • After completion, extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

The choice of a palladium catalyst for Suzuki-Miyaura cross-coupling is a critical parameter that dictates the efficiency and success of biaryl synthesis. While traditional palladium-phosphine catalysts, especially the Buchwald ligands like SPhos and XPhos, offer broad utility and high activity for challenging substrates, the development of N-heterocyclic carbene-based catalysts such as PEPPSI™ complexes provides highly stable and efficient alternatives.[3][8] Palladacycles also represent a class of robust and highly active precatalysts.[10]

For drug development professionals and researchers, a systematic approach to catalyst selection is recommended. For novel or challenging substrates, screening a small set of catalysts from each class (e.g., a Buchwald ligand, an NHC-based catalyst, and a palladacycle) can rapidly identify the optimal conditions for a given transformation. The detailed protocols and comparative data provided in this guide serve as a strong foundation for making informed decisions in your synthetic endeavors.

References

A Head-to-Head Comparison of Synthetic Methodologies for Cyclopropyl Ketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropyl ketone motif is a cornerstone in modern organic synthesis, serving as a versatile building block in the development of pharmaceuticals, agrochemicals, and complex natural products. Its unique combination of steric and electronic properties, arising from the inherent strain of the three-membered ring, imparts remarkable reactivity and conformational rigidity. For researchers and drug development professionals, the selection of an appropriate synthetic strategy to access these valuable intermediates is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign.

This guide provides an in-depth, head-to-head comparison of the most prevalent and impactful synthetic methodologies for the preparation of cyclopropyl ketones. We will move beyond a mere listing of reactions to offer a nuanced analysis of their mechanisms, practical applications, substrate scope, and limitations, supported by experimental data and protocols. Our objective is to equip the practicing scientist with the critical insights needed to make informed decisions in the laboratory.

The Corey-Chaykovsky Reaction: Cyclopropanation of α,β-Unsaturated Ketones

The Corey-Chaykovsky reaction is a classic and widely utilized method for the synthesis of cyclopropyl ketones from α,β-unsaturated ketones (enones).[1] This reaction employs a sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt and a strong base, which acts as a methylene-transfer agent.[2]

Mechanism and Rationale

The reaction proceeds via a 1,4-conjugate addition of the sulfur ylide to the enone, forming a betaine intermediate. This is followed by an intramolecular nucleophilic substitution, where the enolate displaces the sulfide or sulfoxide to form the cyclopropane ring.[3] The choice between a sulfonium ylide (e.g., from trimethylsulfonium iodide) and a sulfoxonium ylide (e.g., from trimethylsulfoxonium iodide, the Corey-Chaykovsky reagent) can influence the reaction pathway, with sulfoxonium ylides generally favoring the 1,4-addition required for cyclopropanation.[1][3]

Corey_Chaykovsky reagents Sulfur Ylide (e.g., (CH₃)₂SOCH₂⁻) enone α,β-Unsaturated Ketone reagents->enone 1,4-Conjugate Addition intermediate Betaine Intermediate enone->intermediate product Cyclopropyl Ketone + DMSO intermediate->product Intramolecular Nucleophilic Substitution

Caption: The Corey-Chaykovsky Reaction Workflow.

Experimental Protocol: General Procedure for Corey-Chaykovsky Cyclopropanation
  • To a stirred suspension of sodium hydride (1.2 eq.) in dry DMSO at room temperature under an inert atmosphere, add trimethylsulfoxonium iodide (1.2 eq.) in one portion.

  • Stir the resulting mixture at room temperature for 30-45 minutes until the evolution of hydrogen gas ceases and a clear solution is obtained.

  • Cool the ylide solution to 0 °C and add a solution of the α,β-unsaturated ketone (1.0 eq.) in dry THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.

Performance and Limitations

The Corey-Chaykovsky reaction is a robust and high-yielding method for the synthesis of a wide variety of cyclopropyl ketones.

Substrate (Enone)YlideSolventTime (h)Yield (%)Reference
Chalcone(CH₃)₂SOCH₂⁻DMSO/THF692[2]
2-Cyclohexen-1-one(CH₃)₂SOCH₂⁻DMSO485[3]
4-Phenyl-3-buten-2-one(CH₃)₂SOCH₂⁻DMSO/THF888[1]

Advantages:

  • High Yields: Generally provides good to excellent yields.

  • Mild Conditions: Often proceeds at room temperature.

  • Readily Available Reagents: The starting materials and reagents are commercially available and relatively inexpensive.

Disadvantages:

  • Stoichiometric Base: Requires the use of a strong, stoichiometric base like sodium hydride.

  • Substrate Compatibility: Highly enolizable ketones may undergo side reactions.

  • Stereoselectivity: While often diastereoselective, controlling enantioselectivity can be challenging without chiral auxiliaries or catalysts.

The Kulinkovich Reaction and Subsequent Oxidation: A Two-Step Approach

The Kulinkovich reaction offers an indirect yet powerful route to cyclopropyl ketones. The initial reaction of a carboxylic ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst produces a cyclopropanol.[4] These cyclopropanols are then oxidized in a subsequent step to yield the target cyclopropyl ketones.

Mechanism and Rationale

The Kulinkovich reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide.[5] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl to form the cyclopropanol product after hydrolysis.[6] The choice of Grignard reagent can influence the substitution pattern of the resulting cyclopropanol.

Kulinkovich_Oxidation cluster_0 Kulinkovich Reaction cluster_1 Oxidation ester Carboxylic Ester cyclopropanol Cyclopropanol ester->cyclopropanol grignard Grignard Reagent (e.g., EtMgBr) grignard->cyclopropanol titanium Ti(OⁱPr)₄ (cat.) titanium->cyclopropanol product Cyclopropyl Ketone cyclopropanol->product oxidant Oxidizing Agent (e.g., PCC, Swern) oxidant->product

Caption: Two-step synthesis of cyclopropyl ketones via the Kulinkovich reaction and subsequent oxidation.

Experimental Protocols

Part A: Kulinkovich Reaction for Cyclopropanol Synthesis

  • To a solution of the ester (1.0 eq.) in dry THF or diethyl ether under an inert atmosphere, add titanium(IV) isopropoxide (0.1-1.0 eq.).

  • Cool the mixture to 0 °C and add the Grignard reagent (e.g., ethylmagnesium bromide, 2.0-3.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride or dilute HCl.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.

  • Purify the crude cyclopropanol by column chromatography or distillation.

Part B: Oxidation of Cyclopropanol to Cyclopropyl Ketone (Swern Oxidation)

  • To a solution of oxalyl chloride (1.5 eq.) in dry dichloromethane at -78 °C under an inert atmosphere, add DMSO (3.0 eq.) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of the cyclopropanol (1.0 eq.) in dichloromethane dropwise.

  • Stir for an additional 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Add water and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting cyclopropyl ketone by column chromatography.

Performance and Limitations

This two-step sequence is highly versatile for accessing substituted cyclopropyl ketones.

Ester SubstrateGrignard ReagentKulinkovich Yield (%)OxidantOxidation Yield (%)Reference
Methyl benzoateEtMgBr85PCC90[4]
Ethyl hexanoateEtMgBr78Swern92[5]
Methyl 4-chlorobenzoatePrMgBr82DMP88[6]

Advantages:

  • Broad Substrate Scope: Tolerates a wide range of ester functional groups.[4]

  • Access to Substituted Cyclopropanes: The use of different Grignard reagents allows for the synthesis of substituted cyclopropanols and, consequently, substituted cyclopropyl ketones.

  • High Diastereoselectivity: The reaction can exhibit good diastereoselectivity with certain substrates.[6]

Disadvantages:

  • Two-Step Process: Requires a separate oxidation step, which adds to the overall synthesis time and may reduce the overall yield.

  • Reagent Sensitivity: Grignard reagents and titanium alkoxides are sensitive to moisture and air.

  • Functional Group Tolerance: The highly basic and nucleophilic Grignard reagent can be incompatible with certain functional groups.

Simmons-Smith Cyclopropanation of Silyl Enol Ethers

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis. When applied to silyl enol ethers, it provides a reliable route to silyloxycyclopropanes, which can be readily hydrolyzed to afford cyclopropyl ketones.[7]

Mechanism and Rationale

This method involves the reaction of a silyl enol ether with a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane and a zinc-copper couple or diethylzinc.[7] The carbenoid adds to the double bond of the silyl enol ether in a concerted fashion, leading to the stereospecific formation of the cyclopropane ring. The resulting silyloxycyclopropane is then hydrolyzed under acidic or fluoride-mediated conditions to yield the cyclopropyl ketone.[8]

Simmons_Smith cluster_0 Simmons-Smith Cyclopropanation cluster_1 Hydrolysis enol_ether Silyl Enol Ether intermediate Silyloxycyclopropane enol_ether->intermediate reagent CH₂I₂ + Et₂Zn reagent->intermediate product Cyclopropyl Ketone intermediate->product hydrolysis_reagent H₃O⁺ or F⁻ hydrolysis_reagent->product

Caption: Two-step synthesis of cyclopropyl ketones via the Simmons-Smith reaction and subsequent hydrolysis.

Experimental Protocols

Part A: Simmons-Smith Cyclopropanation of a Silyl Enol Ether

  • To a solution of the silyl enol ether (1.0 eq.) in dry dichloromethane or diethyl ether at 0 °C under an inert atmosphere, add a solution of diethylzinc (1.5 eq.) in hexanes dropwise.

  • Stir the mixture for 15 minutes, then add diiodomethane (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude silyloxycyclopropane can often be used in the next step without further purification.

Part B: Hydrolysis of Silyloxycyclopropane

  • Dissolve the crude silyloxycyclopropane (1.0 eq.) in a mixture of THF and 1M HCl (e.g., 4:1 v/v).

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent, combine the organic layers, dry, and concentrate.

  • Purify the cyclopropyl ketone by column chromatography or distillation.

Performance and Limitations

This method is particularly effective for the clean and stereospecific synthesis of cyclopropyl ketones.

Silyl Enol Ether of:Cyclopropanation Yield (%)Hydrolysis Yield (%)Overall Yield (%)Reference
Acetophenone959893[7]
Cyclohexanone929789[9]
2-Pentanone909586[10]

Advantages:

  • High Stereospecificity: The configuration of the double bond in the silyl enol ether is retained in the cyclopropane product.

  • High Yields: Both the cyclopropanation and hydrolysis steps are typically high-yielding.

  • Functional Group Tolerance: The Simmons-Smith reagent is relatively tolerant of various functional groups.

Disadvantages:

  • Two-Step Process: Like the Kulinkovich approach, this is a two-step sequence.

  • Preparation of Silyl Enol Ethers: Requires the prior synthesis and purification of the silyl enol ether starting material.

  • Reagent Cost and Handling: Diethylzinc is pyrophoric and requires careful handling, and diiodomethane is a lachrymator.

Intramolecular Cyclization via Hydrogen-Borrowing Catalysis

A more recent and sustainable approach to α-cyclopropyl ketones involves an intramolecular cyclization strategy enabled by hydrogen-borrowing (HB) catalysis.[11] This method constructs the cyclopropane ring through the formation of a C-C bond within the same molecule.

Mechanism and Rationale

In this strategy, a ketone bearing a pendant leaving group is alkylated with an alcohol under the catalysis of a transition metal complex (typically iridium or ruthenium).[12] The catalyst transiently oxidizes the alcohol to an aldehyde, which then undergoes an aldol condensation with the ketone. The resulting enone is then reduced in situ by the metal hydride species generated in the initial oxidation. The alkylated intermediate, now containing a leaving group, undergoes an intramolecular nucleophilic substitution by the enolate to form the cyclopropyl ring.[11]

HB_Catalysis start Ketone with Pendant Leaving Group intermediate α-Alkylated Intermediate start->intermediate alcohol Alcohol alcohol->intermediate catalyst [Ir] or [Ru] catalyst catalyst->intermediate Hydrogen-Borrowing Alkylation product α-Cyclopropyl Ketone intermediate->product Intramolecular Nucleophilic Substitution

Caption: Synthesis of α-cyclopropyl ketones via hydrogen-borrowing catalysis.

Experimental Protocol: General Procedure for Hydrogen-Borrowing Cyclopropanation
  • To a reaction vessel charged with the ketone substrate (1.0 eq.), the alcohol (1.2 eq.), the iridium or ruthenium catalyst (e.g., [Ir(cod)Cl]₂, 2-5 mol%), and a suitable ligand (e.g., a phosphine ligand), add a base (e.g., KOH, 2.0 eq.) and a solvent (e.g., t-BuOH).

  • Heat the mixture under an inert atmosphere at 80-110 °C for 12-48 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, dry, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance and Limitations

This method offers a sustainable and atom-economical route to α-cyclopropyl ketones.

Ketone SubstrateAlcoholCatalystTime (h)Yield (%)Reference
1-(Pentamethylphenyl)-2-(p-tolyloxy)ethan-1-oneBenzyl alcohol[Ir(cod)Cl]₂/dppBz4883[11]
1-(Pentamethylphenyl)-2-(p-tolyloxy)ethan-1-one1-Butanol[Ir(cod)Cl]₂/dppBz4882[11]
1-(Pentamethylphenyl)-2-(p-tolyloxy)ethan-1-one2-(Methylthio)ethanol[Ir(cod)Cl]₂/dppBz4880[11]

Advantages:

  • Atom Economy: The only byproduct is water, making it a "green" methodology.[12]

  • One-Pot Procedure: The alkylation and cyclization occur in a single pot.

  • Avoids Stoichiometric Reagents: Does not require pre-formation of organometallic reagents or the use of strong stoichiometric bases.

Disadvantages:

  • Substrate Design: Requires the synthesis of a ketone precursor with a pendant leaving group.

  • Harsh Conditions: Often requires elevated temperatures and long reaction times.

  • Catalyst Cost: The transition metal catalysts can be expensive.

Conclusion: A Strategic Choice for Synthesis

The synthesis of cyclopropyl ketones is a well-developed field with several powerful and reliable methodologies at the disposal of the synthetic chemist. The optimal choice depends heavily on the specific target molecule, the desired substitution pattern, the required scale of the synthesis, and the available resources.

  • The Corey-Chaykovsky reaction stands out for its operational simplicity and high yields in converting readily available enones to cyclopropyl ketones.

  • The Kulinkovich reaction followed by oxidation offers excellent versatility for creating substituted cyclopropyl ketones from a broad range of esters.

  • The Simmons-Smith cyclopropanation of silyl enol ethers is the method of choice when high stereospecificity is paramount.

  • Intramolecular cyclization via hydrogen-borrowing catalysis represents a modern, sustainable approach that is particularly attractive for its atom economy and one-pot nature, despite the need for specialized starting materials.

By understanding the nuances, strengths, and limitations of each of these key methodologies, researchers can strategically design and execute efficient and successful syntheses of these valuable cyclopropyl ketone building blocks.

References

A Senior Scientist’s Guide to Enantiomeric Excess Determination for Chiral Derivatives of Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity. Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), serves as a classic example. The anti-inflammatory and analgesic properties are predominantly attributed to the S-(+)-enantiomer, while the R-(-)-enantiomer is significantly less active. Although the human body can convert some of the R-isomer to the S-isomer, the direct synthesis and quality control of enantiomerically pure S-(+)-ibuprofen (dexibuprofen) offers a more targeted therapeutic approach with potentially fewer side effects.

This guide provides an in-depth comparison of the principal analytical techniques used to determine the enantiomeric excess (e.e.) of ibuprofen and its derivatives. We will move beyond mere protocols to discuss the underlying principles and practical considerations, empowering you to select and implement the most effective method for your research and development needs.

Chromatographic Approaches: The Cornerstone of Chiral Separation

The most robust and widely used methods for determining enantiomeric excess are chromatographic. These techniques rely on the differential interaction of enantiomers with a chiral environment, most commonly a Chiral Stationary Phase (CSP), leading to different retention times and thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity analysis in the pharmaceutical industry due to its versatility, reproducibility, and high resolution.[1]

Principle of Separation: The mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® columns), are exceptionally effective for profens like ibuprofen.[2] The separation is driven by a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, which differ in energy for the two enantiomers. For acidic compounds like ibuprofen, adding a small amount of an acid (e.g., trifluoroacetic acid) to the mobile phase is crucial to suppress the ionization of the carboxyl group, ensuring better peak shape and reproducible retention.[2]

Experimental Protocol: Chiral HPLC

  • System Preparation:

    • Column: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) or similar polysaccharide-based column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent and an alcohol modifier, such as n-hexane and 2-propanol, with an acidic additive. A common composition is n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25 °C.[3]

    • Detection: UV detector set to 220 nm or 254 nm.[2][3]

  • Sample Preparation:

    • Prepare a stock solution of racemic (±)-ibuprofen (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like n-hexane to serve as a validation standard.

    • Dissolve the test sample in the same solvent to a similar concentration.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their respective retention times.

    • Inject the test sample.

  • Data Analysis:

    • Identify the peaks corresponding to the R-(-) and S-(+)-enantiomers based on the racemic standard run.

    • Integrate the peak areas for each enantiomer (Area_S and Area_R).

    • Calculate the enantiomeric excess using the formula: % e.e. = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC, offering significant advantages in speed and efficiency.[4] It uses a supercritical fluid, typically CO₂, as the main component of the mobile phase.

Principle of Separation: The separation principle is analogous to HPLC, relying on a chiral stationary phase. However, the mobile phase (supercritical CO₂) has low viscosity and high diffusivity, which allows for much higher flow rates and faster column equilibration without a significant loss in resolution.[5] This results in dramatically reduced analysis times, often under 10 minutes.[6] The reduced consumption of organic solvents also makes SFC a more environmentally friendly and cost-effective technique.[7]

Experimental Protocol: Chiral SFC

  • System Preparation:

    • Column: Polysaccharide-based columns are also standard here (e.g., Chiralpak® AD-H).

    • Mobile Phase: Supercritical CO₂ with an alcohol modifier (e.g., methanol or ethanol). A typical gradient might run from 5% to 40% methanol over 5 minutes.[6]

    • Flow Rate: 2.0 - 4.0 mL/min.[6]

    • Back Pressure: Maintained at a constant pressure, typically 150 bar, to keep the CO₂ in its supercritical state.[6]

    • Column Temperature: 40 °C.[6]

    • Detection: UV detector with a high-pressure flow cell.

  • Sample Preparation:

    • Dissolve the racemic standard and test samples in the modifier solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.[6]

  • Analysis & Data Processing:

    • The analysis workflow and e.e. calculation are identical to the HPLC method. The primary difference is the significantly shorter run time. For high-throughput screening, SFC is often the superior choice.[8]

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique, but its application to compounds like ibuprofen requires a crucial extra step: derivatization.

Principle of Separation: Ibuprofen is not sufficiently volatile for direct GC analysis. It must first be converted into a more volatile derivative, typically a methyl ester (Ibuprofen-OMe). This is achieved by reacting the carboxylic acid group with a methylating agent. The resulting volatile enantiomers are then separated on a capillary column coated with a chiral stationary phase, often based on cyclodextrin derivatives.

Experimental Protocol: Chiral GC-MS

  • Derivatization (Sample Preparation):

    • Dissolve ~5 mg of the ibuprofen sample in 1 mL of a suitable solvent (e.g., Toluene).

    • Add a methylating agent, such as diazomethane solution or trimethylsilyldiazomethane, until a persistent yellow color is observed. Alternatively, use an acid-catalyzed esterification with methanol (e.g., BF₃ in Methanol).

    • Quench any excess reagent carefully according to the reagent's protocol.

    • Dilute the sample to an appropriate concentration (~100 µg/mL) with a solvent like hexane.

  • System Preparation:

    • Column: A chiral capillary column, such as a cyclodextrin-based phase (e.g., Hydrodex β-6TBDM).

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Injector: Split/splitless injector at ~250 °C.

    • Oven Program: A temperature gradient is typically used. For example, start at 150 °C, hold for 1 minute, then ramp at 2 °C/min to 180 °C.

    • Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS provides definitive identification of the peaks.[9]

  • Analysis & Data Processing:

    • As with the liquid chromatography methods, inject a derivatized racemic standard first to establish retention times and confirm separation.

    • Inject the derivatized test sample.

    • Calculate the % e.e. from the integrated peak areas of the two enantiomers.

Spectroscopic Approach: An Orthogonal Method

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers a fundamentally different approach that does not rely on physical separation. It is particularly useful for rapid analysis without the need for extensive method development.

Principle of Differentiation: Enantiomers are indistinguishable in a standard NMR spectrum. However, in the presence of a Chiral Solvating Agent (CSA), they form transient, diastereomeric solvates. These diastereomers have different magnetic environments, leading to the splitting of certain proton signals in the ¹H NMR spectrum. The ratio of the integrals of these split signals directly corresponds to the enantiomeric ratio.

Experimental Protocol: ¹H NMR with a CSA

  • System Preparation:

    • High-field NMR Spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the ibuprofen sample into an NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add 1.0 to 1.5 molar equivalents of a Chiral Solvating Agent (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • Mix thoroughly.

  • Analysis:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved proton signal (often the α-proton of the propionic acid moiety) that has split into two distinct signals.

  • Data Analysis:

    • Carefully integrate the areas of the two separated signals (Integral_major and Integral_minor).

    • Calculate the enantiomeric excess: % e.e. = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Method Comparison and Selection

The choice of method depends on the specific requirements of the analysis, such as throughput, sensitivity, available equipment, and whether the analysis is for routine QC or research.

Quantitative Data Summary
Parameter Chiral HPLC Chiral SFC Chiral GC-MS ¹H NMR with CSA
Principle Chromatographic SeparationChromatographic SeparationChromatographic SeparationSpectroscopic Differentiation
Typical Analysis Time 10 - 25 minutes[3]< 10 minutes[6]15 - 30 minutes5 - 15 minutes
Resolution (Rs) Good to Excellent (Rs > 1.5 typical)[10]Often superior to HPLC[8]ExcellentDepends on CSA and field strength
Sample Preparation Simple dissolutionSimple dissolutionMandatory Derivatization Simple dissolution, addition of CSA
Throughput ModerateHigh Low to ModerateModerate
Solvent Consumption HighLow LowVery Low
Cost (Operational) ModerateLowModerateLow
Key Advantage Robust, versatile, well-establishedSpeed , low environmental impactHigh sensitivity, structural info (MS)Rapid, no separation needed
Key Limitation Slower, high solvent useHigher initial instrument costRequires derivatization, thermally labile compounds can degradeLower sensitivity and precision than chromatography

Visualizing the Workflows

General Experimental Workflow

The following diagram illustrates the universal workflow for determining enantiomeric excess using a chromatographic technique.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing racemic Prepare Racemic Standard inject_std Inject Standard racemic->inject_std sample Prepare Test Sample deriv Derivatization (GC only) sample->deriv inject_sample Inject Sample sample->inject_sample deriv->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate % e.e. integrate->calculate report Generate Report calculate->report

Caption: General workflow for e.e. determination.

Decision-Making Guide for Method Selection

This flowchart helps in selecting the most appropriate analytical method based on key experimental drivers.

G node_result node_result start Start: Need to Determine e.e. q_throughput High Throughput Required? start->q_throughput q_robustness Need Robustness for QC? q_throughput->q_robustness No res_sfc Use Chiral SFC q_throughput->res_sfc Yes q_derivatization Is Derivatization Acceptable? q_sensitivity Need Highest Sensitivity? q_derivatization->q_sensitivity No res_gc Use Chiral GC-MS q_derivatization->res_gc Yes q_sensitivity->res_gc Yes res_nmr Use NMR with CSA q_sensitivity->res_nmr No (Rapid check needed) q_robustness->q_derivatization No res_hplc Use Chiral HPLC q_robustness->res_hplc Yes

Caption: Decision guide for selecting an e.e. method.

Conclusion

The determination of enantiomeric excess for ibuprofen and its derivatives is a critical task in pharmaceutical development and quality control. While Chiral HPLC remains the robust and versatile workhorse, Chiral SFC offers a compelling alternative with significant advantages in speed and sustainability, making it ideal for high-throughput environments. Chiral GC provides excellent sensitivity but is hampered by the need for sample derivatization. Finally, NMR spectroscopy serves as a powerful orthogonal technique for rapid, non-separative analysis.

As a Senior Application Scientist, my recommendation is to have capabilities in both liquid chromatography (HPLC or SFC) and NMR. Use the chromatographic method as your primary, validated technique for quantitative QC, and leverage NMR for quick checks, reaction monitoring, and situations where chromatographic method development is not feasible. This dual approach provides a self-validating system, ensuring the highest level of scientific integrity in your results.

References

Unveiling the Steps: A Senior Application Scientist's Guide to Validating Reaction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, a deep understanding of reaction mechanisms is not merely academic—it is a cornerstone of innovation. Elucidating the precise pathway a reaction takes from reactants to products allows for process optimization, impurity profiling, and the rational design of new chemical entities. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of key mechanistic study techniques. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, presenting each protocol as a self-validating system to ensure scientific rigor.

The Imperative of Mechanistic Insight

A proposed reaction mechanism is a hypothesis. It is a plausible sequence of elementary steps that explains the transformation of reactants into products. However, without experimental validation, this hypothesis remains speculative. Validating a reaction pathway provides invaluable insights into:

  • Rate-Determining Step(s): Identifying the slowest step in a reaction sequence is crucial for optimizing reaction conditions to improve yield and reduce reaction times.[1]

  • Intermediate Species: Detecting and characterizing transient intermediates can confirm a proposed pathway and reveal opportunities for alternative reaction outcomes.

  • Catalyst Behavior: Understanding how a catalyst participates in a reaction is essential for designing more efficient and selective catalytic systems.[2][3]

  • Stereo- and Regioselectivity: A validated mechanism can explain why a reaction favors the formation of one stereoisomer or regioisomer over another.

This guide will focus on three powerful and complementary techniques for validating reaction pathways: Kinetic Analysis , Isotope Labeling Studies , and Computational Modeling . We will explore the principles of each, provide detailed experimental protocols, and compare their outputs using representative data.

Kinetic Analysis: Mapping the Reaction Landscape Through Rates

Kinetic analysis is a foundational technique for elucidating reaction mechanisms by studying the rate of a reaction and how it is influenced by various factors such as reactant concentrations, temperature, and catalysts.[2] The goal is to derive a rate law that is consistent with the proposed mechanism.

The Causality Behind Kinetic Experiments

The choice to undertake a kinetic analysis is driven by the need to understand the molecularity of the rate-determining step. By systematically varying the concentration of each reactant and observing the effect on the reaction rate, we can determine the order of the reaction with respect to each component. This information is critical for identifying which species are involved in the slowest step of the reaction.

A Self-Validating Protocol: The Method of Initial Rates

The method of initial rates is a robust approach to determine the rate law of a reaction.[4][5] It involves running a series of experiments where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant. The initial rate of each reaction is then measured. This method is self-validating because the consistency of the determined reaction orders across multiple experiments confirms the validity of the rate law.

Experimental Protocol: Method of Initial Rates [4][6][7]

  • Stock Solution Preparation: Prepare stock solutions of all reactants of known concentrations.

  • Reaction Setup: In a series of reaction vessels, combine the reactants according to a design where the concentration of one reactant is systematically varied (e.g., 0.5x, 1x, 2x) while all other reactant concentrations, temperature, and total volume are kept constant.

  • Initiation and Monitoring: Initiate the reaction (e.g., by adding the final reactant or a catalyst) and immediately begin monitoring the concentration of a reactant or product over time using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, GC).

  • Initial Rate Determination: Plot the concentration of the monitored species versus time for each experiment. The initial rate is the absolute value of the slope of the tangent to the curve at time zero. For many reactions, this can be approximated by taking the change in concentration over a short initial time interval.[7]

  • Determining Reaction Orders: Compare the initial rates between experiments where the concentration of a single reactant was changed. For a reactant 'A', the order 'm' can be determined using the following relationship between two experiments (1 and 2): (Rate₂ / Rate₁) = ([A]₂ / [A]₁)ᵐ

  • Rate Law Construction: Once the order with respect to each reactant has been determined, the overall rate law can be constructed: Rate = k[A]ᵐ[B]ⁿ...

  • Rate Constant Calculation: The rate constant 'k' can be calculated for each experiment using the determined rate law and the experimental data. The consistency of the calculated 'k' values across all experiments serves as a validation of the determined rate law.

Data Presentation: Hypothetical Reaction A + B → C

Experiment[A]₀ (M)[B]₀ (M)Initial Rate (M/s)
10.100.101.2 x 10⁻³
20.200.102.4 x 10⁻³
30.100.204.8 x 10⁻³

From this data, we can deduce that the reaction is first order with respect to A and second order with respect to B, giving a rate law of Rate = k[A][B]².

Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions design_exp Design Experiments (Vary one [conc] at a time) prep_solutions->design_exp run_reactions Run Reactions at Constant T design_exp->run_reactions monitor_conc Monitor [Product] or [Reactant] vs. Time run_reactions->monitor_conc plot_data Plot [Conc] vs. Time monitor_conc->plot_data calc_initial_rate Determine Initial Rate (Slope at t=0) plot_data->calc_initial_rate determine_orders Determine Reaction Orders calc_initial_rate->determine_orders construct_ratelaw Construct Rate Law determine_orders->construct_ratelaw calc_k Calculate Rate Constant (k) construct_ratelaw->calc_k validate Validate Mechanism construct_ratelaw->validate calc_k->validate

Caption: Workflow for determining a rate law using the method of initial rates.

Isotope Labeling Studies: Tracing Atomic Fates

Isotope labeling is a powerful technique that involves replacing an atom in a reactant with one of its isotopes to trace its path through a reaction.[8][9] This method provides direct evidence for bond-making and bond-breaking events and can definitively distinguish between proposed mechanisms that are kinetically indistinguishable.

The Causality Behind Isotope Labeling

The decision to use isotopic labeling is often made when kinetic data alone is insufficient to differentiate between two or more plausible reaction pathways. By "tagging" a specific atom, we can follow its journey and determine its final location in the product molecules, providing a clear picture of the molecular rearrangements that have occurred.

A Self-Validating Protocol: Kinetic Isotope Effect (KIE)

A key application of isotope labeling is the measurement of the Kinetic Isotope Effect (KIE), which is the change in the rate of a reaction upon isotopic substitution.[10] The KIE is a self-validating tool because the magnitude of the effect provides direct information about the bonding environment of the labeled atom in the transition state of the rate-determining step.[11] A significant primary KIE (typically kH/kD > 2) is strong evidence that the bond to the isotopically labeled atom is being broken in the rate-determining step.[10][11]

Experimental Protocol: Competitive KIE Measurement by Mass Spectrometry [11]

  • Substrate Synthesis: Synthesize both the unlabeled substrate and the isotopically labeled substrate (e.g., deuterated).

  • Reaction Mixture: Prepare a reaction mixture containing a known ratio (often 1:1) of the unlabeled and labeled substrates.

  • Reaction Initiation and Quenching: Initiate the reaction and allow it to proceed to a low to moderate fractional conversion (typically 10-50%). It is crucial to quench the reaction before it goes to completion to ensure there is remaining starting material to analyze.

  • Sample Analysis: Analyze the isotopic ratio of the remaining starting material and the product using mass spectrometry (e.g., GC-MS or LC-MS).

  • KIE Calculation: The KIE can be calculated from the fractional conversion (F) and the isotope ratios of the starting material (R₀) and the product (Rp) or remaining starting material (Rs). A common equation is: KIE = log(1 - F) / log(1 - F * (Rp / R₀))[11]

Data Presentation: Hypothetical Elimination Reaction

Isotopic LabelFractional Conversion (F)R₀ (Substrate)Rp (Product)Calculated KIE (kH/kD)Mechanistic Implication
Deuterium at α-carbon0.251.050.186.8C-H bond breaking in the rate-determining step (E2 mechanism)
¹³C at β-carbon0.251.011.001.01No significant bond change to this carbon in the rate-determining step

Workflow for KIE Measurement

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Interpretation synth_unlabeled Synthesize Unlabeled Substrate mix_substrates Mix Substrates (e.g., 1:1 ratio) synth_unlabeled->mix_substrates synth_labeled Synthesize Isotopically Labeled Substrate synth_labeled->mix_substrates initiate_reaction Initiate Reaction mix_substrates->initiate_reaction quench_reaction Quench at Low Conversion initiate_reaction->quench_reaction analyze_ratios Analyze Isotope Ratios (MS, NMR) quench_reaction->analyze_ratios calc_kie Calculate KIE analyze_ratios->calc_kie interpret_kie Interpret KIE Magnitude calc_kie->interpret_kie validate Validate Mechanism interpret_kie->validate

Caption: Workflow for a competitive Kinetic Isotope Effect (KIE) experiment.

Computational Modeling: In Silico Exploration of Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms.[12][13] It allows for the in silico exploration of potential energy surfaces, providing detailed information about the structures and energies of reactants, transition states, and products.

The Causality Behind Computational Studies

Computational modeling is employed to visualize and quantify aspects of a reaction pathway that are often inaccessible to direct experimental observation, such as the precise geometry of a transition state. It can be used to predict reaction outcomes, rationalize selectivities, and test the feasibility of proposed mechanisms before committing to extensive experimental work.

A Self-Validating Protocol: Correlating with Experimental Data

The validity of a computational model is established by its ability to reproduce and predict experimental observations. A robust computational protocol is self-validating through a process of benchmarking and correlation with experimental data. This can include:

  • Agreement with Kinetics: The calculated activation energy barrier for the rate-determining step should be consistent with the experimentally determined reaction rate.

  • Prediction of KIEs: Computationally predicted KIEs should align with experimentally measured values.

  • Rationalization of Selectivity: The calculated energy differences between competing pathways should accurately predict the observed stereo- and regioselectivity.

Experimental Protocol: DFT-Based Mechanistic Study [12][14]

  • Model System Selection: Choose a model system that is computationally tractable yet accurately represents the experimental system.

  • Method and Basis Set Selection: Select an appropriate DFT functional and basis set. This choice should be justified based on literature precedents for similar systems or through benchmarking against higher-level calculations or experimental data.

  • Geometry Optimization: Perform geometry optimizations to find the minimum energy structures of all reactants, intermediates, and products.

  • Transition State Searching: Locate the transition state structures connecting the reactants, intermediates, and products. Common methods include Nudged Elastic Band (NEB) or Berny optimization.

  • Frequency Analysis: Perform frequency calculations for all optimized structures. Minima on the potential energy surface should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This step is crucial for validating the nature of the stationary points.

  • Energy Profile Construction: Calculate the electronic energies (and thermal corrections) of all stationary points to construct the reaction energy profile.

  • Correlation with Experiment: Compare the computational results (e.g., activation barriers, KIEs, relative product energies) with experimental data to validate the proposed mechanism.

Data Presentation: Hypothetical Diels-Alder Reaction

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Key Geometric Parameters
Reactants0.00.0-
Transition State21.522.1C-C forming bonds: 2.1 Å, 2.2 Å
Product-35.2-34.5C-C formed bonds: 1.54 Å

Workflow for a DFT Study

G cluster_setup Model Setup cluster_calc Calculations cluster_analysis Analysis & Validation select_model Select Model System select_method Select DFT Functional & Basis Set select_model->select_method geom_opt Optimize Geometries (Reactants, Products, Intermediates) select_method->geom_opt ts_search Search for Transition States geom_opt->ts_search freq_calc Frequency Analysis (Validate Stationary Points) ts_search->freq_calc energy_profile Construct Energy Profile freq_calc->energy_profile compare_exp Compare with Experimental Data (Kinetics, KIE, Selectivity) energy_profile->compare_exp validate Validate Mechanism compare_exp->validate

References

A Comparative Guide to the Synthesis of Benzyl 3-cyclopropyl-3-oxopropanoate: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. Benzyl 3-cyclopropyl-3-oxopropanoate, a valuable building block in the synthesis of various pharmacologically active molecules, is no exception. This guide provides an in-depth comparison of two plausible and distinct synthetic routes to this target molecule, with a focus on their procedural reproducibility and practical considerations for the modern research laboratory.

This document moves beyond a simple recitation of steps to offer a critical analysis of the underlying chemical principles and potential pitfalls of each method. By understanding the "why" behind each procedural choice, researchers can better anticipate challenges and adapt these protocols to their specific needs, ultimately fostering a higher degree of success and reproducibility.

Introduction to the Synthetic Challenge

This compound is a β-keto ester characterized by the presence of a cyclopropyl ketone and a benzyl ester. This combination of functional groups makes it a versatile synthon, but also presents specific challenges in its preparation. An ideal synthesis should be high-yielding, utilize readily available starting materials, and, most importantly, be reproducible. This guide will compare two distinct approaches: a transesterification route and an acylation of a malonate derivative.

Method 1: Transesterification of Ethyl 3-cyclopropyl-3-oxopropanoate with Benzyl Alcohol

This method relies on the conversion of a more readily available ethyl ester into the desired benzyl ester. A recent development in this area is the use of a heterogeneous catalyst, which simplifies purification and improves the sustainability of the process.

Reaction Scheme:
Experimental Protocol (Adapted from M. L. N. Rao et al., 2022)[1][2]

This procedure is adapted from a general method for the transesterification of β-keto esters using a recyclable silica-supported boric acid catalyst.[1][2]

Materials:

  • Ethyl 3-cyclopropyl-3-oxopropanoate

  • Benzyl alcohol

  • Silica-supported boric acid (SiO2-H3BO3)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add ethyl 3-cyclopropyl-3-oxopropanoate (1 mmol), benzyl alcohol (1.1 mmol), and silica-supported boric acid (50 mg, 8.3 mol%).

  • Heat the mixture to 100 °C with vigorous stirring for 5-7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate.

  • Filter the mixture to recover the silica-supported boric acid catalyst. The catalyst can be washed with diethyl ether, dried, and reused.

  • Wash the organic filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality and Reproducibility Analysis:

The use of a heterogeneous silica-supported boric acid catalyst is key to the practicality of this method.[1][2] Boric acid activates the carbonyl group of the ester, facilitating nucleophilic attack by benzyl alcohol. The solvent-free condition at an elevated temperature helps to drive the equilibrium towards the product by removing the ethanol byproduct.

Factors influencing reproducibility:

  • Catalyst Activity: The preparation and activity of the silica-supported boric acid catalyst are crucial. Consistent surface area and acid loading are necessary for reproducible reaction times and yields.

  • Purity of Starting Materials: The presence of water in the starting materials can hydrolyze the ester and deactivate the catalyst. Anhydrous conditions are therefore recommended.

  • Reaction Temperature and Time: Precise control of the reaction temperature is important to ensure a reasonable reaction rate without causing decomposition of the product. The reaction time should be optimized based on TLC monitoring.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Ethyl 3-cyclopropyl-3-oxopropanoate Benzyl alcohol SiO2-H3BO3 catalyst Heating Heat to 100 °C 5-7 hours Reactants->Heating TLC Monitor by TLC Heating->TLC Cooling Cool to RT TLC->Cooling Dilution Dilute with Ether/EtOAc Cooling->Dilution Filtration Filter to remove catalyst Dilution->Filtration Washing Wash with NaHCO3 & Brine Filtration->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final Product Final Product Purification->Final Product

Method 2: Acylation of Benzyl Hydrogen Malonate

This approach builds the β-keto ester functionality by acylating a malonate precursor with cyclopropanecarbonyl chloride. This is a more convergent approach but requires the preparation of the benzyl hydrogen malonate starting material.

Reaction Scheme:
Experimental Protocol (Adapted from a procedure for the corresponding ethyl ester)

This protocol is based on a well-established procedure for the synthesis of the analogous ethyl ester and is expected to be readily adaptable to the benzyl derivative.

Materials:

  • Benzyl hydrogen malonate

  • n-Butyllithium (n-BuLi) in hexane

  • Cyclopropanecarbonyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Concentrated Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve benzyl hydrogen malonate (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the internal temperature below -65 °C.

  • After the addition is complete, warm the resulting suspension to 0 °C and stir for 20-30 minutes.

  • Re-cool the mixture to -78 °C.

  • Add a solution of cyclopropanecarbonyl chloride (1 equivalent) in anhydrous THF dropwise, again keeping the temperature below -65 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by carefully adding it to a mixture of diethyl ether and dilute aqueous HCl.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water, followed by saturated aqueous NaHCO3, and finally brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality and Reproducibility Analysis:

This method involves the formation of a dianion of benzyl hydrogen malonate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The subsequent decarboxylation is facile and drives the reaction to completion.

Factors influencing reproducibility:

  • Anhydrous Conditions: This reaction is highly sensitive to moisture, as n-butyllithium is a very strong base and will be quenched by any protic sources. All glassware must be thoroughly dried, and anhydrous solvents are essential.

  • Temperature Control: Maintaining a low temperature during the addition of n-butyllithium and the acyl chloride is critical to prevent side reactions and ensure the stability of the intermediates.

  • Quality of Reagents: The purity of the benzyl hydrogen malonate and the accurate titration of the n-butyllithium solution are crucial for achieving the correct stoichiometry and obtaining high yields.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Malonate Benzyl Hydrogen Malonate in THF Cooling1 Cool to -78 °C Malonate->Cooling1 nBuLi Add n-BuLi Cooling1->nBuLi Warming Warm to 0 °C nBuLi->Warming Cooling2 Re-cool to -78 °C Warming->Cooling2 AcylChloride Add Cyclopropanecarbonyl Chloride Cooling2->AcylChloride Stirring Warm to RT and stir AcylChloride->Stirring Quench Quench with HCl/Ether Stirring->Quench Extraction Extract with Ether Quench->Extraction Washing Wash with H2O, NaHCO3, Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final Product Final Product Purification->Final Product

Comparative Analysis and Recommendations

FeatureMethod 1: TransesterificationMethod 2: Acylation of Benzyl Hydrogen Malonate
Starting Materials Ethyl 3-cyclopropyl-3-oxopropanoate, Benzyl alcoholBenzyl hydrogen malonate, Cyclopropanecarbonyl chloride
Reagents Silica-supported boric acidn-Butyllithium
Reaction Conditions 100 °C, solvent-free-78 °C to room temperature, anhydrous THF
Workup & Purification Simple filtration and extraction, column chromatographyAqueous quench and extraction, column chromatography
Key Reproducibility Factors Catalyst activity, anhydrous conditions, temperature controlStrict anhydrous conditions, precise temperature control, reagent quality
Advantages Milder reagents, recyclable catalyst, operationally simplerConvergent, potentially higher yielding if optimized
Disadvantages Equilibrium reaction, may require optimization for full conversionRequires cryogenic temperatures, moisture-sensitive reagents, preparation of starting material

Recommendation:

For laboratories seeking a robust and operationally simpler procedure, Method 1 (Transesterification) is recommended. The use of a recyclable heterogeneous catalyst and the avoidance of cryogenic temperatures and highly reactive organometallic reagents make it a more accessible and environmentally benign option. While the initial preparation of the catalyst is required, its reusability offers long-term advantages.

Method 2 (Acylation) , while a classic and powerful method in organic synthesis, presents greater challenges to reproducibility for non-specialists due to its stringent requirements for anhydrous conditions and low-temperature control. However, for research groups with extensive experience in organometallic chemistry, this method could potentially be optimized to deliver high yields in a more convergent fashion.

Conclusion

The choice of a synthetic route is a critical decision in any research and development program. By understanding the nuances of each procedure, from the underlying reaction mechanisms to the practical challenges of implementation, researchers can make informed decisions that enhance the likelihood of reproducible success. Both the transesterification and acylation methods presented here offer viable pathways to this compound, but a careful consideration of the available resources, expertise, and project goals will ultimately determine the most appropriate choice.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzyl 3-cyclopropyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of ensuring the safe and environmentally conscious disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of benzyl 3-cyclopropyl-3-oxopropanoate, a beta-keto ester commonly used as a building block in organic synthesis. The procedures outlined herein are designed to provide essential safety and logistical information, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is paramount to understand the inherent hazards of the substance. This compound is classified as an irritant.[1] Key hazard statements associated with this compound include:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A thorough risk assessment should be conducted before handling this chemical, and all laboratory personnel must be familiar with the appropriate safety precautions and emergency procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and aerosols that can cause serious eye irritation.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact, preventing irritation.
Body Protection A lab coat worn over full-coverage clothingProtects the skin and personal clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of vapors or aerosols, preventing respiratory irritation.

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is to treat it as a non-halogenated organic chemical waste. It should be collected for disposal by an approved waste disposal plant.[1] Do not discharge this chemical into drains or the environment.[1]

Part 1: Waste Collection and Segregation
  • Select an Appropriate Waste Container:

    • Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable for non-halogenated organic waste.

    • Ensure the container is in good condition, free from cracks or leaks.

  • Label the Waste Container:

    • As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and an approximate concentration if it is in a solution.

    • List all constituents of the waste stream on the label.

  • Segregate the Waste:

    • Collect this compound waste separately from halogenated organic waste, as the disposal methods and costs can differ significantly.

Part 2: Accumulation and Storage
  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.

  • Safe Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from sources of ignition, and in a secondary containment bin to catch any potential leaks.

  • Monitor Fill Level: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.

Part 3: Arranging for Disposal
  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Once the waste container is full, or if the chemical is no longer needed, contact your institution's EHS office to arrange for a pickup.

  • Provide Necessary Documentation: Complete any required waste disposal forms accurately and completely. This will typically include information on the chemical composition and quantity of the waste.

Emergency Procedures: Handling Spills

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.

For a Minor Spill (a few milliliters):
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing the correct PPE before addressing the spill.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill and prevent it from spreading.

  • Absorb the Spilled Material: Cover the spill with the absorbent material and allow it to fully absorb the liquid.

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Report the Incident: Inform your supervisor and EHS office about the spill, even if it is minor.

For a Major Spill:
  • Evacuate the Area: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate the Area: Close the doors to the laboratory to contain the vapors.

  • Seek Assistance: Contact your institution's emergency response team and EHS office. Provide them with the name of the chemical, the approximate quantity spilled, and the location.

  • Attend to any Exposed Individuals: If anyone has been exposed to the chemical, move them to a safe location and provide immediate first aid. For skin contact, flush with copious amounts of water for at least 15 minutes. For eye contact, use an eyewash station to flush the eyes for at least 15 minutes.[1] Seek immediate medical attention.

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Container Select & Label a Compatible Non-Halogenated Waste Container PPE->Container Collect Collect this compound Waste in the Labeled Container Container->Collect Segregate Segregate from Halogenated & Incompatible Waste Collect->Segregate Store Store Sealed Container in a Designated Satellite Accumulation Area Segregate->Store Containment Use Secondary Containment Store->Containment EHS Contact EHS for Waste Pickup Containment->EHS Documentation Complete Waste Disposal Forms EHS->Documentation Disposal Transfer to an Approved Waste Disposal Facility Documentation->Disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of Benzyl 3-cyclopropyl-3-oxopropanoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and scientists in drug development, the synthesis and handling of novel chemical entities are daily realities. Benzyl 3-cyclopropyl-3-oxopropanoate, a key building block in the development of protein degraders, presents a specific set of handling requirements to ensure laboratory safety.[1][2] This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans, when working with this compound. Our focus is on not just what to use, but why it is the appropriate choice, fostering a culture of safety and scientific integrity.

Understanding the Hazard Profile

The foundational step in any safety protocol is a thorough understanding of the substance's hazard profile. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

These classifications dictate a multi-faceted approach to PPE, ensuring comprehensive protection against dermal, ocular, and respiratory exposure. The absence of available occupational exposure limits (OELs) such as OSHA PELs or ACGIH TLVs necessitates a conservative approach to exposure control.[3]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE should be a deliberate process based on a risk assessment of the specific procedures being undertaken. The following recommendations are based on the known hazards of this compound and best practices for handling similar chemical classes.

Eye and Face Protection: The First Line of Defense

Given the "serious eye irritation" hazard, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where this chemical is present.[4]

  • Recommended for Splash Hazard: When handling solutions of the compound or during any transfer where splashing is possible, a full-face shield worn over safety goggles is required.[4] Safety goggles provide a seal around the eyes, offering superior protection against splashes compared to safety glasses.

Hand Protection: Selecting the Right Glove

The "causes skin irritation" classification necessitates the use of chemical-resistant gloves.[3] The choice of glove material is critical and should be based on chemical compatibility, specifically with esters.

  • Primary Recommendation: Butyl Rubber Gloves. Butyl rubber offers excellent resistance to ketones, esters, and strong acids.[1][5][6] This makes it a prime choice for handling this compound, especially during procedures with a high risk of direct contact or immersion.

  • Alternative: Nitrile Gloves (for incidental contact). While nitrile gloves offer good general-purpose protection against oils, greases, and some solvents, their resistance to esters can be limited.[7][8] For tasks involving only incidental contact, double-gloving with nitrile gloves may be an acceptable practice. However, it is crucial to immediately remove and replace the outer glove upon any known contact with the chemical.[4]

Table 1: Glove Material Chemical Resistance for Esters

Glove MaterialResistance to EstersRecommended Use Case for this compound
Butyl Rubber ExcellentProcedures with prolonged or direct contact; handling large quantities.
Nitrile Fair to PoorIncidental contact only; must be replaced immediately upon exposure.
Natural Rubber (Latex) PoorNot recommended for handling.[5]
Neoprene FairMay be a secondary option, but Butyl is preferred.[5]
Body Protection: Shielding Against Contamination

A standard cotton lab coat is generally sufficient for handling small quantities of this compound in a controlled laboratory setting. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. All protective clothing should be removed immediately if it becomes contaminated.[3]

Respiratory Protection: Preventing Inhalation Exposure

The "may cause respiratory irritation" hazard indicates that this compound can become airborne as a dust or aerosol, particularly when handled as a solid or when solutions are agitated.[3]

  • Engineering Controls as the Primary Measure: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • When Respiratory Protection is Necessary: In situations where engineering controls are not sufficient to maintain exposure below acceptable levels, or during spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator is recommended.

    • Cartridge Selection: An organic vapor (OV) cartridge is appropriate for vapors. If there is a potential for airborne particulates (dust), a combination OV/P95 or OV/P100 cartridge should be used. P95 or P100 filters provide protection against oil-aerosolized particulates.[10]

    • Fit Testing: A proper fit is essential for a respirator to be effective. All users of tight-fitting respirators must be fit-tested annually according to OSHA regulations.[11]

Experimental Workflow: PPE Selection and Use

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe_selection PPE Selection cluster_procedure Safe Handling Procedure cluster_disposal Waste Management Start Start: Prepare to handle This compound AssessTask Assess Task: - Scale of work? - Potential for splash? - Generation of dust/aerosol? Start->AssessTask EyeProtection Eye/Face Protection: - Safety glasses (minimum) - Goggles & face shield (splash risk) AssessTask->EyeProtection Evaluate Ocular Hazard HandProtection Hand Protection: - Butyl rubber gloves (direct contact) - Double nitrile gloves (incidental contact) AssessTask->HandProtection Evaluate Dermal Hazard BodyProtection Body Protection: - Lab coat - Chemical-resistant apron (splash risk) AssessTask->BodyProtection Evaluate Body Exposure RespiratoryProtection Respiratory Protection: - Work in fume hood - Air-purifying respirator with OV/P95 cartridge (if needed) AssessTask->RespiratoryProtection Evaluate Inhalation Hazard DonPPE Don PPE in correct sequence: 1. Lab Coat 2. Respirator (if needed) 3. Eye/Face Protection 4. Gloves ConductWork Conduct experiment in a designated, controlled area DonPPE->ConductWork DoffPPE Doff PPE in correct sequence: 1. Gloves 2. Gown/Apron 3. Eye/Face Protection 4. Respirator (if used) ConductWork->DoffPPE SegregateWaste Segregate waste: - Contaminated PPE - Chemical waste (non-halogenated) ConductWork->SegregateWaste WashHands Wash hands thoroughly DoffPPE->WashHands End End WashHands->End End DisposeWaste Dispose of waste according to institutional and local regulations SegregateWaste->DisposeWaste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.